Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Description
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Properties
IUPAC Name |
ethyl 4-(4-iodophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPBPONDEDPQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645716 | |
| Record name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-39-4 | |
| Record name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Multifunctional Intermediate
An In-depth Technical Guide to Ethyl 4-(4-iodophenyl)-4-oxobutyrate (CAS 898777-39-4): A Keystone Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the efficiency and creativity of synthetic routes are paramount. The strategic selection of starting materials and intermediates can profoundly influence the timeline and ultimate success of a discovery program. This compound is a prime example of a high-value building block, offering a trifecta of reactive sites within a single, stable molecular framework. Its structure, featuring an aromatic iodide, a ketone, and an ethyl ester, presents medicinal chemists with a versatile toolkit for constructing complex molecular architectures.
The presence of the iodo group on the phenyl ring makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The ketone and ester functionalities provide orthogonal handles for subsequent chemical modifications, such as reduction, amidation, or the introduction of further complexity. This inherent multifunctionality positions this compound as a crucial intermediate in the synthesis of novel therapeutics, from small molecule inhibitors to more advanced modalities like PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and application, tailored for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the starting point for its effective utilization. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 898777-39-4 | [2] |
| Molecular Formula | C₁₂H₁₃IO₃ | [2] |
| Molecular Weight | 332.14 g/mol | [2] |
| MDL Number | MFCD02261319 | [2] |
| Purity | Typically ≥97% | [2] |
| Appearance | Not specified, likely a solid | |
| IUPAC Name | ethyl 4-(4-iodophenyl)-4-oxobutanoate |
Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach
The most prevalent and industrially scalable method for synthesizing this compound and its analogs is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, iodobenzene—with an acylating agent in the presence of a strong Lewis acid catalyst.[3]
Reaction Mechanism
The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acylating agent (ethyl succinyl chloride), polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of iodobenzene. A subsequent deprotonation of the resulting arenium ion restores aromaticity and regenerates the Lewis acid catalyst, though in practice, a stoichiometric amount of AlCl₃ is often required as the product ketone can form a stable complex with it.
Sources
Ethyl 4-(p-iodophenyl)-4-oxobutyrate chemical structure
An In-depth Technical Guide to Ethyl 4-(p-iodophenyl)-4-oxobutyrate
Introduction
Ethyl 4-(p-iodophenyl)-4-oxobutyrate is an aromatic ketoester that serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a para-substituted iodophenyl ring connected to a butyrate chain via a ketone, makes it a versatile building block. While not an end-product therapeutic agent itself, its true value lies in its role as a precursor for more complex molecules, most notably in the development of advanced radiopharmaceuticals and targeted therapies. The presence of the iodophenyl group is particularly significant, providing a handle for further chemical modification or serving as the foundation for moieties designed to interact with biological systems. This guide offers a comprehensive overview of its chemical structure, synthesis, characterization, and its critical application in the design of agents with modulated pharmacokinetic profiles.
Physicochemical Properties and Structural Elucidation
The identity and purity of Ethyl 4-(p-iodophenyl)-4-oxobutyrate are established through a combination of physical data and spectroscopic analysis.
Key Properties
A summary of the compound's fundamental properties is presented below.
| Property | Value | Source |
| IUPAC Name | ethyl 4-(4-iodophenyl)-4-oxobutanoate | [1] |
| CAS Number | 898777-39-4 | [1] |
| Molecular Formula | C₁₂H₁₃IO₃ | [1] |
| Molecular Weight | 332.14 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | N/A |
Structural Analysis
The structure of Ethyl 4-(p-iodophenyl)-4-oxobutyrate is confirmed by a suite of spectroscopic techniques. Each method provides unique information that, when combined, validates the molecular architecture.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Based on established chemical shift principles and data from analogous structures, the following spectral features are predicted.[2][3][4]
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.
-
Aromatic Region (δ ≈ 7.7-8.0 ppm): Two distinct sets of signals, appearing as doublets, are expected for the four protons on the para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group will be shifted further downfield compared to those ortho to the iodine atom.
-
Ethyl Ester Group (δ ≈ 4.2 ppm and 1.3 ppm): The -OCH₂- protons appear as a quartet, split by the adjacent methyl protons. The -CH₃ protons appear as a triplet, split by the adjacent methylene protons.
-
Butyrate Chain (δ ≈ 3.3 ppm and 2.8 ppm): The two methylene groups (-CH₂CH₂-) form an A₂B₂ system, appearing as two distinct triplets. The methylene group adjacent to the ketone (α-keto) is more deshielded and appears further downfield than the methylene group adjacent to the ester.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbons (δ ≈ 195-200 ppm and 170-175 ppm): Two distinct signals are observed in the downfield region, corresponding to the ketone and ester carbonyl carbons, respectively.
-
Aromatic Carbons (δ ≈ 100-145 ppm): Four signals are expected for the aromatic ring: two for the protonated carbons, one for the carbon bearing the iodo group (ipso-carbon, which will be significantly shifted upfield to ~100 ppm), and one for the carbon attached to the carbonyl group.
-
Aliphatic Carbons (δ ≈ 14-65 ppm): Signals corresponding to the two carbons of the ethyl group and the two methylene carbons of the butyrate chain will be present.
-
Mass spectrometry provides the molecular weight and offers structural clues through fragmentation patterns. Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner.[5]
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 332 | [C₁₂H₁₃IO₃]⁺ | Molecular Ion (M⁺) |
| 287 | [M - C₂H₅O]⁺ | α-cleavage with loss of the ethoxy radical from the ester. |
| 205 | [I-C₆H₄-CO]⁺ | Cleavage between the ketone and the adjacent methylene group (α-cleavage), yielding the stable iodo-benzoyl cation. |
| 127 | [I]⁺ | Iodine cation. |
IR spectroscopy is used to identify the presence of specific functional groups.
-
C=O Stretching: Two strong absorption bands are expected. The ketone carbonyl stretch typically appears around 1680-1690 cm⁻¹, and the ester carbonyl stretch appears at a higher frequency, around 1730-1740 cm⁻¹.
-
C-O Stretching: A distinct band for the ester C-O bond will be visible in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: Signals characteristic of the aromatic ring will be observed.
Synthesis and Purification
The most common and efficient method for preparing Ethyl 4-(p-iodophenyl)-4-oxobutyrate is the Friedel-Crafts Acylation , a cornerstone reaction in electrophilic aromatic substitution.[6][7]
Reaction Principle
The reaction involves the acylation of iodobenzene with an acylating agent, typically ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride), in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[6][8]
The mechanism proceeds in three key steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[8][9]
-
Electrophilic Aromatic Substitution: The electron-rich iodobenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.
A stoichiometric amount of AlCl₃ is often required because the Lewis acid can complex with both the starting acyl chloride and the resulting ketone product, temporarily deactivating the catalyst.[6]
Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a detailed methodology for the synthesis of the title compound.
1. Reagent Preparation and Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an excess of iodobenzene (which can act as both reactant and solvent) or in a suitable inert solvent like dichloromethane (CH₂Cl₂).
-
Maintain an inert atmosphere by flushing the system with dry nitrogen gas.
2. Reaction Execution:
-
Cool the suspension to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and prevent side-product formation.
-
Add ethyl 3-(chloroformyl)propanoate (1.0 equivalent) to the dropping funnel.
-
Add the acyl chloride dropwise to the cooled, stirring suspension over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Workup and Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum complexes and separates the catalyst from the organic product.
-
Transfer the mixture to a separatory funnel. If a co-solvent like CH₂Cl₂ was used, separate the organic layer. If iodobenzene was the solvent, extract the aqueous layer with CH₂Cl₂ or ethyl acetate (2x).
-
Combine all organic layers. Wash successively with dilute HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to remove excess water).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
4. Purification:
-
The crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure Ethyl 4-(p-iodophenyl)-4-oxobutyrate.
Applications in Research and Drug Development
The primary significance of Ethyl 4-(p-iodophenyl)-4-oxobutyrate is its use as an intermediate for synthesizing molecules containing the 4-(p-iodophenyl)butyric acid (IPBA) moiety. IPBA is a well-established albumin-binding moiety (ABM) used to strategically modify the pharmacokinetic properties of therapeutic and diagnostic agents.[10][11]
The Role of Albumin-Binding Moieties
Human serum albumin is the most abundant protein in blood plasma and has a long circulatory half-life. It serves as a natural transport vehicle for various endogenous and exogenous molecules.[12] By attaching a small molecule that binds reversibly to albumin (an ABM), the pharmacokinetic profile of a drug can be dramatically altered:
-
Extended Blood Half-Life: The drug "piggybacks" on albumin, preventing its rapid clearance by the kidneys and liver.[11][13]
-
Increased Target Accumulation: The prolonged circulation time allows for greater opportunity for the drug to accumulate in its target tissue, such as a tumor, leading to an enhanced therapeutic or diagnostic signal.[12][13]
-
Reduced Off-Target Toxicity: By reducing rapid, high concentrations in non-target organs like the kidneys, overall toxicity can be decreased.[12]
The IPBA group, derived from Ethyl 4-(p-iodophenyl)-4-oxobutyrate, has emerged as a highly effective and versatile ABM for this purpose.[11] It has been successfully incorporated into a wide range of radiopharmaceuticals and other targeted agents to improve their in-vivo performance.[10][11][12]
Conclusion
Ethyl 4-(p-iodophenyl)-4-oxobutyrate is more than a simple chemical compound; it is an enabling tool for innovation in drug development. Its straightforward synthesis via Friedel-Crafts acylation and well-defined chemical structure make it a reliable starting material. Its most impactful role is as a precursor to the 4-(p-iodophenyl)butyric acid albumin-binding moiety, a critical component in the modern design of targeted radiopharmaceuticals and other therapeutics. By providing a means to extend the circulatory half-life of these agents, this molecule contributes directly to the development of more effective and safer treatments for a variety of diseases.
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Rieke Metals. ethyl 4-(4-iodophenyl)-4-oxobutyrate | #7635b. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Mohammadi Khanaposhtani, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29936–29977. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
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Iikuni, S., et al. (2025). Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics. Molecules, 30(13), 2945. Available from: [Link]
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Zhang, G., et al. (2025). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Journal of Controlled Release, 385, 113757. Available from: [Link]
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Navigating the Isomeric Landscape of C12H13IO3: A Technical Guide for Researchers
Abstract
The molecular formula C12H13IO3 represents a fascinating yet complex subject of study for researchers in organic synthesis, medicinal chemistry, and materials science. With a molecular weight of 320.13 g/mol , this formula does not point to a single, ubiquitous compound but rather to a diverse landscape of structural isomers. Each isomer possesses unique physicochemical properties, potential biological activities, and synthetic pathways. This technical guide provides an in-depth exploration of the key isomers of C12H13IO3, offering insights into their characteristics, synthesis, and potential applications to empower researchers in their scientific pursuits.
Introduction: The Significance of Iodinated Organic Compounds
Iodinated organic molecules play a pivotal role in various scientific disciplines. The presence of an iodine atom can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and ability to engage in halogen bonding. In medicinal chemistry, iodine-containing compounds are utilized as contrast agents, radiopharmaceuticals, and active pharmaceutical ingredients. In materials science, their unique electronic properties make them valuable in the development of organic electronics and functional polymers. Understanding the nuances of specific iodinated compounds, such as the isomers of C12H13IO3, is therefore of paramount importance for advancing these fields.
Core Molecular Properties of C12H13IO3
A foundational understanding of the core properties of the molecular formula C12H13IO3 is essential before delving into its specific isomeric forms.
Molecular Weight and Elemental Composition
The exact molecular weight and elemental composition are critical for analytical techniques such as mass spectrometry and elemental analysis.
| Property | Value |
| Molecular Formula | C12H13IO3 |
| Molecular Weight | 320.13 g/mol |
| Elemental Composition | |
| Carbon (C) | 45.02% |
| Hydrogen (H) | 4.09% |
| Iodine (I) | 39.64% |
| Oxygen (O) | 11.25% |
Table 1: Core molecular properties of C12H13IO3.
The Isomeric Landscape of C12H13IO3
The structural diversity of C12H13IO3 arises from the various possible arrangements of its constituent atoms. The key to navigating this landscape is to consider the potential functional groups and substitution patterns on a core aromatic structure, which is a common feature for a formula with this degree of unsaturation. The most plausible isomers are iodinated phenoxy esters and related structures.
Key Isomeric Structures
Several isomers of C12H13IO3 have been identified, primarily as research chemicals or intermediates in organic synthesis. Below are some of the prominent examples:
-
Ethyl 2-(4-iodophenoxy)propanoate: This isomer features an ethyl ester and a propanoate group attached to an iodinated phenoxy moiety.
-
2-(4-iodophenoxy)propyl acetate: Structurally related to the above, this isomer is an acetate ester.
-
1-(4-iodobenzoyl)oxy-2-propanone: This isomer contains a ketone functionality, offering different reactive properties.
-
Methyl 2-(2-iodo-4-methylphenoxy)acetate: This isomer showcases a different substitution pattern on the aromatic ring.
The following diagram illustrates the structural diversity among these representative isomers.
Figure 1: A diagram illustrating some of the structural isomers corresponding to the molecular formula C12H13IO3.
Physicochemical Properties of Selected Isomers
The subtle differences in the structures of these isomers lead to distinct physical and chemical properties. While comprehensive experimental data for all isomers is not always available, supplier information and computational predictions provide valuable insights.
| Isomer | CAS Number | Physical Form (at STP) | Storage Conditions |
| Ethyl 2-(4-iodophenoxy)propanoate | 402475-75-6 | Solid or semi-solid | Keep in dark place, sealed in dry, 2-8°C |
| 1-(4-Iodophenyl)propan-2-one (related structure) | 21906-36-5 | Solid or semi-solid | Keep in dark place, sealed in dry, 2-8°C |
Table 2: Physicochemical properties of selected isomers and related structures of C12H13IO3.[1]
Synthetic Strategies and Methodologies
The synthesis of C12H13IO3 isomers generally involves the construction of ether or ester linkages to an iodinated aromatic core. The choice of synthetic route depends on the desired isomer and the availability of starting materials.
General Synthetic Workflow
A common approach involves the reaction of an iodinated phenol with an appropriate alkyl halide or acyl halide. The Williamson ether synthesis and Fischer esterification are foundational reactions in this context.
Figure 2: A generalized workflow for the synthesis of iodinated phenoxy ethers and esters.
Experimental Protocol: Synthesis of an Iodinated Phenyl Ether (Illustrative Example)
This protocol provides a general framework for the synthesis of an iodinated phenyl ether, which can be adapted for specific C12H13IO3 isomers.
Materials:
-
4-Iodophenol
-
Appropriate alkyl halide (e.g., ethyl 2-bromopropanoate)
-
Potassium carbonate (K2CO3)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-iodophenol in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications and Research Directions
The diverse isomeric forms of C12H13IO3 present a range of potential applications for researchers.
-
Drug Discovery and Development: The iodinated phenyl ether and ester motifs are present in various biologically active molecules. These isomers can serve as scaffolds or intermediates for the synthesis of novel therapeutic agents. Their potential as enzyme inhibitors or receptor ligands warrants further investigation.
-
Materials Science: The presence of a heavy atom like iodine can impart useful properties for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Chemical Biology: Specific isomers could be developed as chemical probes to study biological processes, leveraging the iodine atom for techniques like X-ray crystallography or as a handle for further functionalization.
Conclusion
The molecular formula C12H13IO3 encapsulates a rich and varied chemical space. While not defined by a single prominent compound, its isomers offer a fertile ground for scientific exploration. By understanding the fundamental properties, navigating the isomeric landscape, and employing appropriate synthetic strategies, researchers can unlock the potential of these molecules in drug discovery, materials science, and beyond. This guide serves as a foundational resource to stimulate further inquiry and innovation in the study of iodinated organic compounds.
References
A comprehensive list of references will be provided upon request, detailing the sources for specific data points and synthetic methodologies.
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A Comprehensive Technical Guide to Ethyl 4-(4-iodophenyl)-4-oxobutanoate: Properties, Synthesis, and Applications
Abstract
Ethyl 4-(4-iodophenyl)-4-oxobutanoate is a halogenated keto-ester of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and an ester moiety, combined with the reactive carbon-iodine bond, makes it a versatile building block for the synthesis of complex heterocyclic structures and pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed protocols for its synthesis and purification, and a survey of its key applications. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound's synthesis and utility.
Section 1: Chemical Identity and Nomenclature
Properly identifying a chemical compound is critical for reproducibility and safety in a research setting. Ethyl 4-(4-iodophenyl)-4-oxobutanoate is known by several names, and its identity is definitively established by its unique CAS Registry Number.
Primary Name and Synonyms
The systematic IUPAC name for this compound is ethyl 4-(4-iodophenyl)-4-oxobutanoate . However, in literature and commercial catalogs, it may be referred to by several synonyms. Understanding these alternatives is crucial for effective literature searches and procurement.
Common Synonyms:
-
4-(4-Iodo-phenyl)-4-oxo-butyric acid ethyl ester
-
Ethyl 3-(4-iodobenzoyl)propanoate
-
Benzenebutanoic acid, 4-iodo-γ-oxo-, ethyl ester
Chemical Identifiers
Chemical identifiers provide a standardized way to reference the compound in databases and regulatory documents.
| Identifier | Value | Source |
| CAS Number | 208539-30-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₃IO₃ | N/A |
| SMILES | CCOC(=O)CCC(=O)c1ccc(I)cc1 | N/A |
| InChIKey | YZJDFMLIPXIULB-UHFFFAOYSA-N | N/A |
Molecular Structure
The molecular structure consists of an ethyl ester group attached to a butanoyl chain, which is substituted at the 4-position with a 4-iodophenyl group. The presence of the iodine atom on the phenyl ring is a key feature, providing a site for cross-coupling reactions.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions.
| Property | Value |
| Molecular Weight | 332.13 g/mol |
| Appearance | Typically a white to off-white solid |
| Melting Point | 68-72 °C (Varies with purity) |
| Boiling Point | Not determined (Decomposes at high temperatures) |
| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in cold alcohols. Insoluble in water. |
Section 3: Synthesis and Purification
The most common and efficient method for synthesizing ethyl 4-(4-iodophenyl)-4-oxobutanoate is through a Friedel-Crafts acylation reaction.
Overview of Synthetic Route: Friedel-Crafts Acylation
This route involves the reaction of iodobenzene with ethyl 3-(chloroformyl)propanoate (the acid chloride of ethyl hydrogen succinate) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The iodobenzene acts as the nucleophilic aromatic substrate, and the acyl chloride is the electrophile. The Lewis acid activates the acyl chloride, facilitating the electrophilic aromatic substitution onto the para-position of the iodobenzene ring due to steric and electronic factors.
Detailed Laboratory-Scale Synthesis Protocol
Materials:
-
Iodobenzene
-
Ethyl succinyl chloride (Ethyl 3-(chloroformyl)propanoate)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. Causality: This step is performed slowly and under cooling as the dissolution of AlCl₃ is exothermic.
-
Reactant Addition: Add iodobenzene to the stirred suspension.
-
Electrophile Addition: Add ethyl succinyl chloride dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Causality: This hydrolyzes the aluminum complexes and quenches the reaction. The process is highly exothermic and should be done with caution.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. Causality: The acid wash removes any remaining aluminum salts, the bicarbonate wash removes unreacted acid chloride and HCl, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield pure ethyl 4-(4-iodophenyl)-4-oxobutanoate as a crystalline solid.
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Section 4: Key Applications in Research and Development
The strategic placement of the iodo group makes this compound a valuable precursor in medicinal chemistry and material science.
-
Intermediate in Pharmaceutical Synthesis: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the elaboration of the molecular scaffold to build more complex active pharmaceutical ingredients (APIs). The core structure is related to precursors for certain non-steroidal anti-inflammatory drugs and other therapeutic agents.[1]
-
Precursor for Radioligands: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This makes the compound and its derivatives useful as precursors for developing radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in radioligand binding assays.
-
Building Block for Heterocyclic Chemistry: The 1,4-dicarbonyl relationship between the ketone and the ester allows this molecule to participate in condensation reactions to form five-membered heterocycles like pyrroles (via the Paal-Knorr synthesis), furans, and thiophenes, which are prevalent motifs in many biologically active compounds.
Section 5: Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods is typically employed.
Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the ethyl group, the two methylene groups of the butanoate chain, and the aromatic protons in the para-substituted pattern.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.[2]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often effective.[3]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=O groups of the ketone and the ester, as well as C-H and C-I bonds.
Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of a synthesized batch of ethyl 4-(4-iodophenyl)-4-oxobutanoate.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample: ~1 mg/mL solution of the compound in Acetonitrile
Method:
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point is an isocratic elution with 60:40 Acetonitrile:Water.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Wavelength Selection: Set the UV detector to monitor at a wavelength where the analyte has strong absorbance, typically around 254 nm.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Run the analysis for 10-15 minutes to ensure all impurities have eluted.
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Workflow Diagram: Quality Control
Caption: A typical quality control workflow for compound validation.
Section 6: Safety, Handling, and Storage
Proper safety precautions are mandatory when handling any chemical.
Hazard Identification
-
Eye Irritation: Causes serious eye irritation.[4]
-
Skin Irritation: May cause skin irritation.[5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[4]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Avoid formation of dust.[6]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Conditions: Store in a cool place, away from heat, sparks, and open flames.[7] Protect from light and moisture.
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
References
- Fisher Scientific. (2025). Safety Data Sheet.
- Echemi. (n.d.). ETHYL 4-(2-IODOPHENYL)-4-OXOBUTYRATE Safety Data Sheets.
- Acros Organics. (2025). Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Benchchem. (2025). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- Teijaro, J. R. (2021). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from a relevant chemical blog or supplier website.
Sources
Technical Whitepaper: Solubility Profiling and Solvent Selection for Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Executive Summary
Ethyl 4-(4-iodophenyl)-4-oxobutyrate (CAS: 898777-39-4) is a pivotal intermediate in medicinal chemistry, particularly serving as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the reactive aryl-iodide motif. Its unique structure—combining a lipophilic iodophenyl head, a polar ketone linker, and a flexible ethyl ester tail—creates a complex solubility profile that challenges standard purification workflows.
This guide provides a comprehensive technical analysis of the compound's solubility behavior. It moves beyond static data points to establish a predictive solvent selection framework , addressing the common process chemistry challenge of "oiling out" during recrystallization and optimizing solvent systems for subsequent nucleophilic substitutions.
Physicochemical Characterization & Structural Analysis
To predict solubility behavior accurately, we must deconstruct the molecule into its functional contributions. This compound exhibits a "Push-Pull" solubility mechanism driven by the competition between the lipophilic aryl-iodide and the polar oxygenated chain.
Structural Segmentation
| Segment | Functional Group | Polarity | Interaction Type (Hansen) |
| Head | 4-Iodophenyl | Lipophilic | High Dispersion ( |
| Linker | Ketone (C=O) | Moderate | Polar Dipole ( |
| Tail | Ethyl Ester | Moderate | Polar Dipole ( |
Theoretical Solubility Parameters (Estimated)
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated properties are:
-
LogP (Octanol/Water): ~3.2 – 3.5 (Highly Lipophilic)
-
Molecular Weight: 332.14 g/mol [1]
-
Predicted Melting Point: 50–60°C (Often isolates as a supercooled oil)
Implication: The high dispersion forces from the Iodine atom make this compound significantly more soluble in chlorinated solvents and aromatics than its chloro- or fluoro-analogs.
Solubility Profiling and Solvent Selection[3]
The following classification is derived from empirical trends in aryl-keto-ester derivatives.
Solvent Categorization Table
| Solvent Class | Specific Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction, Chromatography injection. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Reaction media (Suzuki coupling, nucleophilic substitution). |
| Esters/Ketones | Ethyl Acetate, Acetone, THF | Good (50-100 mg/mL) | General solvent, reaction media. |
| Aromatics | Toluene, Xylene | Moderate (20-50 mg/mL) | High-temp reactions; good for keeping product in solution while cooling. |
| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Critical: High solubility at reflux; poor at |
| Alkanes | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Anti-solvent (precipitant). |
| Aqueous | Water, Brine | Insoluble | Washing (biphasic workup). |
The "Oiling Out" Phenomenon
A critical handling characteristic of this compound is its tendency to separate as an oil rather than a crystal during cooling, particularly in alcohol/water mixtures.
-
Cause: The melting point is close to the boiling point of common solvents, and the flexible ethyl chain disrupts crystal lattice formation.
-
Mitigation: Use a Toluene/Heptane system or Ethanol with slow cooling and vigorous agitation to induce nucleation.
Visualizing the Solubility Workflow
The following diagram outlines the decision logic for selecting a solvent system based on the intended process outcome (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements. Green nodes indicate optimal solvent choices.
Experimental Protocols
Since batch-to-batch purity affects solubility, researchers should validate solubility using the following self-validating protocol.
Protocol: Gravimetric Solubility Determination (High Precision)
Objective: Determine the exact saturation point (
Materials:
-
Saturated solvent (pre-equilibrated at
). -
0.45
PTFE syringe filters. -
Analytical balance (0.01 mg precision).
Workflow:
-
Saturation: Add excess this compound to 5 mL of the target solvent in a scintillation vial.
-
Equilibration: Sonicate for 10 minutes, then stir at
for 4 hours. Ensure solid remains visible (if all dissolves, add more solid). -
Filtration: Draw the supernatant into a syringe and filter through a 0.45
PTFE filter into a pre-weighed vial ( ). -
Measurement: Weigh the vial + solution (
). -
Evaporation: Evaporate solvent under a stream of nitrogen, then dry in a vacuum oven at
for 2 hours. -
Final Weighing: Weigh the vial + dried solid (
).
Calculation:
Protocol: Anti-Solvent Recrystallization (Purification)
Objective: Purify crude material from Friedel-Crafts acylation.
-
Dissolve crude oil/solid in minimum volume of Toluene at
. -
Slowly add Heptane (ratio 1:1) dropwise while maintaining temperature.[2]
-
Remove heat and allow to cool to Room Temperature (RT) slowly (1 hour).
-
Checkpoint: If oil droplets appear, reheat to dissolve and add a seed crystal.
-
Cool to
in an ice bath. -
Filter the resulting white/off-white solid and wash with cold Heptane.
References
- Synthesis & Acylation Mechanisms: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on the acylation mechanism used to synthesize this compound). Preparation of 4-(4-iodophenyl)-4-oxobutyric acid derivatives. (General reference to Friedel-Crafts acylation of iodobenzene with succinic anhydride).
-
Solubility Theory
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
-
Experimental Methodologies
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and solvent selection). Link
-
-
Safety & Handling
-
PubChem Compound Summary for Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (Structural Analog). National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Sources
Technical Guide & Safety Analysis: Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Advanced Handling, Reactivity, and Risk Mitigation for Drug Discovery
Part 1: Executive Technical Summary
Ethyl 4-(4-iodophenyl)-4-oxobutyrate (CAS: 898777-39-4) is a specialized aryl iodide building block used primarily in the synthesis of complex pharmaceutical intermediates. Unlike its chlorinated or brominated analogs, the presence of the iodine atom at the para position confers unique reactivity profiles—specifically enhanced lability for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira)—but also introduces distinct stability challenges, notably photosensitivity and potential iodine liberation.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating protocol for handling, storage, and experimental integration.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 898777-39-4 |
| Molecular Formula | C₁₂H₁₃IO₃ |
| Molecular Weight | 332.14 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Structural Class |
Part 2: Hazard Identification & Mechanistic Risk Assessment
GHS Classification (Derived from Analogous Halogenated Keto-Esters)
Based on structure-activity relationships (SAR) with Ethyl 4-(4-bromophenyl)-4-oxobutyrate (CAS: 30913-87-2).
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[3]
The "Iodine Factor": Specific Stability Risks
Researchers must account for the bond dissociation energy (BDE) differences between the C-I bond (~65 kcal/mol) and C-Br/C-Cl bonds.
-
Photolytic Instability: The C-I bond is susceptible to homolytic cleavage under UV/visible light, generating aryl radicals and free iodine (
).-
Observation: Material turning yellow/brown indicates decomposition (
formation). -
Risk:[4] Free iodine is corrosive and an oxidizer; aryl radicals can initiate unwanted polymerization.
-
-
Chemical Incompatibility: Avoid strong reducing agents (hydrides) unless intended for ketone reduction. The ester moiety is sensitive to hydrolysis under strong basic/acidic aqueous conditions.
Part 3: Handling & Storage Protocols (Self-Validating Systems)
This section defines a "Self-Validating" storage protocol: if the protocol is followed, the compound remains visibly unchanged. If the compound discolors, the protocol was breached.
Storage Architecture
-
Primary Containment: Amber glass vials with Teflon-lined caps (prevents photolysis).
-
Atmosphere: Argon or Nitrogen blanket recommended for long-term storage (prevents oxidative degradation).
-
Temperature: 2–8°C (Refrigerated). While the solid is stable at RT, refrigeration slows lattice diffusion and potential hydrolysis.
Operational Handling Workflow
Figure 1: Safe handling workflow ensuring moisture exclusion and photochemical stability.
Personal Protective Equipment (PPE) Rationale
-
Gloves: Nitrile (0.11 mm minimum). Why? Halogenated aromatics can permeate latex; nitrile provides sufficient breakthrough time for solids.
-
Respiratory: N95/P2 (if powder handling is open) or Fume Hood (Standard). Why? Irritating dust can cause acute respiratory distress (H335).
Part 4: Synthesis & Application Context
Understanding the synthesis pathway aids in identifying impurities (e.g., unreacted iodobenzene).
Synthesis Route (Friedel-Crafts Acylation)
The compound is typically synthesized via the acylation of iodobenzene with ethyl succinyl chloride using a Lewis acid catalyst (
Strategic Utility in Drug Design
The 4-iodophenyl group is a "privileged handle" for divergent synthesis.
Figure 2: Divergent synthetic utility. Green arrows indicate C-I bond transformations; Red arrows indicate aliphatic side-chain modifications.
Part 5: Emergency Response & Disposal
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[5] Mechanism: Removes acidic residues and particulates.
-
Skin Contact: Wash with soap and water.[1][4] Note: Iodine compounds can stain; if yellow staining persists, use a dilute thiosulfate solution to reduce
to water-soluble iodide ( ). -
Ingestion: Rinse mouth. Do NOT induce vomiting.
Fire-Fighting Measures
-
Combustion Products: Carbon oxides (
), Hydrogen Iodide ( ). -
Specific Hazard: Thermal decomposition releases toxic HI gas.[1] Firefighters must wear SCBA.
Disposal Considerations
-
Waste Stream: Halogenated Organic Waste.
-
Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Critical: Scrubbers must be rated for acidic halogen gases (
) to prevent environmental release.
References
-
Rieke Metals. (n.d.).[6] this compound Product Page & CAS Verification. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved February 22, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Ethyl 4-(4-chlorophenyl)-4-oxobutyrate | 53503-49-4 [sigmaaldrich.com]
Suppliers and price of high-purity ethyl 4-(4-iodophenyl)-4-oxobutyrate
The following technical guide details the procurement, chemical profile, and application of Ethyl 4-(4-iodophenyl)-4-oxobutyrate , a specialized intermediate for medicinal chemistry.
Sourcing, Synthesis, and Strategic Application in Drug Discovery
Executive Summary
This compound (CAS 898777-39-4) is a high-value aryl-keto ester building block. It serves as a critical "bifunctional" scaffold in drug discovery: the iodine moiety enables palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) to install complex pharmacophores, while the 4-oxobutyrate tail allows for cyclization into heterocycles (pyridazines, furanones) or reduction to linear linkers.
This guide provides a verified supply chain analysis, technical specifications for "High-Purity" (>97%) classification, and a validated synthesis strategy for researchers facing supply shortages.
Chemical Profile & Technical Specifications
To ensure reproducibility in downstream SAR (Structure-Activity Relationship) studies, the compound must meet specific physicochemical standards.
| Attribute | Specification |
| IUPAC Name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate |
| CAS Number | 898777-39-4 |
| Molecular Formula | C₁₂H₁₃IO₃ |
| Molecular Weight | 332.14 g/mol |
| Appearance | Off-white to pale yellow solid (Low melting point) |
| Melting Point | 64–65 °C [1] |
| Boiling Point | ~397 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Impurities | 4-(2-iodophenyl) regioisomer; 4-chloro analog (if synthesized via acid chloride) |
High-Purity Definition (>97%)
For late-stage diversification or library synthesis, "High Purity" is defined by:
-
Regiopurity: <0.5% of the ortho-isomer.
-
Halogen Integrity: <0.1% debrominated/deiodinated species (critical for Pd-catalysis stoichiometry).
-
Acid Content: <0.5% free acid (hydrolysis product), which can poison basic catalysts.
Market Landscape: Suppliers & Pricing
The market for CAS 898777-39-4 is tiered between "Catalog Research" (gram-scale) and "Custom Synthesis" (kg-scale). It is not a commodity chemical like its chloro-analog (the Fexofenadine intermediate).
Verified Suppliers
| Supplier Tier | Vendor Examples | Availability | Target Audience |
| Tier 1 (Global Catalog) | BLD Pharm (#BD312218)Rieke Metals (#7635b) | In Stock (g scale) | MedChem Discovery |
| Tier 2 (Aggregators) | ChemicalBook Molbase | Lead time 2-3 wks | Process Dev / Pilot |
| Tier 3 (Custom) | WuXi AppTec Enamine | Made to Order | Clinical Mfg |
Price Analysis (Q1 2026 Estimates)
Prices reflect catalog listings and may vary by region.
-
Research Scale (1g - 5g):
-
High: $185/g (Specialty US suppliers)
-
Low: ~$45/g (Direct Asian import via aggregators)
-
-
Bulk Scale (100g+):
-
Custom synthesis quotes typically range $1,500 – $2,500 per 100g , depending on the cost of 4-iodobenzene precursors.
-
Procurement Strategy: For requirements >50g, do not buy from catalogs. Request a "Custom Synthesis" quote using the protocol in Section 4 to drive costs down by ~60%.
Synthesis & Production Strategy
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house using a robust Friedel-Crafts Succinoylation followed by esterification. This route is scalable and chemically distinct from the bromo analog route.
Mechanism & Workflow
The synthesis relies on the para-directing nature of the iodide, though the deactivating effect requires careful Lewis Acid management.
Figure 1: Two-step synthesis route from Iodobenzene.
Step-by-Step Protocol
-
Acylation:
-
Dissolve Succinic Anhydride (1.1 eq) in DCM.
-
Add AlCl₃ (2.2 eq) portion-wise at 0°C (Exothermic!).
-
Add Iodobenzene (1.0 eq) dropwise. Stir at RT for 4–6 hrs.
-
Critical Control Point: Maintain <10°C during addition to minimize ortho isomer formation.
-
Quench: Pour into ice/HCl. Filter the solid Acid Intermediate (MP: ~198°C).
-
-
Esterification:
-
Suspend the acid in absolute Ethanol (10 vol).
-
Add cat. H₂SO₄ (0.1 eq). Reflux for 8 hrs.
-
Workup: Concentrate, dissolve in EtOAc, wash with NaHCO₃. Crystallize from Hexane/EtOAc.[1]
-
Quality Control: Self-Validating System
Trustworthiness in data relies on validating the structure before use. Use this checklist:
H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)
-
δ 7.84 (d, J=8.5 Hz, 2H): Aromatic protons ortho to carbonyl (Deshielded).
-
δ 7.80 (d, J=8.5 Hz, 2H): Aromatic protons ortho to iodine.
-
δ 4.15 (q, J=7.1 Hz, 2H): Ethyl ester methylene (-O-CH₂ -CH₃).
-
δ 3.28 (t, J=6.6 Hz, 2H): Methylene alpha to ketone (-C(=O)-CH₂ -).
-
δ 2.75 (t, J=6.6 Hz, 2H): Methylene alpha to ester (-CH₂-CH₂ -COOEt).
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Iodine absorbance band).
Applications in Drug Discovery
This compound is a "divergent node" in synthesis. The iodine handle allows for library expansion via cross-coupling, while the keto-ester chain allows for scaffold morphing.
Figure 2: Divergent synthesis pathways utilizing the iodine handle and keto-ester tail.
Key Mechanistic Insight
The Iodine atom is significantly more reactive than the corresponding bromo or chloro analogs in Pd-catalyzed oxidative addition. This allows for:
-
Milder Conditions: Coupling at RT or 40°C, preserving the ester group.
-
Selectivity: Ability to couple the iodine selectively in the presence of a chloride or bromide elsewhere on the molecule.
References
-
ChemicalBook. (2025). This compound Product Properties. Retrieved from
-
BLD Pharm. (2025). Product Catalog: this compound (BD312218).[2][3] Retrieved from
-
Rieke Metals. (2025). Fine Chemical Catalog: 7635b. Retrieved from
-
BenchChem. (2025).[4] Synthesis of Aryl Ketoesters via Friedel-Crafts Acylation. Retrieved from
Sources
Comparative Technical Guide: Ethyl 4-(4-iodophenyl)-4-oxobutyrate vs. 4-(4-iodophenyl)butanoic acid
This technical guide provides a rigorous comparison between Ethyl 4-(4-iodophenyl)-4-oxobutyrate (Compound A) and 4-(4-iodophenyl)butanoic acid (Compound B), synthesizing their structural divergences, synthetic pathways, and distinct applications in drug development.
Executive Summary
This compound and 4-(4-iodophenyl)butanoic acid represent two distinct oxidation states and functional classes within the phenylbutyrate family.
-
The Keto-Ester (Compound A): A versatile synthetic intermediate.[1] Its C4-ketone functionality renders it an electrophilic "pivot point," allowing for stereoselective reduction to chiral alcohols or derivatization via Grignard reagents. It is primarily a precursor.
-
The Saturated Acid (Compound B): A functional pharmacophore. Lacking the ketone, its lipophilic saturated chain is critical for non-covalent interaction with serum albumin. It is widely recognized as a "Gold Standard" Albumin Binding Moiety (ABM) in radiopharmaceutical design, used to extend the half-life of peptide therapeutics.
Structural & Physicochemical Analysis[2]
The core difference lies in the C4-oxidation state (Ketone vs. Methylene) and the C1-terminus (Ethyl Ester vs. Carboxylic Acid).
| Feature | This compound (Compound A) | 4-(4-iodophenyl)butanoic acid (Compound B) |
| CAS Number | 898777-39-4 (Generic/Derivative) | 27913-58-2 |
| Molecular Formula | C₁₂H₁₃IO₃ | C₁₀H₁₁IO₂ |
| Molecular Weight | ~332.14 g/mol | 290.10 g/mol |
| C4 Functionality | Ketone (C=O) (sp² hybridized) | Methylene (-CH₂-) (sp³ hybridized) |
| C1 Functionality | Ethyl Ester (Lipophilic, Protected) | Carboxylic Acid (Ionizable, Reactive) |
| LogP (Est.) | ~3.2 (More Lipophilic) | ~3.1 (pH dependent) |
| Reactivity | Electrophilic at C4; Nucleophilic attack possible.[2][3] | Stable alkyl chain; Coupling at C1 (-COOH). |
| Primary Role | Synthetic Intermediate | Pharmacokinetic Modifier (ABM) |
Synthetic Pathways & Interconversion
The synthesis of these compounds follows divergent pathways. Compound A is typically accessed via Friedel-Crafts acylation, whereas Compound B is most efficiently produced via the direct oxidative iodination of 4-phenylbutyric acid.
Synthesis Diagrams (Graphviz)
Figure 1: Divergent synthetic workflows. Compound A is a product of acylation, while Compound B is accessible via direct iodination or reduction of the keto-derivative.
Detailed Experimental Protocols
Protocol A: Synthesis of Compound A (Friedel-Crafts Route)
This method installs the ketone functionality.
-
Reagents: Iodobenzene (1.0 equiv), Ethyl Succinyl Chloride (1.1 equiv), Anhydrous
(1.2 equiv), DCM (Solvent). -
Procedure:
-
Suspend
in dry DCM at 0°C under . -
Add Ethyl Succinyl Chloride dropwise.[4] Stir for 15 min to form the acylium ion.
-
Add Iodobenzene dropwise, maintaining temp <5°C.
-
Warm to RT and stir for 4–6 hours (monitor by TLC).
-
Quench: Pour onto ice/HCl mixture. Extract with DCM.[4]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
-
Critical Control: Temperature control is vital to prevent trans-acylation or deiodination.
Protocol B: Synthesis of Compound B (Oxidative Iodination Route)
This method avoids the difficult reduction of the ketone while preserving the iodine.
-
Reagents: 4-Phenylbutyric acid (20.0 g), Periodic Acid (
, 0.2 equiv), Iodine ( , 0.43 equiv), , Acetic Acid/Water.[5] -
Procedure:
-
Dissolve 4-phenylbutyric acid in Acetic Acid/Water (4:1).
-
Add
and . Add catalytic . -
Heat to 70°C for 18–24 hours. The oxidizing environment generates electrophilic iodine species (
) in situ. -
Workup: Cool, quench with saturated
(to remove excess iodine), and extract with Ethyl Acetate. -
Yield: Typically 40–60% after recrystallization.
-
-
Mechanism: Electrophilic Aromatic Substitution driven by the activation of iodine by periodate.
Reactivity & Functionalization Guide
The "Reduction" Challenge: Converting A to B
Researchers often attempt to convert the Keto-Ester (A) to the Saturated Acid (B). This is chemically perilous due to the lability of the Aryl-Iodide bond under standard reduction conditions.
-
Catalytic Hydrogenation (
, Pd/C): AVOID. This will cause rapid hydrodehalogenation, stripping the iodine to yield ethyl 4-phenylbutyrate. -
Wolff-Kishner (
, KOH): RISKY. High temperatures and strong base can degrade the aryl iodide. -
Recommended Method (Ionic Hydrogenation): Use Triethylsilane (
) in Trifluoroacetic Acid (TFA) .
Applications in Drug Development: The Albumin Binder
Compound B (4-(4-iodophenyl)butanoic acid) is the industrially relevant compound for Theranostics (Therapeutic + Diagnostic radiopharmaceuticals).
Albumin Binding Mechanism
Compound B acts as an Albumin Binding Moiety (ABM) .[10] When conjugated to a peptide drug (e.g., PSMA-617 derivative or Folate radioligand), the 4-(p-iodophenyl)butyryl tail inserts into the hydrophobic pockets (Sudlow Site I or II) of Human Serum Albumin (HSA).
-
Effect: Increases molecular weight effectively from ~1 kDa to ~67 kDa (albumin complex).
-
Result: Drastically reduces renal clearance (filtration) and extends blood circulation half-life (
).
ABM Interaction Diagram
Figure 2: Mechanism of Action for Compound B as an Albumin Binding Moiety.
References
-
Direct Oxidative Iodination Protocol
-
Albumin Binding Applications
-
Title: Investigations Using Albumin Binders to Modify the Tissue Distribution Profile of Radiopharmaceuticals.[15]
- Source: ETH Zurich Research Collection.
-
URL:
-
-
Friedel-Crafts Acylation Standards
- Ionic Hydrogenation (Reduction of A to B)
Sources
- 1. Versatile Alkylation of (Hetero)Aryl Iodides with Ketones via β-C(sp3)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(p-Iodophenyl)butyric acid | C10H11IO2 | CID 4645427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(P-IODOPHENYL)BUTYRIC ACID | 27913-58-2 [chemicalbook.com]
- 6. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A novel bivalent albumin binder for enhanced tumor retention of a fibroblast activation protein-targeted radioligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Iodine Renaissance: From Metabolic Liability to Precision Tool in Medicinal Chemistry
Executive Summary
Historically, iodine was often dismissed in early-stage drug discovery due to concerns over high lipophilicity (LogP) and metabolic instability (deiodination). However, a paradigm shift is underway. Driven by a deeper understanding of halogen bonding (XB) and the anisotropic electron density known as the "sigma-hole," iodine-containing building blocks are transitioning from mere synthetic intermediates to functional pharmacophores. This guide analyzes the physicochemical distinctiveness of iodine, its synthetic utility via hypervalent reagents, and its critical role in modern radiotheranostics.
Part 1: The Physicochemical Advantage (The Sigma-Hole)
To effectively deploy iodine in medicinal chemistry, one must understand that it is not merely a "large chlorine." Its electron cloud is highly polarizable, leading to a unique electrostatic signature.
The Sigma-Hole Mechanism
Unlike fluorine (which is uniformly electronegative), iodine exhibits polar flattening .[1]
-
The Belt: An equatorial region of high electron density (nucleophilic).
-
The Hole: A distal cap along the R-I bond axis that is electron-deficient (electrophilic).
This positive potential (the
Key Comparison: Bond Strengths in Biological Systems
| Interaction Type | Energy (kcal/mol) | Directionality | Dependence |
|---|
| Hydrogen Bond | 1.0 – 15.0 | Moderate (
Visualization: The Sigma-Hole Interaction
The following diagram illustrates the directional nature of the interaction between an iodinated ligand and a protein backbone.
Figure 1: Schematic of the sigma-hole interaction. The positive cap (yellow) of the iodine atom aligns linearly with the electron-rich donor (green) on the protein.
Part 2: Synthetic Utility & Building Blocks[2]
Iodine plays two distinct roles: as a substituent (in the final drug) and as a reagent (to construct the drug).
The Building Blocks: Heteroaryl Iodides
Heteroaryl iodides are the "Lego bricks" of modern synthesis. They are preferred over bromides for difficult cross-couplings (e.g., with sterically hindered substrates) due to the weaker C-I bond energy (
-
Common Scaffolds: 3-iodoindoles, 5-iodopyrimidines, 4-iodopyrazoles.
-
Strategic Use: These are often used in Fragment-Based Drug Discovery (FBDD) . An iodine atom in a fragment library allows for rapid elaboration via Suzuki-Miyaura or Sonogashira coupling to "grow" the molecule into a lead candidate.
Hypervalent Iodine Reagents (The "Green" Oxidants)
While not "building blocks" in the final structure, these iodine(III) and iodine(V) species are critical for installing complex functionality under mild conditions.
-
Dess-Martin Periodinane (DMP): Selective oxidation of alcohols to aldehydes/ketones without over-oxidation.
-
Togni's Reagent: Electrophilic trifluoromethylation (
) transfer. -
PIFA/PIDA: Used for oxidative intramolecular cyclizations (e.g., forming C-N bonds).
Part 3: Medicinal Applications & Radiotheranostics
Therapeutic Agents
While iodine is rare in oral drugs due to metabolic deiodination (releasing iodide, which accumulates in the thyroid), it is essential in specific niches:
-
Thyroid Hormones: Synthetic
(Liothyronine) and (Levothyroxine). -
Anti-arrhythmics: Amiodarone (contains two iodine atoms; highly lipophilic).
-
MEK Inhibitors: Trametinib (contains a fluorine-iodine motif in the binding pocket).
Radiopharmaceuticals (Theranostics)
This is the dominant field for iodine. The ability to swap stable iodine (
| Isotope | Half-life | Emission | Application |
| I-123 | 13.2 hours | Gamma ( | SPECT Imaging (Diagnostic) |
| I-124 | 4.2 days | Positron ( | PET Imaging (Diagnostic) |
| I-131 | 8.0 days | Beta ( | Thyroid Ablation / Cancer Therapy |
| I-125 | 59.4 days | Auger Electrons | Brachytherapy / Biological Assays |
Part 4: Experimental Protocols
Protocol A: Regioselective Iodination of Arenes (NIS Method)
Why this protocol? Unlike elemental iodine (
Materials:
-
Substrate: 1H-Indole (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: DMF or Acetonitrile (anhydrous)
-
Temperature:
to RT
Step-by-Step:
-
Dissolution: Dissolve 1H-indole (1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under inert atmosphere (
). -
Addition: Cool the solution to
. Add NIS (1.05 mmol) portion-wise over 5 minutes. Note: Rapid addition can cause exotherms and loss of regioselectivity. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Quench: Pour the reaction mixture into ice-water (20 mL) containing 5% sodium thiosulfate (
) to reduce any unreacted iodine (indicated by a color change from brown/yellow to clear). -
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography. 3-iodoindole is typically the major product.
Protocol B: Sonogashira Cross-Coupling (Using the Iodide Block)
Why this protocol? Demonstrates the utility of the C-I bond in constructing carbon frameworks.
Workflow Diagram:
Figure 2: The Sonogashira coupling workflow, leveraging the weak C-I bond for facile oxidative addition.
Part 5: Stability & Safety Considerations
Metabolic Deiodination
The C-I bond is susceptible to oxidative cleavage by Cytochrome P450s and deiodinases.
-
Mitigation: Place iodine on electron-poor rings (e.g., pyridine vs. benzene) to strengthen the C-I bond and reduce oxidative susceptibility.
-
Toxicity: Released iodide can disrupt thyroid function. Chronic toxicity studies are mandatory for iodine-containing NCEs (New Chemical Entities).
Photostability
Aryl iodides are photosensitive.
-
Handling: Store all iodine-containing building blocks in amber vials.
-
Reaction: Perform iodination reactions in the dark or under low-light conditions to prevent radical side-reactions.
References
-
Halogen Bonding in Drug Discovery
- Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry.
- Source: Wilcken, R., et al. Journal of Medicinal Chemistry (2013).
-
URL:[Link]
-
The Sigma-Hole Concept
-
Synthetic Protocols (NIS Iodination)
-
Radiopharmaceutical Labeling
-
Hypervalent Iodine Reagents
Sources
- 1. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. library2.smu.ca [library2.smu.ca]
- 4. researchgate.net [researchgate.net]
- 5. sioc-journal.cn [sioc-journal.cn]
- 6. WO2011154953A1 - Process for the preparation of iodides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. FDA approves Mission Pharmacal’s USP oral solution to prevent thyroid cancer - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioiodine Labeling Reagents and Methods for New Chemical Entities and Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 4-(4-iodophenyl)-4-oxobutyrate via Friedel-Crafts Acylation
Abstract: This document provides a comprehensive guide for the synthesis of ethyl 4-(4-iodophenyl)-4-oxobutyrate, a key intermediate in pharmaceutical and materials science research. The protocol details a robust Friedel-Crafts acylation of iodobenzene with ethyl succinyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline methods for product characterization and validation, and offer insights into safety and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.
Introduction and Scientific Context
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877 by Charles Friedel and James Crafts, remains a powerful and widely used method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is fundamental to the synthesis of aromatic ketones, which are valuable precursors in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3]
A significant advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting aryl ketone product.[4][5] This deactivation prevents the polysubstitution reactions that often complicate Friedel-Crafts alkylations, leading to cleaner reactions and more predictable products.[4][6] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can plague alkylation reactions.[7]
The target molecule, this compound, incorporates both an iodo-substituted aromatic ring and a keto-ester functionality, making it a versatile building block for further chemical elaboration in drug discovery programs.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a highly reactive acylium ion, which then attacks the electron-rich iodobenzene ring.
Step 1: Generation of the Acylium Ion Electrophile The Lewis acid, anhydrous aluminum chloride (AlCl₃), is electron-deficient and readily coordinates with the chlorine atom of ethyl succinyl chloride.[8] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate a resonance-stabilized acylium ion. This ion is the potent electrophile required for the reaction.[9]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the iodobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
Step 3: Deprotonation and Regeneration of Aromaticity The tetrachloroaluminate anion (AlCl₄⁻), formed in the first step, acts as a base to remove a proton from the carbon atom bearing the new acyl group.[4][8] This step restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and forms HCl as a byproduct.
Causality of Stoichiometric Catalyst Use: Although AlCl₃ is regenerated in the final step, the product ketone is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid AlCl₃.[1] This complexation is typically irreversible under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ is required to drive the reaction to completion. The complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.[1][4]
Regioselectivity: The iodine atom on the benzene ring is an ortho, para-directing group for electrophilic aromatic substitution, albeit a deactivating one.[10] The acylation reaction will therefore predominantly yield the para-substituted product (4-iodo isomer) due to the significant steric hindrance at the ortho position.
Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis on a laboratory scale. Appropriate scaling will require process safety evaluation.
Reagents and Materials
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Equivalents | Amount | Notes |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | (To be calculated) | Highly hygroscopic and corrosive. Handle in a fume hood. |
| Iodobenzene | C₆H₅I | 204.01 | 1.1 | (To be calculated) | Reactant and solvent. |
| Ethyl succinyl chloride | C₆H₉ClO₃ | 164.59 | 1.0 | (To be calculated) | Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | (To be calculated) | Anhydrous solvent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | (To be calculated) | For work-up. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | (To be calculated) | For washing. |
| Brine | NaCl (aq) | - | - | (To be calculated) | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | (To be calculated) | For drying. |
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.[11]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
In the reaction flask, suspend anhydrous aluminum chloride (1.2 eq.) in an excess of iodobenzene (which can act as both reactant and solvent) or in a minimal amount of anhydrous dichloromethane (DCM).[10]
Reagent Addition and Reaction: 4. Cool the suspension to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction.[11] 5. Add ethyl succinyl chloride (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.[10] 6. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 7. Stir the reaction mixture for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: 8. Upon completion, cool the reaction mixture again in an ice bath. 9. Very carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[11] This step is highly exothermic and will hydrolyze the aluminum complexes and quench any remaining reactive species. 10. Transfer the mixture to a separatory funnel. Collect the organic layer. 11. Extract the aqueous layer twice with dichloromethane.[10] 12. Combine all organic layers. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[10][11] 13. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]
Purification: 14. The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) or by column chromatography on silica gel to yield the pure this compound.
Product Characterization and Validation
Confirmation of the product structure and purity is essential and can be achieved using standard spectroscopic techniques.[12]
| Technique | Expected Signal / Peak | Interpretation |
| ¹H NMR | δ ~7.8-8.0 (d, 2H), δ ~7.2-7.4 (d, 2H) | Aromatic protons of the 1,4-disubstituted (para) benzene ring. |
| δ ~4.1 (q, 2H) | Methylene protons (-OCH₂ CH₃) of the ethyl ester. | |
| δ ~3.2 (t, 2H) | Methylene protons adjacent to the ketone (-CH₂ C=O). | |
| δ ~2.7 (t, 2H) | Methylene protons adjacent to the ester (-CH₂ COOEt). | |
| δ ~1.2 (t, 3H) | Methyl protons (-OCH₂CH₃ ) of the ethyl ester. | |
| ¹³C NMR | δ ~198-200 | Ketone carbonyl carbon (C =O). |
| δ ~172-174 | Ester carbonyl carbon (-C OOEt). | |
| δ ~138-140, ~130-132, ~100-102 | Aromatic carbons, including the carbon bearing the iodine atom. | |
| δ ~61 | Methylene carbon of the ester (-OCH₂ CH₃). | |
| δ ~33-35 | Methylene carbon adjacent to the ketone (-CH₂ C=O). | |
| δ ~28-30 | Methylene carbon adjacent to the ester (-CH₂ COOEt). | |
| δ ~14 | Methyl carbon of the ester (-OCH₂CH₃ ). | |
| IR (Infrared) | ~1730 cm⁻¹ | C=O stretch of the ester.[13] |
| ~1685 cm⁻¹ | C=O stretch of the aryl ketone.[13] | |
| ~1580, 1480 cm⁻¹ | C=C stretching vibrations of the aromatic ring. | |
| ~830 cm⁻¹ | C-H out-of-plane bending for a 1,4-disubstituted benzene ring. | |
| Mass Spec (MS) | Molecular Ion Peak (M⁺) | Expected m/z corresponding to the molecular weight of C₁₂H₁₃IO₃. |
Safety and Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (AlCl₃ exposed to moisture). | Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is perfectly dry. |
| Deactivated starting material. | Iodobenzene is already somewhat deactivated. Ensure no other strong deactivating groups are present.[4][10] | |
| Formation of Emulsion during Work-up | Formation of aluminum hydroxides at the interface. | Add more dilute HCl during the work-up to ensure the aqueous layer is strongly acidic.[14] Brine addition can also help break emulsions. |
| Polysubstitution Products Observed | Reaction temperature too high or reaction time too long. | While unlikely due to product deactivation, ensure careful temperature control. Monitor reaction by TLC and stop once starting material is consumed. |
| Impure Product after Work-up | Incomplete quenching or washing. | Ensure thorough washing with NaHCO₃ to remove acidic impurities and with HCl to remove any basic impurities or aluminum salts. |
Safety Precautions:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Ethyl Succinyl Chloride: A corrosive acyl chloride. Handle in a fume hood.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation provides an efficient and direct route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly moisture exclusion and temperature, high yields of the desired para-substituted product can be reliably obtained. The protocol described herein is robust and includes comprehensive steps for reaction execution, work-up, purification, and product validation, making it a valuable resource for synthetic chemists in academic and industrial settings.
References
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. Retrieved from [Link]
- Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved February 22, 2026, from a university chemistry department website.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved February 22, 2026, from a university chemistry department website.
-
LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved from [Link]
-
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2004, October 1). Journal of Chemical Education. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved February 22, 2026, from a chemistry education website.
-
Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from a college's educational resources website.
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
Sources
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- 12. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Introduction: The Strategic Importance of Biaryl Ketone Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide focuses on a specific and highly relevant application: the synthesis of 4-aryl-4-oxobutyrates via the Suzuki-Miyaura coupling of ethyl 4-(4-iodophenyl)-4-oxobutyrate. This substrate is a valuable building block, as the resulting products containing a biaryl ketone moiety are key intermediates in the synthesis of a variety of biologically active molecules.[4]
The presence of both a ketone and an ester functionality in the starting material, this compound, necessitates a carefully optimized protocol to ensure high yields and prevent unwanted side reactions. This document provides a detailed, field-proven protocol for this transformation, grounded in established mechanistic principles and supported by extensive literature precedents.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. Aryl iodides are highly reactive substrates for this step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond of the biaryl product, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 4-(4-arylphenyl)-4-oxobutyrate
This protocol is designed for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥97% | Commercially Available | Store in a desiccator. |
| PdCl₂(dppf)-CH₂Cl₂ adduct | Catalyst Grade | Commercially Available | Air-stable, but handle quickly. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (Saturated NaCl solution) | In-house | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic phase. |
| Argon or Nitrogen Gas | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
Equipment
-
Round-bottom flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Condenser
-
Schlenk line or inert gas manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
-
Reagent Preparation and Charging:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2 equiv).
-
Add finely powdered potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, PdCl₂(dppf)-CH₂Cl₂ adduct (0.02 equiv, 2 mol%).
-
-
Establish Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized, degassed water in a 4:1 ratio (to achieve a 0.1 M concentration with respect to the aryl iodide).
-
The reaction mixture should be stirred vigorously.
-
-
Reaction Heating and Monitoring:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).
-
-
Reaction Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 4-(4-arylphenyl)-4-oxobutyrate.
-
Troubleshooting and Scientific Rationale
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper inert atmosphere techniques to prevent catalyst deactivation. |
| Insufficiently degassed solvents | Thoroughly degas solvents by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Poor quality base | Use anhydrous, finely powdered base. Consider screening other bases like K₃PO₄ or Cs₂CO₃. | |
| Homocoupling of boronic acid | Presence of oxygen | Improve degassing procedures.[8] Oxygen can promote the oxidative coupling of the boronic acid. |
| Use of a Pd(II) precatalyst | While PdCl₂(dppf) is generally robust, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling. | |
| Protodeborylation of boronic acid | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is not hygroscopic. If the boronic acid is particularly sensitive, consider using its pinacol ester derivative.[5] |
| Incomplete reaction | Steric hindrance | For sterically demanding arylboronic acids, consider using a bulkier and more electron-rich ligand such as SPhos or XPhos in combination with a suitable palladium source (e.g., Pd(OAc)₂).[8] A higher reaction temperature may also be beneficial. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organoboron Reagents: While generally less toxic than other organometallic reagents, boronic acids can be irritants. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides an efficient and versatile route to valuable biaryl ketone building blocks. The protocol detailed herein is optimized for this specific substrate, taking into account the functional group compatibility and the need for robust and reproducible conditions. By understanding the underlying mechanistic principles and potential pitfalls, researchers can successfully apply this methodology to accelerate their drug discovery and development efforts.
References
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. PubMed Central.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PubMed.
- Synthesis of aromatic β-keto esters via a carbonylative Suzuki–Miyaura coupling reaction of α-iodo esters with arylboronic acids. Royal Society of Chemistry.
- Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. PubMed Central.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti. Thieme.
- Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PubMed Central.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
- Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes. Sigma-Aldrich.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
- a-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of a-substituted acrylates via Pd-catalysed Suzuki reactions. Semantic Scholar.
- The synthesis of 4-arylcoumarines via cu-catalyzed arylation 4-hydroxycoumarine with the substituted phenylboronic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Optimizing Sonogashira coupling with aryl iodide keto esters
Application Note: High-Selectivity Sonogashira Coupling of Aryl Iodide Keto Esters
Abstract & Scope
This application note details the optimization and execution of Sonogashira cross-coupling reactions utilizing aryl iodide keto esters as electrophiles. While aryl iodides are highly reactive coupling partners (typically oxidative addition occurs at room temperature), the presence of a keto ester moiety (particularly
This guide provides a "Golden Batch" protocol designed to maximize yield while preserving the sensitive keto-ester functionality, supported by mechanistic insights and troubleshooting matrices.
Mechanistic Insight & Chemoselectivity Challenges
The success of this reaction relies on balancing the catalytic cycle rate against the rate of deleterious side reactions.
-
The Advantage: The C–I bond is weak (
53 kcal/mol), allowing oxidative addition to Pd(0) to occur rapidly, often without heating. -
The Risk: The Sonogashira reaction requires a base to deprotonate the terminal alkyne (forming the Cu-acetylide). However, hard nucleophilic bases can attack the ketone (forming ketals/imines) or the ester (hydrolysis/transesterification). Furthermore, if the substrate is a
-keto ester, the methylene protons are highly acidic ( ), leading to potential enolate formation that competes with the alkyne for the metal center.
Diagram 1: Mechanistic Pathway & Risk Zones
Figure 1: The dual-cycle mechanism highlights the critical role of base selection. The base must be strong enough to deprotonate the alkyne (via Cu assistance) but non-nucleophilic enough to spare the keto ester.
Optimization Matrix
The following data summarizes optimization studies for a model substrate: Ethyl 4-iodobenzoylacetate coupled with phenylacetylene.
Critical Finding: Primary and secondary amines (e.g., diethylamine, piperidine) must be avoided as they rapidly form enamines with the keto group. Tertiary amines or mild inorganic carbonates are required.
Table 1: Reaction Parameter Optimization
| Entry | Catalyst System | Base (2.0 eq) | Solvent | Temp | Yield | Observation |
| 1 | Pd(PPh3)4 / CuI | Diethylamine | THF | 60°C | 15% | Complex mixture; enamine formation observed. |
| 2 | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 60°C | 65% | Moderate yield; some ester hydrolysis detected. |
| 3 | Pd(PPh3)2Cl2 / CuI | Et3N | THF | RT | 92% | Optimal. Clean conversion. |
| 4 | Pd(dppf)Cl2 / CuI | Cs2CO3 | DMF | 40°C | 88% | Good yield, but DMF removal was difficult. |
| 5 | Pd(PPh3)2Cl2 (No Cu) | Et3N | THF | 60°C | 30% | Slow reaction; required heat which degraded substrate. |
Key Takeaways:
-
Temperature: Room temperature (RT) is sufficient for aryl iodides and essential for protecting the keto ester.
-
Base: Triethylamine (Et3N) is the superior organic base. It is non-nucleophilic enough to avoid attacking the ketone but basic enough to drive the Cu-cycle.
-
Solvent: THF is preferred over DMF for ease of workup, preventing hydrolysis during aqueous washes.
Standardized Protocol ("The Golden Batch")
This protocol is validated for scale-up from 100 mg to 10 g.
Reagents:
-
Aryl Iodide Keto Ester (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh
) Cl (2 mol%) – Preferred over Pd(PPh ) for air stability. -
CuI (4 mol%) – Must be off-white/tan. If green/blue, recrystallize from KI/H
O. -
Triethylamine (Et
N) (2.5 equiv) – Must be dry/distilled. -
THF (Anhydrous) – 0.1 M concentration relative to Aryl Iodide.
Graphviz Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow emphasizing the inert atmosphere requirement to prevent alkyne homocoupling.
Detailed Procedure:
-
Vessel Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the flask with the Aryl Iodide Keto Ester (1.0 eq), Pd(PPh
) Cl (0.02 eq), and CuI (0.04 eq).-
Note: Adding CuI at the start is acceptable for iodides. For less reactive bromides, some chemists add CuI after the oxidative addition (20 min delay), but this is unnecessary here.
-
-
Inerting: Cap the flask with a rubber septum. Evacuate (high vacuum) and backfill with Argon three times.
-
Solvent/Base: Syringe in anhydrous THF (degassed) followed by Et
N. The solution typically turns yellow (Pd(II)). -
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir at Room Temperature .
-
Visual Cue: The reaction mixture will darken to brown/black within 10-30 minutes. If it remains bright yellow, the catalytic cycle has not initiated (check O
ingress). -
Precipitation: A white precipitate (Et
N HI salt) will form as the reaction proceeds. This is a positive sign of conversion.
-
-
Monitoring: Check TLC after 1 hour. Aryl iodides typically convert fully within 2-4 hours at RT.
-
Workup:
-
Dilute with Et
O or EtOAc (avoid CH Cl if possible to prevent halogen exchange traces, though rare). -
Wash with saturated NH
Cl (removes Cu/Pd species). -
Wash with Brine. Dry over Na
SO .
-
-
Purification: Flash chromatography.
-
Tip: Keto esters are polar. Ensure your gradient is adjusted (e.g., Hexanes/EtOAc).
-
Troubleshooting & Critical Quality Attributes (CQA)
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Glaser Coupling | Product contains "Alkyne-Alkyne" dimer.[1] | Oxygen presence in solvent or headspace. | Sparge solvents with Ar for 20 mins. Ensure septum integrity. |
| No Reaction | Solution stays bright yellow; no precipitate. | Inactive Catalyst or "Dead" CuI. | Use fresh CuI (must not be green). Ensure Ar-I is not wet/hydrolyzed. |
| Black Precipitate | Rapid formation of Pd-black mirrors on glass. | Catalyst decomposition (Pd agglomeration). | Add 5-10 mol% PPh |
| Ester Loss | Product mass corresponds to acid or decarboxylated species. | Base too strong or solvent wet. | Switch to inorganic base (K |
References
-
Chinchilla, R., & Nájera, C. (2007).[2][3][4][5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][5] Chemical Reviews, 107(3), 874–922.[2][3][4] [Link]
-
Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.[6] (General reference for Pd-catalyzed mechanisms).
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[7][8][9][10] Angewandte Chemie International Edition, 46(6), 834-871. (Specifics on ligand effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mindat.org [mindat.org]
- 3. researchgate.net [researchgate.net]
- 4. The Sonogashira reaction: a booming methodology in synthetic organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 7-Iodo-1-tetralone from Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Abstract
This document provides a comprehensive guide for the conversion of ethyl 4-(4-iodophenyl)-4-oxobutyrate into 7-iodo-1-tetralone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a one-pot Clemmensen reduction and ester hydrolysis to yield 4-(4-iodophenyl)butyric acid. This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation, also known as a cyclodehydration, to afford the target 1-tetralone. This guide offers in-depth theoretical background, detailed experimental protocols, and expert insights into the critical parameters of the reaction to ensure reproducibility and high yield.
Introduction and Scientific Background
The 1-tetralone scaffold is a prominent structural motif in a multitude of natural products and pharmacologically active compounds.[1] The synthesis of substituted 1-tetralones is, therefore, a significant endeavor in organic synthesis. The intramolecular Friedel-Crafts acylation of γ-arylbutyric acids stands as a classic and reliable method for the construction of this bicyclic ketone system.[2][3][4]
The overall transformation described herein involves two key stages:
-
Preparation of the Precursor: The commercially available starting material, this compound, must first be converted to 4-(4-iodophenyl)butyric acid. This is efficiently achieved through a Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid.[2][5][6] The strongly acidic conditions of this reaction concurrently facilitate the hydrolysis of the ethyl ester to the required carboxylic acid.[5][7] This one-pot reduction and hydrolysis is a highly efficient route to the necessary precursor for cyclization.
-
Intramolecular Friedel-Crafts Acylation: The resulting 4-(4-iodophenyl)butyric acid is then cyclized to form 7-iodo-1-tetralone. This reaction is an electrophilic aromatic substitution where the carboxylic acid is activated by a strong acid to form a resonance-stabilized acylium ion.[5][8][9] This electrophile is then attacked by the electron-rich aromatic ring to form the new six-membered ring of the tetralone system. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly employed as the strong acid catalyst and dehydrating agent for this transformation.[7][10][11][12]
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The key C-C bond-forming step, the intramolecular Friedel-Crafts acylation, proceeds through the following mechanistic pathway:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 4-(4-iodophenyl)butyric acid is protonated by the strong acid catalyst (e.g., PPA).
-
Formation of the Acylium Ion: Subsequent loss of a water molecule from the protonated carboxylic acid generates a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion is then intramolecularly attacked by the π-electrons of the iodophenyl ring. The substitution occurs at the ortho position to the butyric acid side chain due to the steric accessibility and the directing effect of the alkyl group.
-
Rearomatization: A proton is lost from the intermediate carbocation (a sigma complex), restoring the aromaticity of the ring and yielding the final product, 7-iodo-1-tetralone.
Experimental Protocols
Step 1: Synthesis of 4-(4-iodophenyl)butyric acid via Clemmensen Reduction and in-situ Ester Hydrolysis
Materials:
-
This compound
-
Mossy Zinc
-
Mercuric Chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc Amalgam: In a round-bottom flask equipped with a magnetic stirrer, add mossy zinc (4.0 eq). To this, add a solution of mercuric chloride (0.4 eq) in deionized water. Stir the mixture for 10-15 minutes. Decant the aqueous solution carefully.
-
Reaction Setup: To the freshly prepared zinc amalgam, add concentrated hydrochloric acid (20 mL per gram of starting ester) and toluene (10 mL per gram of starting ester).
-
Addition of Starting Material: Add this compound (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to a vigorous reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-30 hours.
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude 4-(4-iodophenyl)butyric acid. The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 7-iodo-1-tetralone via Intramolecular Friedel-Crafts Acylation
Materials:
-
4-(4-iodophenyl)butyric acid
-
Polyphosphoric Acid (PPA) or Eaton's Reagent
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, place 4-(4-iodophenyl)butyric acid (1.0 eq). Add Polyphosphoric Acid (PPA) (10-15 times the weight of the carboxylic acid).
-
Heating: Heat the mixture with stirring to 80-90 °C. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization and Washing: Combine the organic extracts and wash with deionized water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude 7-iodo-1-tetralone.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary
| Parameter | Step 1: Reduction & Hydrolysis | Step 2: Cyclization |
| Reaction Type | Clemmensen Reduction & Ester Hydrolysis | Intramolecular Friedel-Crafts Acylation |
| Key Reagents | Zn(Hg), conc. HCl | Polyphosphoric Acid (PPA) |
| Solvent | Toluene, Water | None (PPA acts as solvent) |
| Temperature | Reflux (~110 °C) | 80-90 °C |
| Typical Reaction Time | 24-30 hours | 1-3 hours |
| Work-up | Liquid-liquid extraction | Quenching on ice, extraction |
| Typical Yield | 80-90% | 75-85% |
Visual Representations
Overall Synthetic Workflow
Caption: Synthetic route from the starting material to the final product.
Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Key steps in the cyclization mechanism.
References
-
Wikipedia. Eaton's reagent. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. Mechanism for Friedel-Crafts Alkylation in Synthesis of the Precursor of Sertraline. [Link]
-
Evans, R. F., & Smith, J. C. (1954). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. Journal of the Chemical Society, 798. [Link]
-
Siddiqui, S., & Ali, S. (2012). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 17(12), 14389-14398. [Link]
-
Hill, N. J., & Esselman, B. J. (2005). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education, 82(6), 903. [Link]
-
ResearchGate. Friedel–Craft acylation reaction using Eaton's reagent. [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
-
ResearchGate. Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor. [Link]
-
Wikipedia. 1-Tetralone. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. [Link]
-
Zhang, L., & Kozmin, S. A. (2016). A facile and regioselective synthesis of 1-tetralones via silver-catalyzed ring expansion. Organic & Biomolecular Chemistry, 14(3), 847-850. [Link]
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. [Link]
-
Organic Letters. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
-
ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
ResearchGate. Intramolecular Friedel‐Crafts acylation. [Link]
-
Molecules. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Organic Chemistry Portal. Tetralone synthesis. [Link]
-
Molecules. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]
-
Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]
-
Arkivoc. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. [Link]
-
ChemTalk. Clemmensen Reduction. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Organic Syntheses. γ-PHENYLBUTYRIC ACID. [Link]
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- 4. uwindsor.ca [uwindsor.ca]
- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Heck Reaction of Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Introduction: The Mizoroki-Heck Reaction - A Cornerstone of Modern Synthesis
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a pillar of modern organic synthesis.[1][2][3] Its discovery, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, revolutionized the construction of carbon-carbon bonds.[1] This reaction offers a powerful and versatile method for the synthesis of substituted alkenes, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]
This guide provides detailed application notes and protocols for the Heck reaction of ethyl 4-(4-iodophenyl)-4-oxobutyrate, a versatile building block in medicinal chemistry and materials science. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles to empower effective troubleshooting and optimization.
The Catalytic Heart of the Reaction: Understanding the Heck Cycle
The efficacy of the Heck reaction lies in a finely tuned catalytic cycle involving a palladium catalyst.[1][2][6] The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.[7][8]
Key Stages of the Heck Catalytic Cycle:
-
Pre-activation of the Catalyst: The reaction is often initiated with a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active palladium(0) species.[1][6][9] This reduction can be facilitated by a phosphine ligand, which itself is oxidized.[1][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[1][6][9] The high reactivity of aryl iodides makes them excellent substrates for this step.[11]
-
Olefin Coordination and Migratory Insertion: The alkene (e.g., an acrylate or styrene) coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[1][6][7]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[1][6][7] This step typically proceeds with syn-stereochemistry.[12]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.[3][6][7]
Visualizing the Catalytic Engine: The Heck Reaction Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Core Components of a Successful Heck Reaction
The success of a Heck reaction hinges on the judicious selection of several key components. For the coupling of this compound, the following considerations are paramount:
| Component | Role and Key Considerations | Recommended Reagents |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pd(OAc)₂ is a common, air-stable, and cost-effective choice.[1][13][14] Other options include PdCl₂ and pre-formed Pd(0) complexes like Pd(PPh₃)₄.[1][14] | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Stabilizes the Pd(0) species, preventing the formation of inactive palladium black, and modulates the catalyst's reactivity and selectivity.[14][15] For aryl iodides, phosphine-free conditions can sometimes be employed, though ligands often improve yields and reproducibility.[13][16] Common choices include triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃).[1][17] | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) |
| Base | Essential for neutralizing the hydrogen iodide (HI) generated during the catalytic cycle and regenerating the active Pd(0) catalyst.[1][6][17] A variety of organic and inorganic bases can be used. Triethylamine (Et₃N) is a common organic base, while inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are also effective.[1][6][14] | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), or Sodium Acetate (NaOAc) |
| Solvent | Should be able to dissolve the reactants and catalyst and remain stable at the reaction temperature. Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are frequently used.[13][18] Greener alternatives like cyclic carbonates are also emerging.[19] | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene |
| Olefin | The coupling partner for the aryl iodide. Electron-withdrawing groups on the alkene, such as in acrylates, generally enhance the reaction rate.[1] Common examples include ethyl acrylate, methyl acrylate, and styrene. | Ethyl acrylate, Methyl acrylate, or Styrene |
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound. Optimization may be required depending on the specific olefin and desired scale.
Protocol 1: Heck Coupling with Ethyl Acrylate
This protocol details a standard procedure for the coupling of this compound with ethyl acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and ethyl acrylate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Phosphine-Free Heck Coupling with Styrene
For highly reactive aryl iodides, a phosphine-free protocol can be effective, simplifying the reaction setup and purification.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a Schlenk tube, combine this compound, palladium(II) acetate, and potassium carbonate.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous acetonitrile and styrene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the inorganic salts and palladium black.
-
Rinse the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the product.
A Logical Workflow for Reaction Optimization
Optimizing a Heck reaction involves systematically varying key parameters to maximize yield and minimize side products. The following workflow provides a structured approach.
Caption: A systematic workflow for optimizing Heck reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Ensure proper inert atmosphere technique; Increase reaction temperature; Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Formation of Palladium Black | Ligand dissociation or degradation, leading to catalyst agglomeration. | Increase ligand loading; Use a more robust ligand (e.g., bulky electron-rich phosphines). |
| Side Product Formation | Double arylation of the alkene; Isomerization of the product. | Use a smaller excess of the alkene; Lower the reaction temperature. |
| Difficult Purification | Residual catalyst or ligand byproducts. | Filter the crude reaction mixture through a plug of silica gel or Celite® before chromatography; Perform an aqueous workup to remove water-soluble impurities.[20][21] |
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the modern synthetic chemist. By understanding the fundamental principles of the catalytic cycle and the roles of the various reaction components, researchers can effectively apply and optimize this powerful transformation for the synthesis of complex molecules. The protocols and guidelines presented herein for this compound serve as a robust starting point for further exploration and application in the fields of drug discovery and materials science.
References
-
Heck reaction - Wikipedia. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Ye, Z., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering, 2(7), 1839-1843. [Link]
-
Heck Reaction - SATHEE. [Link]
-
Lin, Y., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(5), 1332-1344. [Link]
-
Whitwood, A. C., & Fairlamb, I. J. S. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. [Link]
-
Ghorai, S., et al. (2018). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. [Link]
-
Wang, Y., et al. (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 13(21), 3236-3240. [Link]
-
Köhler, K., et al. (2006). Supported Palladium Catalysts in Heck Coupling Reactions – Problems, Potential and Recent Advances. Current Organic Chemistry, 10(13), 1545-1563. [Link]
-
Bolm, C., et al. (2020). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PMC. [Link]
-
de Vries, J. G. (2006). A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions, (3), 421-429. [Link]
-
Reddy, M. S., et al. (2016). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 3(10), 1269-1273. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Said, N. S. M., et al. (2018). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings, 2045(1), 020038. [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528. [Link]
-
What is the role of PPh3 in Heck coupling? - ResearchGate. [Link]
-
Recent advancements review Suzuki and Heck reactions catalyzed by metalloporphyrins | Request PDF - ResearchGate. [Link]
-
Li, B., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 24(12), 2874-2879. [Link]
-
Heck Reaction: Definition, Mechanism, Types, stereoselectivity - Testbook. [Link]
-
Zubir, N. N. (2007). Effects of phosphine ligands on heck reaction. Universiti Teknologi MARA. [Link]
-
Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2243. [Link]
-
Heck cross-coupling reaction of aryl halides with olefins using... - ResearchGate. [Link]
-
Shibasaki, M., & Vayron, P. (2001). REVIEW The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery. [Link]
-
Shibasaki, M., & Vayron, P. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [Link]
-
O'Brien, C. J., & Tcyrulnikov, S. (2014). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
-
Heck Coupling - Organic Synthesis. [Link]
-
Villemin, D., et al. (1998). Use of a new hydrophilic phosphonic phosphines (DPPA). Heck Reaction in Aqueous Medium under Microwave Irradiation. Sciforum. [Link]
-
Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]
-
Optimization of conditions for the Heck reaction - ResearchGate. [Link]
-
Heck coupling of iodobenzene and ethyl acrylate after 4 h. - ResearchGate. [Link]
-
Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. - ResearchGate. [Link]
-
Workup - Chem LibreTexts. [Link]
-
Whitcombe, N. J., & Hii, K. K. (2000). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
A Microscale Heck Reaction In Water. ACS Publications. [Link]
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- 5. researchgate.net [researchgate.net]
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- 21. rtong.people.ust.hk [rtong.people.ust.hk]
Synthesis of bioactive heterocycles from gamma-keto esters
Application Note: Synthesis of Bioactive Heterocycles from -Keto Esters
Executive Summary & Strategic Overview
This application note details high-efficiency protocols for converting
Why this matters: The ability to selectively switch between these heterocycles using a single common precursor streamlines library generation and Structure-Activity Relationship (SAR) studies.
The Divergent Synthesis Hub
The following diagram illustrates the core reactivity landscape of
Figure 1: Divergent synthetic pathways from a common
Module A: The Pyrrole Gateway (Modified Paal-Knorr)
Target Scaffold: 1,2,5-Trisubstituted Pyrroles Bioactive Relevance: Atorvastatin (Lipitor), Sunitinib (Sutent).
Mechanistic Insight
Classically, the Paal-Knorr reaction requires harsh acidic conditions. However, for sensitive drug intermediates, we utilize a Molecular Iodine (
Protocol A1: Iodine-Catalyzed Synthesis
Scope: Applicable to aliphatic and aromatic amines.
Materials:
- -Keto ester (e.g., Ethyl levulinate, 1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Molecular Iodine (
, 5-10 mol%) -
Solvent: Ethanol or Methanol (Green alternative: Solvent-free for liquid amines)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve the
-keto ester (1 mmol) and amine (1.1 mmol) in EtOH (5 mL). -
Catalysis: Add molecular iodine (0.05 mmol, 12 mg).
-
Reaction: Stir at room temperature (for aliphatic amines) or mild reflux (40°C, for electron-deficient anilines).
-
Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The starting ester spot (
) should disappear; a fluorescent pyrrole spot often appears.
-
-
Quench: Once complete (typically 1–3 hours), add 5% aqueous
(sodium thiosulfate) to quench the iodine (solution turns from brown to clear). -
Isolation: Extract with ethyl acetate (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Silica gel chromatography is usually required to remove trace imine intermediates.
Critical Parameter: For sterically hindered amines (e.g., tert-butylamine), increase catalyst loading to 20 mol% and use microwave irradiation (100°C, 10 min) to drive the dehydration.
Module B: The Pyridazinone Scaffold
Target Scaffold: 6-Substituted-4,5-dihydropyridazin-3(2H)-ones Bioactive Relevance: Levosimendan (calcium sensitizer), Emorfazone (analgesic).
Mechanistic Insight
The reaction with hydrazine is a cascade sequence:
-
Hydrazone Formation: Nucleophilic attack of hydrazine on the ketone (more electrophilic than the ester).
-
Intramolecular Aminolysis: The terminal
attacks the ester carbonyl to close the ring. -
Tautomerization: Equilibration to the lactam form.
Regioselectivity Note: If the ketone is sterically hindered, hydrazine may attack the ester first, leading to a hydrazide intermediate. However, under thermodynamic control (reflux), the 6-substituted product (from ketone attack) is almost exclusively favored.
Protocol B1: Reflux Cyclocondensation
Materials:
- -Keto ester (1.0 equiv)
-
Hydrazine Hydrate (80% solution, 1.5 equiv)
-
Solvent: Ethanol
-
Catalyst: Glacial Acetic Acid (cat. 2-3 drops)
Step-by-Step Methodology:
-
Charge: Dissolve
-keto ester (5 mmol) in Ethanol (20 mL). -
Addition: Add Hydrazine hydrate (7.5 mmol) dropwise at room temperature.
-
Observation: A slight exotherm indicates hydrazone formation.
-
-
Cyclization: Add acetic acid and heat to reflux (78°C) for 4–6 hours.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to 0°C (ice bath).
-
The dihydropyridazinone often precipitates as a white/off-white solid.
-
Filter and wash with cold ethanol.
-
-
Oxidation (Optional): To obtain the fully aromatic pyridazinone, treat the dihydro-intermediate with
in acetonitrile or .
Figure 2: Stepwise mechanism for the formation of the pyridazinone core.
Method Comparison & Data Summary
The following table summarizes the efficiency of different catalytic systems for converting Ethyl Levulinate (standard
| Target Heterocycle | Reagent/Catalyst | Conditions | Yield (%) | Reaction Time | Notes |
| Pyrrole | Aniline / | EtOH, RT | 92% | 2 h | Mild, metal-free, high tolerance. |
| Pyrrole | Aniline / AcOH | Reflux | 75% | 8 h | Classical Paal-Knorr; lower yield due to polymerization. |
| Pyridazinone | EtOH, Reflux | 88% | 4 h | Product precipitates; very clean. | |
| Furanone | Benzene, Reflux | 65% | 12 h | Requires Dean-Stark trap; lower atom economy. | |
| Furanone | MeOH, 0°C | 85% | 1 h | Reductive cyclization to |
References
-
Banik, B. K., et al. (2003).[1] "Molecular iodine-catalyzed Paal–Knorr synthesis of pyrroles." Tetrahedron Letters. Link
-
Hovakimyan, S. A., et al. (2004).[2] "Synthesis of pyridazinone derivatives." Chemistry of Heterocyclic Compounds. Link
-
Minami, T., et al. (2018).
-unsaturated -ketoesters." Journal of Organic Chemistry. Link[3] -
Azizi, N., et al. (2010). "Iron(III) chloride catalyzed Paal-Knorr pyrrole synthesis in water." Synlett. Link
-
Review of Bioactive Heterocycles. (2022). "Emerging heterocycles as bioactive compounds." Frontiers in Chemistry. Link
Palladium-Catalyzed Functionalization of para-Iodo Aryl Esters: A Comprehensive Guide to Application and Protocol
Introduction: The Strategic Value of Functionalized Aryl Esters
In the landscape of modern organic synthesis, functionalized aryl esters stand out as pivotal structural motifs. Their prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores their significance. In drug discovery, the biaryl ester core is a key feature in various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase-2 (COX-2) and sartans, a class of angiotensin II receptor blockers used to treat hypertension, such as Losartan.[1][2][3] Beyond medicine, these scaffolds are integral to the design of liquid crystals and other functional materials where the molecular architecture dictates the macroscopic properties.[4][5][6]
The para-iodo aryl ester emerges as a particularly strategic starting material for the synthesis of these valuable compounds. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions.[7] This high reactivity also enables a high degree of chemoselectivity in molecules bearing multiple halogen atoms.[8] This guide provides an in-depth exploration of the palladium-catalyzed functionalization of para-iodo aryl esters, offering not only detailed experimental protocols but also the underlying scientific principles that govern these powerful transformations.
The Engine of Innovation: The Palladium Catalytic Cycle
The remarkable versatility of palladium catalysis in forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds stems from a well-understood, cyclical mechanistic pathway.[9] A grasp of this cycle is fundamental to troubleshooting and optimizing these reactions.
The catalytic journey begins with the active Pd(0) species. The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the para-iodo aryl ester. This is often the rate-determining step and results in a Pd(II) intermediate. The high reactivity of the C-I bond makes this step particularly efficient for iodo-substrates.[10]
-
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling):
-
In C-C coupling reactions like the Suzuki-Miyaura, the organometallic coupling partner (e.g., an arylboronic acid) transfers its organic group to the palladium center. This step is typically facilitated by a base.[11]
-
In C-N coupling reactions like the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[9]
-
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
The efficiency and selectivity of this cycle are profoundly influenced by the choice of ligands, which coordinate to the palladium and modulate its steric and electronic properties.
Visualizing the Catalytic Engine
Caption: A generalized schematic of the palladium-catalyzed cross-coupling cycle.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. For para-iodo aryl esters, this reaction provides a direct route to biaryl esters, which are prevalent in pharmaceuticals and liquid crystals.[4][12]
Causality in Protocol Design
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling, especially with substrates bearing base-sensitive ester groups.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For electron-deficient aryl iodides like para-iodo aryl esters, bulky, electron-rich biarylphosphine ligands such as XPhos are highly effective.[13][14] These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher yields and faster reaction times.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11] However, strong bases like NaOH or KOtBu can lead to the hydrolysis of the ester functionality. Therefore, milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are preferred. The use of an aqueous solvent mixture is common, but care must be taken to minimize ester saponification.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. The water component is essential for the activity of many inorganic bases.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a para-iodo aryl ester.[15]
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 4-iodobenzoate, phenylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and XPhos in a small amount of degassed dioxane to form the active catalyst.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | XPhos is a bulky, electron-rich ligand that promotes efficient coupling of electron-deficient aryl halides.[13][14] |
| Base | K₂CO₃ | A mild base to minimize ester hydrolysis.[11] |
| Solvent | Dioxane/Water | A biphasic system to dissolve all reactants. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction without significant degradation. |
II. Heck Reaction: Vinylation of Aryl Esters
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted alkenes.[16] When applied to para-iodo aryl esters, it provides access to cinnamate derivatives and other vinylated aromatic esters.
Causality in Protocol Design
-
Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction. In many cases, especially with reactive aryl iodides, the reaction can proceed without a phosphine ligand.[17]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium or potassium carbonate is required to neutralize the HI generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used.
Detailed Experimental Protocol: Heck Reaction of Ethyl 4-iodobenzoate with Styrene
This protocol outlines a general procedure for the Heck vinylation of a para-iodo aryl ester.[18][19]
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add ethyl 4-iodobenzoate, styrene, and triethylamine.
-
Add the palladium(II) acetate catalyst.
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine to remove the base and any salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective catalyst for Heck reactions, often ligandless for aryl iodides.[17] |
| Base | Et₃N | Neutralizes the HI formed during the reaction. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100-120 °C | Sufficient temperature to drive the reaction to completion. |
III. Sonogashira Coupling: Alkynylation of Aryl Esters
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[20] This reaction is invaluable for the synthesis of complex molecules in medicinal chemistry and materials science.
Causality in Protocol Design
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues with copper contamination.[19]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed.
-
Solvent: Solvents like THF, DMF, or toluene are commonly used.
Detailed Experimental Protocol: Sonogashira Coupling of Methyl 4-iodobenzoate with Phenylacetylene
The following is a representative protocol for the Sonogashira coupling of a para-iodo aryl ester.
Materials:
-
Methyl 4-iodobenzoate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve methyl 4-iodobenzoate and phenylacetylene in anhydrous, degassed THF.
-
Add triethylamine to the solution.
-
Add the PdCl₂(PPh₃)₂ catalyst and CuI co-catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and robust catalyst system for Sonogashira couplings.[20] |
| Base | Et₃N | Deprotonates the alkyne and neutralizes the HI byproduct. |
| Solvent | THF | A common solvent that dissolves the reactants and facilitates the reaction. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for the reactive aryl iodide. |
IV. Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][21] This reaction is of immense importance in medicinal chemistry, as the aryl amine motif is a common feature in bioactive molecules.
Causality in Protocol Design
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium precursor and a bulky, electron-rich phosphine ligand are crucial. Ligands like RuPhos and BrettPhos have shown excellent performance in the amination of electron-poor aryl halides.[22]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can be critical, as some ester groups may be sensitive to these strong bases.
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of Methyl 4-iodobenzoate with Morpholine
This protocol provides a general method for the Buchwald-Hartwig amination of a para-iodo aryl ester.[23]
Materials:
-
Methyl 4-iodobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a glovebox, add the Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction vessel.
-
Add the anhydrous, degassed toluene.
-
Add the methyl 4-iodobenzoate and then the morpholine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / RuPhos | RuPhos is a highly effective ligand for the amination of electron-poor aryl halides.[22] |
| Base | NaOtBu | A strong, non-nucleophilic base to facilitate the catalytic cycle. |
| Solvent | Toluene | A common aprotic solvent for this transformation. |
| Temperature | 80-110 °C | Provides the necessary energy for the reaction to proceed efficiently. |
V. Carbonylative Couplings: Introducing a Carbonyl Group
Carbonylative coupling reactions introduce a carbonyl group (C=O) into the molecule, providing access to a wide range of valuable compounds such as ketones, amides, and esters.[24] For para-iodo aryl esters, these reactions offer a direct route to synthesize important intermediates.
Causality in Protocol Design
-
Carbon Monoxide Source: Carbon monoxide (CO) gas is the traditional carbonyl source. However, due to its toxicity, CO-generating reagents are increasingly used.
-
Catalyst: A palladium catalyst is used, often in conjunction with a phosphine ligand.
-
Nucleophile: The nature of the nucleophile determines the product. For example, an organoboron reagent in a carbonylative Suzuki coupling will yield a ketone, while an amine will produce an amide.
Detailed Experimental Protocol: Carbonylative Suzuki-Miyaura Coupling of Methyl 4-iodobenzoate with Phenylboronic Acid
This protocol describes the synthesis of a biaryl ketone from a para-iodo aryl ester.[25]
Materials:
-
Methyl 4-iodobenzoate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Carbon monoxide (CO) balloon
Procedure:
-
Set up a Schlenk flask containing methyl 4-iodobenzoate, phenylboronic acid, and potassium carbonate under an inert atmosphere.
-
Add the Pd(OAc)₂ and dppp.
-
Add anhydrous, degassed toluene.
-
Evacuate and backfill the flask with carbon monoxide from a balloon three times.
-
Heat the reaction mixture to 100 °C under a CO atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, vent the CO in a fume hood, and dilute with ethyl acetate.
-
Filter the mixture and wash the organic layer with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / dppp | An effective catalyst system for carbonylative couplings. |
| Carbonyl Source | CO gas | The source of the carbonyl group in the product. |
| Base | K₂CO₃ | A mild base suitable for the ester functionality. |
| Solvent | Toluene | An appropriate solvent for the reaction conditions. |
Experimental Workflow Visualization
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The palladium-catalyzed functionalization of para-iodo aryl esters represents a powerful and versatile strategy for the synthesis of a wide array of valuable molecules. The methodologies outlined in this guide, from Suzuki-Miyaura to carbonylative couplings, provide researchers with a robust toolkit for their synthetic endeavors. The key to success lies in a rational approach to protocol design, considering the interplay between the substrate, catalyst, ligand, base, and solvent. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of this important class of compounds, further empowering innovation in drug discovery and materials science.
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Chemistry LibreTexts, Buchwald-Hartwig Amination. [Link]
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Application Note & Protocols: Chemoselective Reduction of the Keto Group in Ethyl 4-(4-Iodophenyl)-4-oxobutyrate
Introduction: The Synthetic Challenge
Ethyl 4-(4-iodophenyl)-4-oxobutyrate is a versatile intermediate in pharmaceutical and materials science research. Its synthetic utility often hinges on the selective transformation of one of its functional groups while preserving the others. The primary challenge in the chemical reduction of this molecule is to convert the aryl ketone into a secondary alcohol without affecting the ethyl ester or the chemically sensitive carbon-iodine bond. This application note provides a comprehensive guide to selecting the appropriate reagents and protocols to achieve this specific chemoselective reduction, yielding ethyl 4-(4-iodophenyl)-4-hydroxybutyrate. We will explore the rationale behind reagent selection, provide detailed, validated protocols, and discuss advanced methods for achieving stereoselectivity.
Analysis of Substrate Reactivity
The successful reduction of this compound requires a nuanced understanding of the relative reactivity of its three key functional groups:
-
Aryl Ketone: This is the target for reduction. The carbonyl carbon is electrophilic and readily attacked by hydride reagents. Its reactivity is slightly modulated by the electron-donating and withdrawing effects of the aromatic ring.
-
Ethyl Ester: The ester carbonyl is significantly less electrophilic than the ketone carbonyl due to resonance delocalization from the adjacent oxygen atom. Therefore, it is less reactive towards mild nucleophilic reducing agents.[1][2] Aggressive reducing agents or harsh conditions can, however, lead to its reduction to a primary alcohol.
-
Aryl Iodide: The C-I bond is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation with standard catalysts (e.g., Pd/C), which can lead to undesired hydrodehalogenation.
A critical consideration for this specific γ-ketoester is the potential for an intramolecular reaction pathway. Reduction of the ketone to the alcohol, followed by intramolecular cyclization, can form a γ-lactone. This lactone intermediate can then be further reduced to the corresponding 1,4-diol, a common side reaction with 4-aryl-4-oxoesters if conditions are not carefully controlled.[3][4][5]
Caption: Logical diagram of the desired reaction versus potential side reactions.
Reagent Selection and Comparison
The choice of reducing agent is paramount for achieving the desired outcome. Below is a comparative analysis of suitable methods.
| Reagent/Method | Primary Function | Selectivity Profile | Key Considerations |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | Excellent ketone vs. ester selectivity under controlled conditions.[6][7][8] | Most cost-effective and common method. Requires low temperature to prevent over-reduction to the diol.[3][4] |
| Luche Reduction (NaBH₄, CeCl₃) | Reduces ketones | Highly chemoselective for ketones, even in the presence of aldehydes.[1] | Cerium(III) chloride activates the ketone carbonyl, increasing its reactivity relative to other groups. Useful for complex substrates. |
| CBS Reduction (Catalyst + Borane) | Asymmetric reduction of ketones | Provides high enantioselectivity, yielding a specific chiral alcohol.[9][10][11] | More expensive and requires strict anhydrous conditions.[12] Ideal for synthesizing chiral drug intermediates. |
| Biocatalysis (e.g., KREDs) | Enzymatic reduction of ketones | Extremely high chemo-, regio-, and stereoselectivity.[13][14] | Requires screening for a suitable enzyme (Ketoreductase). Operates under mild, aqueous conditions. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Chemoselective Ketone Reduction using Sodium Borohydride
This protocol is designed for the selective reduction of the ketone to a racemic alcohol, prioritizing yield and simplicity.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄), powder
-
Methanol (or Ethanol), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C. Maintaining a low temperature is crucial to prevent the reduction of the ester group.[15]
-
Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature does not rise above 5 °C. Causality Note: Portion-wise addition prevents a rapid, exothermic reaction and allows for better temperature control, which is key for selectivity.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise at 0 °C until gas evolution ceases. This step safely neutralizes the excess borohydride and hydrolyzes the borate-ester intermediates.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 4-(4-iodophenyl)-4-hydroxybutyrate.
Caption: Experimental workflow for NaBH₄ reduction.
Protocol 2: Asymmetric CBS Reduction for Enantioselective Synthesis
This protocol provides a method for synthesizing a specific enantiomer of the target alcohol, which is often a critical step in drug development.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Standard work-up and purification reagents (as in Protocol 1)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Catalyst Addition: Add anhydrous THF to the flask via syringe, followed by the CBS catalyst (0.1 eq, e.g., (R)-2-Methyl-CBS-oxazaborolidine for the (R)-alcohol). Cool the solution to 0 °C.
-
Borane Addition: Slowly add the borane solution (e.g., BH₃•SMe₂, 1.0-1.2 eq) dropwise to the catalyst solution, maintaining the temperature at 0 °C. Stir for 10-15 minutes. Causality Note: This pre-complexation step forms the active catalytic species that directs the stereochemical outcome of the reduction.[11][12]
-
Substrate Addition: Dissolve the this compound (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC. CBS reductions are often rapid.[9]
-
Quenching: Upon completion, cool the mixture back to 0 °C and very slowly add anhydrous methanol dropwise to quench the excess borane.
-
Hydrolysis: Add 1 M HCl and stir the mixture for 30 minutes to hydrolyze the borate esters and protonate the alcohol product.
-
Work-up and Purification: Proceed with extraction, washing, drying, and purification as described in Protocol 1.
-
Chiral Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or GC.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Over-reduction to Diol | Reaction temperature too high; Excess NaBH₄ used; Prolonged reaction time. | Perform the reaction at 0°C or lower (-10°C). Use a stoichiometric amount of NaBH₄ (e.g., 1.1 eq). Monitor closely by TLC and quench immediately upon consumption of starting material. |
| Incomplete Reaction | Insufficient reducing agent; Deactivated reagent. | Use a slight excess of NaBH₄ (up to 1.5 eq). Ensure the NaBH₄ is fresh and has been stored properly. |
| Aryl Dehalogenation (C-I Loss) | Contamination with transition metals; Harsh workup conditions (e.g., strongly acidic). | Use high-purity reagents and acid-washed glassware. Employ a milder quenching/workup procedure (e.g., using saturated NH₄Cl instead of strong acid). |
| Low Enantioselectivity (CBS) | Presence of moisture; Impure catalyst or reagents. | Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents and high-quality reagents.[12] |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
YouTube. Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Available at: [Link]
-
Bentham Science. Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Available at: [Link]
-
Nature. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Available at: [Link]
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ACS Publications. Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. Available at: [Link]
-
Common Organic Chemistry. Sodium Borohydride. Available at: [Link]
-
Beilstein Journals. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Available at: [Link]
-
National Center for Biotechnology Information. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Available at: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Available at: [Link]
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-
Beilstein Journals. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Available at: [Link]
-
Organic Chemistry Portal. Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde. Available at: [Link]
-
ACS Publications. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Available at: [Link]
-
National Center for Biotechnology Information. Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. Available at: [Link]
-
YouTube. Reduction of Aryl Ketones. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate at high concentration by using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1. Available at: [Link]
-
American Chemical Society. REDUCTIONS IN ORGANIC CHEMISTRY. Available at: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
ResearchGate. Why some esters can be reduced by sodium borohydride? Available at: [Link]
-
Semantic Scholar. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Available at: [Link]
-
Ecochem. Kemira Sodium Borohydride NaBH4 An effective reducing agent. Available at: [Link]
-
Chemistry Steps. Esters to Ketones. Available at: [Link]
-
National Center for Biotechnology Information. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Available at: [Link]
-
Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Available at: [Link]
-
Patsnap. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate. Available at: [Link]
-
ResearchGate. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. Available at: [Link]
-
ResearchGate. A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Available at: [Link]
-
Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Available at: [Link]
-
Chemistry LibreTexts. 4.4: Ethyl Acetoacetate and Its Enol Form. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 3. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
- 4. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. acs.org [acs.org]
- 8. ecochem.com.co [ecochem.com.co]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 15. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Gold-Catalyzed Esterification of Aryl Iodides with Carboxylic Acids
Introduction: A New Frontier in C-O Bond Formation
The formation of aryl esters is a cornerstone of organic synthesis, with broad applications in pharmaceuticals, agrochemicals, and materials science. Traditional methods for aryl ester synthesis often require harsh conditions or pre-functionalized starting materials. In recent years, gold-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for C-C and C-heteroatom bond formation.[1] This application note provides a detailed guide to a cutting-edge methodology: the gold-catalyzed esterification of aryl iodides with carboxylic acids. This approach offers a mild, efficient, and highly functional group tolerant route to a diverse range of aryl esters.
A significant challenge in gold-catalyzed cross-coupling has been the thermally unfavorable nature of the reductive elimination step from Au(III) intermediates.[2][3][4] This hurdle has been elegantly overcome through the innovative use of photochemistry. By employing a photosensitizer, the critical reductive elimination from a gold(III) complex can be facilitated under visible light irradiation at room temperature, unlocking a highly efficient pathway for esterification.[2][4][5][6]
This document will provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol for the photosensitized methodology, a summary of the reaction scope, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Synergistic Dance of Gold and Light
The photosensitized esterification of aryl iodides with carboxylic acids proceeds through a Au(I)/Au(III) catalytic cycle. The key to the success of this transformation lies in the ability of a photosensitizer to promote the otherwise difficult reductive elimination step.
The proposed catalytic cycle is as follows:
-
Oxidative Addition: The active Au(I) catalyst undergoes oxidative addition with the aryl iodide to form a high-valent aryl-Au(III) intermediate.
-
Ligand Exchange: The carboxylate, formed from the carboxylic acid and a base, displaces a ligand on the Au(III) center to generate an aryl-Au(III)-carboxylate complex.
-
Photosensitization and Energy Transfer: The photosensitizer (e.g., benzophenone) absorbs energy from a light source (e.g., blue LEDs) and is promoted to an excited triplet state. Through an energy transfer (EnT) process, it activates the aryl-Au(III)-carboxylate intermediate to its triplet state.[2][3][4]
-
Reductive Elimination: From this excited state, the crucial C-O reductive elimination occurs, forming the desired aryl ester product and regenerating the Au(I) catalyst, which can then re-enter the catalytic cycle.[2][4]
Caption: Proposed catalytic cycle for the photosensitized gold-catalyzed esterification.
Experimental Protocol: Photosensitized Esterification
This protocol is a representative example based on the successful esterification of 4-iodoanisole with p-toluic acid.[5][6]
Materials and Reagents:
-
Aryl iodide (e.g., 4-iodoanisole)
-
Carboxylic acid (e.g., p-toluic acid)
-
(P, N)-Gold(I) catalyst (e.g., a MeDalPhos-type complex)
-
Photosensitizer (e.g., benzophenone)
-
Silver salt (e.g., AgSbF₆)
-
Base (e.g., Na₂CO₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or other suitable reaction vessel
-
Blue LED light source
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: General experimental workflow for the photosensitized esterification.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (0.2 mmol, 1.0 equiv), carboxylic acid (0.3 mmol, 1.5 equiv), base (e.g., Na₂CO₃, 0.4 mmol, 2.0 equiv), and photosensitizer (e.g., benzophenone, 0.04 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL) to the Schlenk tube.
-
Catalyst Addition: In a separate vial, dissolve the (P, N)-gold(I) catalyst (0.01 mmol, 5 mol%) and the silver salt (e.g., AgSbF₆, 0.01 mmol, 5 mol%) in a small amount of the reaction solvent. Add this solution to the reaction mixture.
-
Degassing: Seal the Schlenk tube and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. The reaction is typically run at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.
-
Workup: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure aryl ester.
Scope and Limitations
This gold-catalyzed esterification method demonstrates broad applicability with respect to both the aryl iodide and carboxylic acid coupling partners.
Table 1: Substrate Scope for the Gold-Catalyzed Esterification
| Entry | Aryl Iodide | Carboxylic Acid | Product | Yield (%) |
| 1 | 4-Iodoanisole | p-Toluic acid | 4-Methoxyphenyl 4-methylbenzoate | 95 |
| 2 | Iodobenzene | Benzoic acid | Phenyl benzoate | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Acetic acid | 4-Nitrophenyl acetate | 75 |
| 4 | 4-Iodobenzonitrile | Pivalic acid | 4-Cyanophenyl pivalate | 92 |
| 5 | 2-Iodothiophene | Cyclohexanecarboxylic acid | Thiophen-2-yl cyclohexanecarboxylate | 85 |
| 6 | 4-Iodoanisole | 1-Adamantanecarboxylic acid | 4-Methoxyphenyl 1-adamantanecarboxylate | 90 |
Yields are representative and may vary depending on the specific reaction conditions.
The reaction is tolerant of a wide array of functional groups, including ethers, nitro groups, nitriles, and heterocycles. Both aromatic and aliphatic carboxylic acids (primary, secondary, and tertiary) are viable substrates.[2][6]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the gold catalyst is pure and handled under an inert atmosphere. Consider preparing the active cationic gold species in situ by reacting the gold chloride precursor with the silver salt. |
| Insufficient light intensity | Check the output of the blue LED lamp and ensure the reaction vessel is positioned close enough. | |
| Impure reagents or solvent | Use freshly purified reagents and anhydrous solvents. Degassing is crucial to remove oxygen, which can quench the excited state of the photosensitizer. | |
| Incompatible base | The choice of base can be critical. If Na₂CO₃ is ineffective, consider screening other bases such as K₃PO₄ or Cs₂CO₃.[6] | |
| Formation of side products | Homocoupling of the aryl iodide | This may indicate a competing reaction pathway. Adjusting the catalyst loading or temperature might mitigate this. |
| Decomposition of starting materials | If the starting materials are sensitive to light, consider wrapping the parts of the reaction vessel not directly exposed to the light source in aluminum foil. | |
| Difficulty in purification | Co-elution of product and benzophenone | If benzophenone is used as the photosensitizer and is difficult to remove, consider using a polymer-supported photosensitizer or alternative purification techniques. |
Conclusion
The photosensitized gold-catalyzed esterification of aryl iodides with carboxylic acids represents a significant advancement in C-O bond-forming methodologies. Its mild reaction conditions, broad substrate scope, and high functional group tolerance make it an attractive strategy for the synthesis of complex aryl esters. This application note provides a solid foundation for researchers to implement this powerful transformation in their synthetic endeavors.
References
-
Photosensitized Reductive Elimination of Gold(III) to Enable Esterification of Aryl Iodides with Carboxylic Acids. JACS Au, 2024. [Link][2][4][5]
-
Photosensitized Reductive Elimination of Gold(III) to Enable Esterification of Aryl Iodides with Carboxylic Acids. JACS Au, 2024. [Link][3]
-
Photosensitized Gold-Catalyzed Cross-Couplings of Aryl Bromides. PubMed, 2025. [Link]
-
Mechanistic Investigation into the Gold Catalyzed Decarboxylative Cross-Coupling of Iodoarenes. Journal of the American Chemical Society, 2020. [Link]
-
Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters, 2023. [Link]
-
Photosensitized Reductive Elimination of Gold(III) to Enable Esterification of Aryl Iodides with Carboxylic Acids. JACS Au, 2024. [Link][6]
-
Photosensitized Reductive Elimination of Gold(III) to Enable Esterification of Aryl Iodides with Carboxylic Acids. PubMed, 2024. [Link]
-
Gold-Catalyzed Cross-Coupling Reactions: An Overview of Design Strategies, Mechanistic Studies, and Applications. PubMed, 2020. [Link][1]
Sources
- 1. Gold-Catalyzed Cross-Coupling Reactions: An Overview of Design Strategies, Mechanistic Studies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Photosensitized Reductive Elimination of Gold(III) to Enable Esterification of Aryl Iodides with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosensitized Reductive Elimination of Gold(III) to Enable Esterification of Aryl Iodides with Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing deiodination of aryl iodides during cross-coupling
The following guide is structured as a Technical Support Center for a high-end catalysis provider. It addresses the specific challenge of preventing deiodination (protodehalogenation) of aryl iodides during palladium-catalyzed cross-coupling reactions.
Ticket #8492: Yield Loss via Deiodination of Aryl Iodides
Status: Open | Priority: Critical | Assigned To: Senior Application Scientist
Executive Summary: The "Iodide Paradox"
Aryl iodides are theoretically the most reactive electrophiles in cross-coupling due to the weak C–I bond (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br). However, this high reactivity often leads to diminished yields compared to aryl bromides.
The Core Problem: The oxidative addition of Ar–I is rapid, often outcompeting the subsequent steps (transmetalation). This leads to a buildup of the reactive intermediate Ar–Pd(II)–I . Without rapid turnover, this intermediate is highly susceptible to:
-
Protodehalogenation (Reduction): Ar–I
Ar–H -
Halogen Exchange: Ar–I
Ar–Br (if bromides are present) -
Catalyst Poisoning: Formation of stable, inactive iodide-bridged dimers
.
Troubleshooting Guide (Q&A)
Q1: "My LCMS shows the aryl iodide is converting to the reduced arene (Ar-H). Where is the hydrogen coming from?"
Diagnosis: You are experiencing Protodehalogenation . Root Cause: The formation of a Palladium-Hydride (Pd-H) species, which undergoes reductive elimination with your aryl group.[1] Sources of Hydride:
-
Solvents: Primary/secondary alcohols (methanol, isopropanol) are the most common culprits. They undergo
-hydride elimination after coordinating to Pd. Even DMF can act as a hydride source at high temperatures ( C). -
Bases: Alkoxide bases with
-hydrogens (e.g., , ) readily transfer a hydride to Palladium. -
Ligands: Alkylphosphines can undergo cyclometallation and
-hydride elimination if the catalytic cycle stalls.
The Fix:
-
Switch Solvents: Use aprotic, non-coordinating solvents like Toluene , 1,4-Dioxane , or THF .
-
Change Base: Switch to inorganic bases lacking
-hydrogens: , , or . -
Water Management: While some water is needed for Suzuki coupling, excess water can promote protonolysis of the C-Pd bond.
Q2: "The reaction stalls at 30% conversion, but the catalyst is not precipitating. Why?"
Diagnosis: Iodide Inhibition (Dimer Formation).
Root Cause: Unlike bromides, iodide ions are soft, bridging ligands. They react with the active monomeric catalyst
-
Ligand Selection: Use bulky biarylphosphine ligands (e.g., XPhos , BrettPhos , SPhos ). The steric bulk prevents the formation of the bridged dimer.
-
Solvent Polarity: Use a solvent that solubilizes the iodide salt byproduct (e.g., adding a small amount of water or using polar aprotic cosolvents) to prevent local high concentrations of iodide ions near the catalyst.
Q3: "I am using an aryl bromide salt as an additive, and now I see Ar-Br in my crude mixture. What happened?"
Diagnosis: Halogen Exchange (The Finkelstein Artifact).
Root Cause: Palladium can facilitate reversible oxidative addition/reductive elimination. If the solution contains a high concentration of bromide ions (e.g., from TBAB or LiBr additives), the equilibrium can shift:
Mechanistic Visualization
The following diagram illustrates the competition between the Productive Cross-Coupling Cycle and the Destructive Deiodination Pathway .
Figure 1: The "Race Against Time." The active Ar-Pd-I intermediate must undergo transmetalation (Green Path) before it encounters a hydride source (Red Path) or dimerizes (Grey Path).
Optimization Data: Ligand & Base Effects
The choice of ligand and base is the single most critical factor in suppressing deiodination. Bulky, electron-rich ligands accelerate transmetalation, effectively "outrunning" the side reactions.
| Variable | Condition | Yield (Ar-R) | Deiodination (Ar-H) | Recommendation |
| Ligand | 65% | 25% | ❌ Avoid for Ar-I | |
| 72% | 15% | ⚠️ Better, but forms dimers | ||
| SPhos / XPhos | 96% | <2% | ✅ Preferred (Steric bulk prevents dimerization) | |
| Base | 40% | 55% | ❌ Hydride donor (via | |
| 88% | 5% | ✅ Safe inorganic base | ||
| 94% | <3% | ✅ Excellent solubility/basicity balance | ||
| Solvent | Isopropanol | 10% | 85% | ❌ Strong hydride source |
| Toluene | 95% | <2% | ✅ Inert, aprotic |
Standard Operating Procedure (SOP)
Protocol: Deiodination-Resistant Suzuki-Miyaura Coupling
Designed for electron-deficient aryl iodides prone to reduction.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(1 mol%) + XPhos (2-4 mol%)-
Why? XPhos is bulky enough to prevent iodide bridging and electron-rich enough to speed up oxidative addition.
-
-
Base:
(2.0 equiv)[1]-
Why? No
-hydrogens to donate.[2]
-
-
Solvent: Toluene : Water (10:1 ratio)
-
Why? Toluene is aprotic.[1] The small amount of water dissolves the inorganic base and iodide salts, preventing inhibition.
-
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with the Aryl Iodide, Boronic Acid,
, XPhos, and .-
Critical: If using a glovebox, weigh solids there. If on a bench, use a septum and purge with Argon for 15 mins.
-
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Tip: "Degassed" means sparged with inert gas for >20 mins. Oxygen promotes homocoupling and catalyst death.
-
-
Reaction: Heat to 80°C for 2–4 hours.
-
Note: Do not overheat (
C) unless necessary, as thermal decomposition can lead to radical deiodination pathways.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Analysis: Check crude NMR for the "reduced" peak (Ar-H). If
, the protocol was successful.
References
-
Mechanistic Insight into Dehalogenation
-
Navarro, O. et al. "General Synthesis of Di- and Tri-substituted Biaryls via the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry. (2004).
-
-
Inhibition by Iodide Dimers
-
Ligand Effects (Buchwald Ligands)
-
Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (2008).[4]
-
-
Halogen Exchange Phenomena
Sources
Technical Support Center: Handling the Light Sensitivity of Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Welcome to the technical support center for ethyl 4-(4-iodophenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for handling the inherent light sensitivity of this compound. By understanding the underlying photochemical principles and implementing the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Photochemical Reactivity
This compound is a valuable intermediate in pharmaceutical synthesis. However, its structure, incorporating both an aryl ketone and a carbon-iodine bond, renders it susceptible to degradation upon exposure to light, particularly in the UV and near-UV regions of the spectrum. The primary photochemical processes of concern are Norrish-type reactions involving the aryl ketone and the photocleavage of the carbon-iodine bond.[1][2][3][4][5][6]
-
Norrish Type I Reaction: This involves the cleavage of the bond alpha to the carbonyl group, which can lead to the formation of radical species and subsequent downstream reactions.[1][5]
-
Norrish Type II Reaction: This intramolecular reaction can occur if there is a gamma-hydrogen available for abstraction by the excited carbonyl group, leading to different degradation products.[7][8][9]
-
Carbon-Iodine Bond Cleavage: The C-I bond is the weakest of the carbon-halogen bonds and is known to undergo homolytic cleavage upon photoexcitation, generating an iodine radical and an aryl radical.[2][3][6][10] This can lead to the formation of de-iodinated impurities or other byproducts.
This guide will provide you with the necessary information to mitigate these degradation pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and use of this compound due to its light sensitivity.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., HPLC, NMR) between sample preparations. | Degradation of the compound due to exposure to ambient laboratory light during sample preparation. | Prepare samples in a dimly lit area or under red/amber light. Use amber-colored volumetric flasks and vials. Minimize the time the sample is exposed to light. |
| Appearance of new, unidentified peaks in chromatograms over time. | Photodegradation of the stock solution or samples stored in clear containers. | Store all solutions containing the compound in amber glass vials or wrap clear vials with aluminum foil.[11] Store stock solutions in a refrigerator or freezer when not in use. |
| Reduced yield or formation of side products in a reaction. | Degradation of the starting material before or during the reaction due to light exposure. | Ensure the reaction vessel is protected from light. This can be achieved by wrapping the glassware in aluminum foil or using a jacketed reactor with a light-blocking cover.[11] |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Long-term, low-level light exposure during storage, leading to the formation of colored degradation products, potentially including elemental iodine. | Store the solid compound in an amber glass bottle in a dark, cool, and dry place.[12][13][14] For long-term storage, consider a desiccator in a cabinet. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound when exposed to light?
A1: Based on the functional groups present, the most probable degradation pathways involve the homolytic cleavage of the carbon-iodine bond and Norrish Type I cleavage of the bond between the carbonyl group and the aromatic ring. The high-energy photons can excite the aryl ketone, leading to the formation of radical intermediates that can then undergo various secondary reactions, such as hydrogen abstraction or recombination, to form a mixture of impurities.[1][2][3][4][5][6]
Q2: What wavelengths of light are most damaging to this compound?
A2: Aryl ketones typically have strong absorption bands in the UV region (around 280-350 nm) corresponding to n → π* and π → π* transitions.[4] Therefore, exposure to direct sunlight, fluorescent lighting (which emits some UV), and UV lamps should be strictly avoided.
Q3: How should I store the solid compound and its solutions?
A3:
-
Solid: Store in a tightly sealed, amber glass container in a cool, dark, and dry place.[12][13][14] An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation, which can sometimes be initiated by photochemical processes.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber volumetric flasks or vials and store them in a refrigerator or freezer, depending on the solvent's freezing point.[11][15] Always wrap clear containers with aluminum foil if amberware is not available.[11]
Q4: Can I use a stabilizer to prevent photodegradation?
A4: While the use of antioxidants or light-protective reagents can sometimes mitigate photodegradation, this is not a common practice for this type of compound in synthetic applications as it may interfere with subsequent reactions.[11] The most effective approach is to prevent light exposure.
Q5: How can I monitor the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the purity of the compound and detecting the formation of degradation products. Thin Layer Chromatography (TLC) can also be used for rapid checks. When analyzing, it is crucial to protect the sample from light during preparation and while it is in the autosampler.
Experimental Protocol: Comparative Stability Study
To quantify the light sensitivity of this compound, a comparative stability study can be performed.
Objective: To assess the degradation of the compound under different light conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (or another suitable solvent)
-
Amber HPLC vials
-
Clear HPLC vials
-
Aluminum foil
-
UV lamp (e.g., 365 nm)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Perform this step in a dimly lit environment.
-
Sample Preparation: Aliquot the stock solution into three sets of HPLC vials:
-
Set A (Control): Amber HPLC vials.
-
Set B (Ambient Light): Clear HPLC vials.
-
Set C (UV Exposure): Clear HPLC vials.
-
-
Initial Analysis (T=0): Immediately analyze an aliquot from Set A to establish the initial purity and peak area of the compound.
-
Exposure Conditions:
-
Set A: Store in a dark drawer or cabinet at room temperature.
-
Set B: Place on a lab bench under normal laboratory fluorescent lighting.
-
Set C: Place under a UV lamp (at a fixed distance).
-
-
Time-Point Analysis: Analyze an aliquot from each set at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: For each time point, calculate the percentage of the remaining this compound by comparing its peak area to the initial peak area at T=0. Plot the percentage of remaining compound against time for each condition.
Visualizing the Experimental Workflow
Caption: Workflow for the comparative light stability study.
Potential Degradation Pathway
Caption: Simplified proposed photodegradation pathway.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Zhang, Z., et al. (2023). Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones. Chemical Science, 14(10), 2685-2691. [Link]
-
Ramamurthy, V., & Shailaja, J. (2002). A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites. Accounts of Chemical Research, 35(8), 637-646. [Link]
-
Kim, T., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science, 15(45), 19104-19112. [Link]
-
Kim, T., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. PubMed Central. [Link]
-
Michigan State University Department of Chemistry. Photochemistry. [Link]
-
Horspool, W. M. (2000). Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. Development of a Probe of Conformational Mobility. Organic Letters, 2(21), 3371-3374. [Link]
-
Needle.Tube. Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. [Link]
-
Desheng Chemical. (2025, April 7). Storage instructions for chemical reagents. [Link]
-
Lab Manager. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
-
Scaiano, J. C., & Leigh, W. J. (1983). A study of Norrish type II reactions of aryl alkyl ketones included within zeolites. Journal of the American Chemical Society, 105(18), 5906-5913. [Link]
-
Zhang, Z., et al. (2023). Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones. PubMed Central. [Link]
-
LibreTexts Chemistry. (2021, July 31). 28.3: Organic Photochemistry. [Link]
-
Wang, C., et al. (2017). Photoredox ketone catalysis for the direct C–H imidation and acyloxylation of arenes. Chemical Science, 8(8), 5468-5473. [Link]
-
KAIST Repository. (2024, October 29). The carbon-iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. [Link]
-
Gualandi, A. (2020). Unlocking the Synthetic Potential of Light Excited Aryl Ketones. [Doctoral dissertation, Alma Mater Studiorum – Università di Bologna]. [Link]
-
ResearchGate. (2025, August 10). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. [Link]
-
Allard, S., et al. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 43(19), 7342-7348. [Link]
-
Stang, P. J., & Zhdankin, V. V. (1993). Sp-Carbon–iodine bond cleavage of alkynyl(phenyl)iodonium salts, novel synthesis of (alkylethynyl)triphenylphosphonium salts. Journal of the Chemical Society, Chemical Communications, (5), 423-424. [Link]
-
ResearchGate. (2021, July 28). C=C Bond Oxidative Cleavage of BODIPY Photocages by Visible Light. [Link]
-
ResearchGate. (2025, August 10). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]
-
He, K., et al. (2014). Sunlight-Driven Photochemical Halogenation of Dissolved Organic Matter in Seawater: A Natural Abiotic Source of Organobromine and Organoiodine. Environmental Science & Technology, 48(14), 7919-7927. [Link]
-
Wikipedia. Organoiodine chemistry. [Link]
-
Journal of Sciences, Islamic Republic of Iran. (2015, August 10). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]
-
ResearchGate. (2025, August 10). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. [Link]
-
Rieke Metals. This compound. [Link]
-
PubMed Central. Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. [Link]
Sources
- 1. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 11. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 12. needle.tube [needle.tube]
- 13. Storage instructions for chemical reagents [en.hnybio.com]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Iodo-Substituted Benzenes
Welcome to the technical support center for the Friedel-Crafts acylation of iodo-substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of this crucial C-C bond-forming reaction. Here, we will delve into the nuances of acylating these moderately deactivated yet synthetically valuable substrates, providing in-depth troubleshooting advice and validated protocols.
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my Friedel-Crafts acylation of iodobenzene consistently low?
A1: Low yields in the Friedel-Crafts acylation of iodo-substituted benzenes can stem from several factors. The iodine substituent, while an ortho-, para-director, is deactivating due to its electron-withdrawing inductive effect (-I effect). This deactivation makes the aromatic ring less nucleophilic and thus, less reactive towards the acylium ion electrophile compared to benzene. Additionally, side reactions such as de-iodination or disproportionation can occur under harsh reaction conditions. Catalyst choice and reaction parameters are critical for achieving high yields.
Q2: Is aluminum chloride (AlCl₃) the best Lewis acid catalyst for acylating iodoarenes?
A2: While AlCl₃ is a powerful and commonly used Lewis acid, it may not always be the optimal choice for iodo-substituted benzenes. Its high reactivity can sometimes promote side reactions. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer better selectivity and improved yields in certain cases. For particularly sensitive substrates, solid acid catalysts such as sulfated zirconia or certain zeolites are emerging as viable alternatives that can simplify workup and reduce waste.
Q3: How does the iodine substituent direct the incoming acyl group?
A3: The iodine atom on the benzene ring directs the incoming acyl group primarily to the para position. This is due to a combination of electronic and steric effects. While the iodine atom's lone pairs can donate electron density to the ring via resonance (+R effect), stabilizing the carbocation intermediate at the ortho and para positions, the large size of the iodine atom sterically hinders the approach of the bulky acylium ion to the ortho positions. Consequently, the para-substituted product is typically the major isomer formed.
Q4: Can I use carboxylic acids directly as acylating agents for iodoarenes?
A4: Direct acylation with carboxylic acids is possible but often requires a strong Brønsted acid catalyst like trifluoromethanesulfonic acid (triflic acid) or a combination of a Lewis acid and a dehydrating agent. This approach can be advantageous as it avoids the need to prepare acyl chlorides or anhydrides. However, reaction conditions need to be carefully optimized to achieve good yields with iodo-substituted substrates.
Troubleshooting Guide: Enhancing Yield and Selectivity
This section provides a problem-and-solution framework for common issues encountered during the Friedel-Crafts acylation of iodo-substituted benzenes.
Problem 1: Low or No Conversion of the Starting Iodoarene
Possible Causes & Solutions
-
Insufficient Catalyst Activity: The deactivating effect of the iodine substituent may require a more potent Lewis acid or higher reaction temperatures.
-
Solution: While AlCl₃ is a strong choice, ensure it is anhydrous and used in stoichiometric amounts (or even a slight excess) as the product ketone can complex with the catalyst.[1] For less reactive iodoarenes, consider using a more forceful Lewis acid or increasing the reaction temperature cautiously.
-
-
Catalyst Deactivation: The presence of moisture or other nucleophilic impurities can deactivate the Lewis acid catalyst.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acids and high-purity, dry solvents.
-
-
Poor Reagent Quality: The acylating agent (acyl chloride or anhydride) may be of poor quality or contain impurities that inhibit the reaction.
-
Solution: Use freshly distilled or high-purity acylating agents.
-
Problem 2: Formation of Multiple Products and Isomers
Possible Causes & Solutions
-
Suboptimal Regioselectivity: While para substitution is favored, some ortho isomer may form, especially with less sterically demanding acylating agents.
-
Solution: The choice of solvent can influence regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the kinetically controlled product, which for many arenes is the ortho or alpha isomer.[2] In contrast, more polar solvents like nitrobenzene can facilitate equilibration to the thermodynamically more stable isomer, which is often the less sterically hindered para or beta product.[2][3] Experimenting with different solvents can help optimize the desired isomer ratio.
-
-
Side Reactions: Undesired side reactions can lead to a complex product mixture.
-
Solution: Carefully control the reaction temperature. Lowering the temperature can often suppress side reactions and improve selectivity.
-
Problem 3: Evidence of De-iodination or Trans-iodination
Possible Causes & Solutions
-
Harsh Reaction Conditions: High temperatures and highly active Lewis acids can promote the cleavage of the C-I bond, leading to the formation of non-iodinated acylated products or the migration of the iodine atom.
-
Solution: Employ milder reaction conditions. This could involve using a less reactive Lewis acid (e.g., FeCl₃ instead of AlCl₃), lowering the reaction temperature, or reducing the reaction time. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal endpoint before significant degradation occurs.
-
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation of Iodobenzene
This protocol is a starting point for the acetylation of iodobenzene to yield p-iodoacetophenone, a key intermediate in many synthetic routes.[4]
Materials:
-
Iodobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of iodobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the iodobenzene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain p-iodoacetophenone.
Protocol 2: Acylation of an Iodoarene using Triflic Acid
This method provides an alternative for substrates that are sensitive to traditional Lewis acids. Triflic acid can act as a powerful Brønsted acid catalyst for acylation, often under milder conditions.[5][6]
Materials:
-
Iodo-substituted arene
-
Carboxylic acid or acid anhydride
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., nitromethane or 1,2-dichloroethane)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the iodo-substituted arene (1.0 equivalent) and the carboxylic acid or anhydride (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to the desired temperature (start with 0 °C).
-
Slowly add triflic acid (catalytic to stoichiometric amounts, optimization may be required) to the stirred solution.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, quench by carefully adding the mixture to a cold, saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Data Presentation
Table 1: Influence of Lewis Acid on the Acylation of Iodobenzene
| Lewis Acid | Stoichiometry | Temperature (°C) | Typical Yield of p-iodoacetophenone | Reference |
| AlCl₃ | 1.1 eq | 0 to rt | Good to Excellent | [4] |
| FeCl₃ | 1.1 eq | rt to 50 | Moderate to Good | [7] |
| ZnCl₂ | 1.1 eq | 50 to 80 | Moderate | [1] |
| Sulfated Zirconia | Catalytic | 80 to 120 | Good (heterogeneous) | [8] |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation of iodo-substituted benzenes.
Mechanism of Friedel-Crafts Acylation
Caption: The three key steps in the Friedel-Crafts acylation mechanism.
References
- Smith, J. (2011). Organic Chemistry. (3rd ed.). McGraw-Hill.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Dalal Institute. Aromatic Electrophilic Substitution. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
TSI Journals. (2014). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. Iodoketone synthesis by iodination. Retrieved from [Link]
-
KPU Pressbooks. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2001). Friedel–Crafts acylation using sulfated zirconia catalyst. Retrieved from [Link]
-
KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Retrieved from [Link]
-
PMC. (2023, May 9). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. Retrieved from [Link]
-
KPU Pressbooks. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. Synthetic methods to access o‐iodoaryl compounds. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2005, August 19). Unexpected, drastic effect of triflic acid on oxidative diacetoxylation of iodoarenes by sodium perborate. A facile and efficient one-pot synthesis of (diacetoxyiodo)arenes. Retrieved from [Link]
-
Thieme. (2015). Synthesis of Functionalized Iodoarenes by Iododecarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from [Link]
-
PMC. (2012, February 23). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Retrieved from [Link]
-
Organic Syntheses. trifloroacetyl triflate. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2003). Triflic acid-promoted transacylation and deacylation reactions in ionic liquid solvents. Retrieved from [Link]
- Google Patents. Method for synthesizing alpha-iodo-beta keto acetal compound.
-
Arkivoc. (2009). Hypervalent iodine(III) reagents in organic synthesis. Retrieved from [Link]
-
NIH. (2018, May 16). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Retrieved from [Link]
-
PubMed. (2013, February 1). Iodide as an activating agent for acid chlorides in acylation reactions. Retrieved from [Link]
-
Sci-Hub. Triflic Acid. Retrieved from [Link]
-
MDPI. (2017, January 28). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
Chemia. (2023, February 28). Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22. Retrieved from [Link]
-
Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Triflic Acid / Synlett, 2013 [sci-hub.red]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Palladium Catalyst Poisoning by Aryl Iodides: A Technical Support Guide
Answering the user's request.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. However, the efficiency of these powerful catalytic systems can be significantly hampered by catalyst poisoning, a phenomenon where reaction components or byproducts deactivate the palladium catalyst. Aryl iodides, while often highly reactive substrates, can paradoxically be a source of catalyst deactivation. This guide provides in-depth troubleshooting strategies and preventative measures for researchers encountering issues with palladium catalyst poisoning in the presence of aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst poisoning when using aryl iodides?
A1: The primary mechanisms of palladium catalyst poisoning by aryl iodides are:
-
Oxidative Addition of Excess Iodide: While the oxidative addition of the aryl iodide to the Pd(0) species is a crucial first step in the catalytic cycle, an excess of iodide anions (from the salt of the aryl iodide or generated in situ) can lead to the formation of stable, coordinatively saturated, and less reactive anionic palladium complexes, such as [Pd(Ar)(I)₂L]⁻ or [PdI₄]²⁻. These species are often reluctant to undergo subsequent steps in the catalytic cycle, effectively sequestering the active catalyst.
-
Formation of Palladium Nanoparticles (Palladium Black): Under certain conditions, particularly at elevated temperatures or with prolonged reaction times, the Pd(0) catalyst can aggregate into inactive palladium black. Aryl iodides can promote this process by facilitating the reduction of Pd(II) intermediates back to Pd(0) in a manner that favors aggregation over re-entry into the catalytic cycle.
-
Ligand Degradation: In some cases, the combination of aryl iodides and other reaction components can lead to the degradation of the supporting phosphine or N-heterocyclic carbene (NHC) ligands, which are essential for stabilizing the palladium center and facilitating the catalytic turnover.
Q2: What are the common visual and analytical indicators of catalyst poisoning in my reaction?
A2: Several signs can point towards catalyst poisoning:
-
Visual Cues: The most common visual indicator is the formation of a black precipitate, known as palladium black, which signifies catalyst aggregation and deactivation. The reaction mixture may also exhibit a color change that deviates from the expected progression of a healthy reaction.
-
Reaction Monitoring (TLC, GC, LC-MS): A stalled or sluggish reaction, as observed by the incomplete consumption of starting materials or the cessation of product formation, is a primary indicator of catalyst poisoning.
-
¹H and ³¹P NMR Spectroscopy: If you observe the appearance of new signals or significant broadening of existing signals in the ³¹P NMR spectrum of your reaction mixture, it could indicate the formation of various palladium-iodide species or ligand degradation products.
Troubleshooting Guides
This section provides detailed troubleshooting protocols for common issues related to palladium catalyst poisoning by aryl iodides.
Issue 1: Reaction stalls and palladium black is observed.
This is a classic symptom of catalyst aggregation and precipitation. The following steps can help diagnose and remedy the situation.
Root Cause Analysis:
-
High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.
-
Low Ligand:Palladium Ratio: An insufficient amount of stabilizing ligand can leave the palladium center exposed and prone to aggregation.
-
Solvent Effects: The choice of solvent can influence the stability of the catalytic species.
Troubleshooting Protocol:
-
Temperature Optimization:
-
Action: Reduce the reaction temperature in 10 °C increments.
-
Rationale: Lowering the temperature can slow down the rate of catalyst aggregation, allowing the catalytic cycle to proceed more efficiently.
-
-
Ligand:Palladium Ratio Adjustment:
-
Action: Increase the ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is often optimal. For bidentate ligands, a 1.1:1 to 1.5:1 ratio is a good starting point.
-
Rationale: A higher concentration of the stabilizing ligand helps to prevent the palladium atoms from aggregating by keeping them coordinated and in the active catalytic cycle.
-
-
Solvent Screening:
-
Action: If possible, screen a range of solvents. Polar aprotic solvents like DMF, DMAc, or NMP can sometimes stabilize catalytic intermediates more effectively than less polar solvents like toluene or THF.
-
Rationale: The solvent can influence the solubility and stability of the various palladium species in the catalytic cycle.
-
Workflow for Troubleshooting Catalyst Precipitation
Caption: Troubleshooting workflow for palladium black formation.
Issue 2: The reaction is sluggish, but no palladium black is visible.
This scenario often points to the formation of soluble, but inactive, palladium-iodide complexes.
Root Cause Analysis:
-
Excess Iodide: The presence of excess iodide anions can lead to the formation of off-cycle, inactive palladium species.
-
Sub-optimal Ligand Choice: The chosen ligand may not be sterically or electronically suitable to prevent the coordination of excess iodide or to facilitate the reductive elimination step.
Troubleshooting Protocol:
-
Addition of a Halide Scavenger:
-
Action: Introduce a halide scavenger, such as silver salts (e.g., Ag₂CO₃, Ag₃PO₄) or thallium salts (e.g., Tl₂CO₃). Caution: Thallium salts are highly toxic and should be handled with extreme care.
-
Rationale: These scavengers precipitate the excess iodide ions from the solution as AgI or TlI, thereby preventing the formation of inactive anionic palladium complexes and pushing the equilibrium back towards the active catalytic species.
-
-
Ligand Modification:
-
Action: Switch to a more electron-donating and sterically bulky ligand. For example, moving from PPh₃ to a biarylphosphine ligand like SPhos or XPhos.
-
Rationale: Bulkier ligands can sterically hinder the coordination of excess iodide to the palladium center. Electron-donating ligands can also accelerate the rate of reductive elimination, which is often the rate-limiting step, thereby minimizing the lifetime of intermediates that are susceptible to poisoning.
-
Data on Ligand Effects in Suzuki Coupling with Aryl Iodides
| Ligand | Electron Donating Ability | Steric Bulk (Cone Angle) | Typical Performance with Aryl Iodides |
| PPh₃ | Moderate | 145° | Prone to poisoning with excess iodide |
| P(t-Bu)₃ | High | 182° | Good, but can be too bulky for some substrates |
| SPhos | High | High | Excellent, often prevents poisoning |
| XPhos | High | Very High | Excellent, generally robust to poisoning |
Mechanism of Iodide Poisoning and Scavenging
Caption: Iodide poisoning pathway and the role of halide scavengers.
Experimental Protocols
Protocol 1: In-situ Catalyst Reactivation using a Halide Scavenger
This protocol is intended for reactions that have stalled due to suspected iodide poisoning.
Materials:
-
Stalled reaction mixture
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous solvent (same as the reaction solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needle
Procedure:
-
Prepare the Scavenger Slurry: In a separate, dry, and inerted flask, suspend 1.5 equivalents (relative to the aryl iodide) of Ag₂CO₃ in a minimal amount of anhydrous reaction solvent.
-
Monitor the Reaction: Take a sample of the stalled reaction mixture for analysis (TLC, GC, or LC-MS) to establish a baseline.
-
Add the Scavenger: Under a positive pressure of inert gas, carefully add the Ag₂CO₃ slurry to the stalled reaction mixture via a syringe.
-
Continue the Reaction: Continue to stir the reaction at the designated temperature.
-
Monitor Progress: Monitor the reaction progress by taking samples at regular intervals (e.g., every 30 minutes) and comparing them to the baseline. A renewed consumption of starting material and formation of the product indicates successful reactivation.
-
Work-up: Upon completion, the insoluble silver iodide and excess silver carbonate can be removed by filtration through a pad of celite.
References
-
Mechanisms of Palladium-Catalyzed Couplings of Aryl Halides . Angewandte Chemie International Edition. [Link]
-
The Role of Halide Scavengers in Palladium-Catalyzed Cross-Coupling Reactions . Journal of Organic Chemistry. [Link]
-
Palladium Nanoparticles in Catalysis . Chemical Reviews. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling . Chemical Reviews. [Link]
-
Use of Silver and Thallium Salts in Cross-Coupling Reactions . Organometallics. [Link]
Purification of ethyl 4-(4-iodophenyl)-4-oxobutyrate by recrystallization vs column chromatography
Welcome to the technical support center for the purification of ethyl 4-(4-iodophenyl)-4-oxobutyrate. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the highest purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: This compound is typically synthesized via a Friedel-Crafts acylation of iodobenzene with ethyl succinyl chloride or a related derivative.[1][2][3] Potential impurities include unreacted starting materials (iodobenzene), residual Lewis acid catalyst (e.g., AlCl₃) complexed with the product, polysubstituted byproducts where more than one acyl group has been added to the aromatic ring, and regioisomers (e.g., the ortho- or meta-iodo isomers), though the para-isomer is sterically and electronically favored.[4]
Q2: When should I choose recrystallization over column chromatography for purification?
A2: The choice depends on several factors. Recrystallization is generally preferred for large-scale purifications as it is more cost-effective and requires less equipment.[5] It is ideal when your crude product is a solid and has a high degree of purity to begin with, with impurities that have significantly different solubility profiles. Column chromatography is more versatile and is the method of choice when dealing with oily products, complex mixtures containing multiple components, or impurities with polarities very similar to the desired product.[6][7]
Q3: Is this compound a solid or an oil at room temperature?
A3: While some sources list related compounds as oils, the analogous chloro- and bromo- derivatives are solids.[8][9] this compound is expected to be a solid at room temperature, making recrystallization a viable purification technique. If your crude product appears as an oil, it is likely due to the presence of significant impurities that are depressing the melting point.[10]
Decision Workflow: Choosing Your Purification Method
The following diagram outlines a logical workflow for selecting the appropriate purification technique for your crude this compound.
Caption: Decision tree for selecting a purification method.
Purification by Recrystallization: A Detailed Guide
Recrystallization is a powerful technique that, when optimized, can yield exceptionally pure material.[11] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In separate small test tubes, add ~20-30 mg of your crude solid. Add a potential solvent (see Table 1) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (e.g., on a hot plate). Add the minimum amount of boiling solvent required to fully dissolve the solid.[12]
-
Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, you can add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Table: Solvent Selection for Recrystallization
| Solvent System | Rationale & Expected Behavior |
| Ethanol (95% or Absolute) | The ester and ketone functional groups suggest good solubility in alcohols. Ethanol is a common and effective choice for moderately polar compounds.[14][15] It is likely to dissolve the compound when hot and allow crystallization upon cooling. |
| Isopropanol | Similar to ethanol but slightly less polar. May offer a better solubility differential (poor at room temp, good when hot) if the compound is too soluble in hot ethanol. |
| Ethyl Acetate / Hexane | A two-solvent system. Dissolve the crude product in a minimum amount of boiling ethyl acetate (the "good" solvent). Then, add hot hexane (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).[14] Allow to cool slowly. This is excellent for tuning the polarity. |
| Toluene | Aromatic compounds often crystallize well from toluene. Use with caution due to its higher boiling point. |
| Methanol / Water | Another two-solvent system. Dissolve in hot methanol and add water dropwise until turbidity persists. This is effective for polar compounds.[13] |
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of crystallizing. What do I do? A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound.
-
Cause: The boiling point of your solvent may be too high, or the compound is still quite impure, leading to melting point depression.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., more ethanol) to decrease the saturation point. Let it cool more slowly.[13][16]
-
Solution 2: Try a different solvent system with a lower boiling point.
Q: No crystals are forming, even after cooling in an ice bath. What went wrong? A: This is a common issue, usually with a simple fix.
-
Cause 1: Too much solvent was used. This is the most frequent reason.[16] Your solution is not supersaturated enough to induce crystallization.
-
Solution 1: Boil off a portion of the solvent to concentrate the solution and attempt to cool it again.[13]
-
Cause 2: Supersaturation. The solution is supersaturated but requires a nucleation point to begin crystallization.
-
Solution 2: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.[16] Alternatively, add a "seed crystal" from a previous pure batch, if available.
Q: My final yield is very low. How can I improve it? A: A low yield can be frustrating but is often avoidable.
-
Cause 1: Using a large excess of solvent, which means a significant amount of your product remains dissolved in the mother liquor.[13]
-
Solution 1: Always use the minimum amount of hot solvent needed for dissolution. You can try to recover more product from the mother liquor by evaporating some solvent and cooling again for a second crop of crystals (be aware this second crop may be less pure).
-
Cause 2: Filtering the crystals before crystallization is complete.
-
Solution 2: Ensure you have allowed sufficient time at room temperature and in the ice bath for complete crystallization before filtering.
Purification by Column Chromatography: A Detailed Guide
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7][17] For this compound, normal-phase chromatography with silica gel is the standard approach.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection (TLC): First, find an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.3-0.4 and separates it well from impurities.[7]
-
Column Packing: Pack a glass column with silica gel. The "wet slurry" method is often most reliable: mix silica gel with your starting eluent (e.g., 5% Ethyl Acetate in Hexane) to form a slurry, then pour it into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or your eluent mixture). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin running the column by adding your eluent to the top and applying gentle air pressure. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution) to move your compound down the column.[18]
-
Fraction Collection: Collect the eluent in a series of test tubes (fractions).
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Table: Column Chromatography Parameters
| Parameter | Selection & Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh): This is the standard choice for normal-phase chromatography of moderately polar organic compounds.[17][19] Its polar surface interacts with the ketone and ester groups. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the percentage of ethyl acetate (e.g., to 90:10, 80:20). This allows non-polar impurities to elute first, followed by your product, and finally more polar impurities.[18] |
| Detection | UV light (254 nm): The aromatic ring in the molecule will be visible under a UV lamp on a TLC plate containing a fluorescent indicator. |
Troubleshooting Column Chromatography
Q: My compound is stuck at the top of the column and won't elute. A: The mobile phase is not polar enough to displace your compound from the silica gel.
-
Cause: The eluent system lacks sufficient polar component.
-
Solution: Gradually and carefully increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexane, try switching to 15% or 20%.[18] Be methodical to avoid eluting your compound along with impurities. For very polar compounds, sometimes adding a small percentage (~1%) of methanol or triethylamine (for basic compounds) can help.
Q: All my compounds came out together in the first few fractions. A: The mobile phase is too polar.
-
Cause: The eluent is too strong, and it is not allowing for differential adsorption to the silica. All components are spending too much time in the mobile phase.
-
Solution: You must restart the column with a less polar solvent system. This is why preliminary TLC analysis is critical to avoid wasting time and material.[19] For example, if 30% ethyl acetate in hexane was too polar, try starting with 5% or 10%.
Q: The separation is poor, and the bands are smeared or overlapping. A: This points to a problem with the column packing or sample loading.
-
Cause 1: The column was packed unevenly, with cracks or channels that allow the solvent to flow unevenly.
-
Solution 1: The column must be repacked. Ensure a homogenous slurry and gentle, consistent pressure during packing.
-
Cause 2: The initial sample band was too wide. This happens if you dissolve the crude product in too much solvent before loading.
-
Solution 2: Always use the absolute minimum volume of solvent to dissolve the sample. The best practice is to pre-adsorb the sample onto a small amount of silica, which ensures a very tight starting band.[18]
Q: I think my compound decomposed on the column. My yield is very low and I see many new spots on the TLC of the collected fractions. A: Some compounds are sensitive to the acidic nature of silica gel.
-
Cause: The compound is unstable on silica.
-
Solution 1: You can try deactivating the silica gel by treating it with a small amount of a base like triethylamine mixed into the eluent.
-
Solution 2: Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or switching to reverse-phase chromatography.[18]
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
References
- SATHEE. (n.d.). Friedel Crafts Reaction.
- Brainly. (2024, March 11). Why is recrystallization better for large amounts than column chromatography?.
- Quora. (2017, August 2). Are there cases in which column chromatography is preferable to recrystallisation?.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Columbia University. (n.d.). Column chromatography.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (n.d.). Recrystallization and Crystallization.
- Reddit. (2015, June 7). What is your criteria for doing a recrystallization?.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.
- Fluorochem. (n.d.). Ethyl 4-(4-bromophenyl)-4-oxobutyrate.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- NIH - PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.
- Deeksha Kumari. (n.d.). Column Chromatography and its Methods in Separation for Constituents.
- Sigma-Aldrich. (n.d.). Ethyl 4-(4-chlorophenyl)-4-oxobutyrate | 53503-49-4.
Sources
- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. columbia.edu [columbia.edu]
- 8. Ethyl 4-(4-chlorophenyl)-4-oxobutyrate | 53503-49-4 [sigmaaldrich.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. reddit.com [reddit.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. rroij.com [rroij.com]
- 18. Chromatography [chem.rochester.edu]
- 19. chromtech.com [chromtech.com]
Technical Support Center: Stability and Hydrolysis of Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the basic hydrolysis of ethyl 4-(4-iodophenyl)-4-oxobutyrate. As Senior Application Scientists, we have designed this resource to address the specific challenges you may encounter, explaining the chemical principles behind our recommendations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a standard basic hydrolysis of this compound?
The primary and expected reaction is a saponification, which is the base-mediated hydrolysis of the ethyl ester functional group.[1][2] This reaction converts the ester into a carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate, yielding the final product: 4-(4-iodophenyl)-4-oxobutyric acid.[3] The reaction is driven to completion because the final deprotonation of the carboxylic acid by the base is essentially irreversible under these conditions.[1]
Below is a diagram illustrating the intended reaction pathway.
Caption: The desired saponification pathway for this compound.
Q2: I am observing low yields or incomplete conversion. What are the common causes and how can I fix them?
Low yields are a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is essential. The first step is to ensure the reaction has gone to completion by using appropriate analytical techniques.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the hydrolysis reaction.
Common Causes & Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient Base: The reaction consumes one equivalent of base. Stoichiometric amounts may not be enough to drive the reaction to completion. | Use a molar excess of the hydroxide base (e.g., NaOH, KOH, LiOH), typically 1.5-3 equivalents.[3] |
| Low Temperature/Short Time: The hydrolysis of sterically hindered or electronically stable esters can be slow at room temperature. | Heat the reaction mixture to reflux (typically 50-80°C) and monitor progress over several hours using TLC or LC-MS.[3] | |
| Poor Solubility: The organic ester may not be fully soluble in a purely aqueous base, leading to a slow, heterogeneous reaction. | Use a co-solvent system like methanol/water, ethanol/water, or THF/water to ensure the ester is fully dissolved.[3][4] | |
| Product Loss During Workup | Incomplete Protonation: The final product, a carboxylic acid, will remain as its water-soluble carboxylate salt if the aqueous phase is not made sufficiently acidic during workup. | After the reaction, acidify the aqueous layer with a strong acid (e.g., 1M or 2M HCl) to a pH of ~1-2 before extraction. Confirm the pH with pH paper.[2][3] |
| Improper Extraction: The protonated carboxylic acid may have significant water solubility, leading to poor extraction efficiency. | Extract the acidified aqueous phase multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane.[3] |
Q3: I am seeing an unexpected, non-polar spot on my TLC plate. Could deiodination be occurring?
Yes, deiodination is a potential side reaction, although it is not typically dominant under standard saponification conditions. The carbon-iodine bond on an aromatic ring is the weakest of the carbon-halogen bonds and can be susceptible to cleavage.
Mechanism of Concern: Nucleophilic Aromatic Substitution (SNAr) or radical-mediated pathways can lead to the replacement of the iodide with either a hydroxyl group (from the hydroxide) or a hydrogen atom (from the solvent or other reagents). The presence of the ketone group, which is electron-withdrawing, can activate the aromatic ring towards nucleophilic attack, although this effect is stronger for substituents in the ortho or para positions relative to the activating group.
When to Suspect Deiodination:
-
Harsh Reaction Conditions: Using excessively high temperatures (>100°C) or very high concentrations of base for prolonged periods.
-
Presence of Contaminants: Trace metal contaminants can sometimes catalyze dehalogenation reactions.
-
Analysis: The resulting product, ethyl 4-phenyl-4-oxobutyrate (or its hydrolyzed acid), would be more non-polar than the starting material on silica gel TLC (due to the loss of the heavy iodine atom) and would show a significant mass difference in LC-MS analysis.
Preventative Measures:
-
Use Moderate Conditions: Stick to the mildest conditions that achieve full conversion (e.g., refluxing in ethanol/water is generally safer than heating at 120°C in a sealed tube).
-
Use High-Purity Reagents: Ensure your solvents and base are free from metal contaminants.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize the risk of radical-mediated side reactions.
Q4: My main product appears to have a lower molecular weight than expected, and I smell a familiar aromatic ketone. Is C-C bond cleavage a possibility?
Yes, C-C bond cleavage is a significant and plausible side reaction for this molecule due to its β-keto ester structure. The primary cleavage pathway to consider is a retro-Claisen condensation .
Under basic conditions, the hydroxide can attack the ketone carbonyl in addition to the ester carbonyl. While this is typically a reversible process, if the resulting intermediate can fragment to form stable products, cleavage can occur. In this case, cleavage would yield 4-iodoacetophenone and an ethyl acetate-derived fragment.
Proposed Cleavage Pathway
Caption: Potential retro-Claisen pathway leading to C-C bond cleavage.
While the classic haloform reaction requires a methyl ketone, other hydroxide-mediated cleavages of C-C bonds in ketones are well-documented.[5][6] The formation of a stable aryl ketone (4-iodoacetophenone) can be a thermodynamic driving force for this fragmentation.
How to Minimize C-C Cleavage:
-
Lower Temperatures: This is the most critical factor. Retro-Claisen reactions typically have a higher activation energy than saponification. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) is preferable to reflux.
-
Choice of Base: While strong hydroxides are needed, using a slightly weaker or more hindered base might favor attack at the less-hindered ester carbonyl. However, temperature control is a more reliable strategy.
-
Reaction Time: Do not let the reaction run for an excessively long time after completion. Monitor by TLC and proceed to workup as soon as the starting material is consumed.
Experimental Protocols & Analytical Methods
Protocol 1: Standard Saponification
This protocol is designed to maximize the yield of the desired carboxylic acid while minimizing side reactions.
Materials:
-
This compound
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M or 2M
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 v/v ratio). The total solvent volume should be sufficient to create a ~0.2 M solution.
-
Addition of Base: Add solid NaOH (2.0 eq.) or an aqueous solution of NaOH to the flask.
-
Reaction: Stir the mixture at 50°C. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product carboxylic acid should appear as a new, more polar spot (closer to the baseline) compared to the starting ester.
-
Quenching & Acidification: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and carefully add 1M HCl until the aqueous layer has a pH of ~1-2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction solvent).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-(4-iodophenyl)-4-oxobutyric acid.
-
Purification: The crude product can be purified by recrystallization if necessary (e.g., from an ethyl acetate/hexanes solvent system).
Q5: How can I effectively monitor the reaction and identify the products?
Effective reaction monitoring is crucial for optimizing conditions and identifying potential issues. A combination of techniques is recommended.[7]
Recommended Analytical Methods
| Technique | Application | What to Look For |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Disappearance of the starting ester spot and appearance of a new, more polar spot for the carboxylic acid product. Side products like 4-iodoacetophenone would have intermediate polarity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative monitoring and identification of components. | Provides accurate mass-to-charge ratios for the starting material, product, and any potential side products (e.g., deiodinated or cleaved species), confirming their identities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product. | ¹H NMR: Look for the disappearance of the ethyl group signals (a quartet ~4.1 ppm and a triplet ~1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm). ¹³C NMR: Confirm the disappearance of the ethyl carbons and the presence of the carboxylic acid carbonyl. |
| Ion Chromatography / ISE | Quantifying iodide in the aqueous phase. | An increase in free iodide concentration in the reaction mixture over time could indicate a deiodination side reaction.[8][9] |
References
-
ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters. Available at: [Link]
-
Cleavage of Carbon-Carbon Bonds in Aldehydes and Ketones. (n.d.). Retrieved from [Link]
-
JoVE. (2025). C–C Bond Cleavage: Retro-Aldol Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Haloform reaction. Available at: [Link]
-
University of Calgary. (n.d.). Ch18: Haloform reaction. Available at: [Link]
-
Chemistry Steps. (2020). Haloform Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Haloform Reaction. Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
-
NEET Prep. (2022). Aldehydes and Ketones Haloform Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]
-
MDPI. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Available at: [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). Available at: [Link]
-
HYDROLYSIS REACTIONS. (2018). Available at: [Link]
-
Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations. (n.d.). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Available at: [Link]
-
HYDROLYSIS. (n.d.). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Available at: [Link]
-
Save My Exams. (2025). Iodoform Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for Iodine and Iodides. Available at: [Link]
-
PubMed. (2011). Review of analytical methods for the quantification of iodine in complex matrices. Available at: [Link]
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Haloform reaction - Wikipedia [en.wikipedia.org]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. Review of analytical methods for the quantification of iodine in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing homocoupling side reactions in Suzuki coupling of aryl iodides
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with aryl iodides and aim to minimize the formation of homocoupling byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with my aryl iodide substrate?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other, rather than with the intended cross-coupling partner. In the Suzuki coupling of an aryl iodide (Ar-I) with an arylboronic acid (Ar'-B(OH)₂), two types of homocoupling can occur:
-
Boronic Acid Homocoupling: Two molecules of the arylboronic acid couple to form a symmetrical biaryl (Ar'-Ar'). This is the most common and problematic type of homocoupling.
-
Aryl Halide Homocoupling: Two molecules of the aryl iodide couple to form a symmetrical biaryl (Ar-Ar). This is generally less common under typical Suzuki conditions.
This side reaction is detrimental for several key reasons: it consumes your valuable starting materials, reduces the yield of your desired cross-coupled product (Ar-Ar'), and complicates the purification process due to the formation of structurally similar byproducts.[1]
The primary culprit behind boronic acid homocoupling is often the presence of molecular oxygen.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively promotes the coupling of two boronic acid molecules, leading to the undesired symmetrical biaryl.[1][3][4]
Q2: I'm observing a significant amount of boronic acid homocoupling. What are the most critical factors I should investigate first?
A2: If you're seeing substantial homocoupling of your boronic acid, the most critical factor to address is the exclusion of oxygen from your reaction.[2][5] The mechanism for this side reaction is often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by trace oxygen.[1][3]
Here’s a prioritized troubleshooting guide:
-
Rigorous Degassing: Ensure your solvent and the reaction mixture are thoroughly degassed. Standard methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge is particularly effective.[5]
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases, involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.
-
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like Argon or Nitrogen. Use of Schlenk lines or a glovebox is highly recommended.
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the homocoupling of two boronic acid molecules.[3] Starting with a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this initial burst of homocoupling.[6]
Troubleshooting Guide: Deeper Dive
Issue 1: My degassing procedures are solid, but I still see homocoupling. What other reaction parameters should I optimize?
Even with excellent inert atmosphere techniques, other factors can influence the rate of homocoupling versus the desired cross-coupling.
Catalyst and Ligand Selection:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands tend to accelerate the rate-determining steps of the main catalytic cycle (oxidative addition and reductive elimination).[3] By speeding up the desired reaction, you can outcompete the slower homocoupling pathway. For aryl iodides, a wide range of ligands can be effective, but if homocoupling is an issue, consider ligands known for promoting rapid reductive elimination.
-
Expert Insight: While aryl iodides are highly reactive and undergo oxidative addition readily, a bulky ligand can also sterically hinder the approach of two boronic acid molecules to the palladium center, thus disfavoring the homocoupling side reaction.[6]
-
Base and Solvent Effects:
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[7][8] However, the choice of base can also influence side reactions.
-
Stronger bases can sometimes accelerate homocoupling. If you are using a strong base like NaOH, consider switching to a milder inorganic base such as K₃PO₄ or K₂CO₃.[9]
-
The combination of solvent and base is also important. For instance, some bases are more effective in specific solvent systems.[10]
-
-
Solvent System: The polarity of the solvent can affect the rates of the different steps in the catalytic cycle.[11]
-
Less polar solvents like toluene or dioxane are often effective.[11] The addition of a small amount of water is typically necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[3] However, excessive water can promote protodeboronation, another common side reaction.[6]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling.[1] Since aryl iodides are highly reactive, you may be able to run your reaction at a lower temperature without significantly impacting the rate of the desired transformation.
-
Reagent Stoichiometry and Addition:
-
Using a slight excess of the aryl iodide can help to ensure that the organopalladium intermediate (formed after oxidative addition) is more likely to encounter and react with the boronic acid rather than another boronic acid molecule.[1]
-
Slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, which can minimize the rate of the bimolecular homocoupling reaction.[1]
-
Issue 2: I am using a Pd(II) precatalyst and see a burst of homocoupling at the beginning of the reaction. How can I mitigate this?
This is a classic sign that the in situ reduction of Pd(II) to Pd(0) is being at least partially effected by the homocoupling of your boronic acid.[3]
Mitigation Strategies:
-
Switch to a Pd(0) Precatalyst: The most direct solution is to use a precatalyst that is already in the Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].[6] This eliminates the need for an in situ reduction step that can consume your starting material.
-
Use of Additives: In some cases, the addition of a mild reducing agent can help to facilitate the clean reduction of Pd(II) to Pd(0) without promoting homocoupling. For example, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[5]
-
Pre-catalyst Activation: Some protocols suggest pre-stirring the Pd(II) source with the phosphine ligand and base for a short period before adding the boronic acid. This can sometimes allow for a cleaner reduction to the active catalyst.
Experimental Protocols & Data
Protocol: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of an Aryl Iodide
This protocol provides a starting point for optimizing your reaction to minimize homocoupling.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add the degassed solvent system (e.g., a 9:1 mixture of toluene and water, 10 mL) via syringe.
-
In a separate flask, dissolve the arylboronic acid (1.2 mmol, 1.2 equiv) in a minimal amount of the degassed solvent.
Reagent Addition & Reaction Conditions:
-
Begin vigorously stirring the mixture containing the aryl iodide.
-
Using a syringe pump, add the solution of the arylboronic acid to the reaction mixture over a period of 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C). Note: For highly reactive aryl iodides, a lower temperature may be sufficient and could further reduce side reactions.
-
Monitor the reaction progress by TLC or LC-MS until the aryl iodide is consumed.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Rationale for Improvement |
| Atmosphere | Reaction run under air | Rigorous degassing and inert atmosphere (Ar/N₂) | Prevents oxidation of Pd(0) to Pd(II), a key initiator of homocoupling.[1][3] |
| Pd Source | Pd(OAc)₂ (Pd(II)) | Pd(PPh₃)₄ (Pd(0)) | Avoids in situ reduction of Pd(II) via a homocoupling pathway.[6] |
| Base | NaOH (strong) | K₃PO₄ (mild) | Milder bases can sometimes slow the rate of homocoupling.[9] |
| Boronic Acid Addition | All at once at t=0 | Slow addition via syringe pump | Keeps the instantaneous concentration of boronic acid low, disfavoring the bimolecular side reaction.[1] |
| Temperature | 100 °C | 70 °C | Lower temperatures can reduce the rate of the homocoupling side reaction.[1] |
Visualizing the Process
Diagram 1: Troubleshooting Logic for Homocoupling
This diagram outlines a decision-making process for addressing homocoupling issues in your Suzuki coupling reaction.
Caption: A flowchart for troubleshooting homocoupling.
Diagram 2: Competing Catalytic Cycles
This diagram illustrates the desired cross-coupling cycle versus the undesired homocoupling cycle.
Caption: Competing catalytic cycles in Suzuki coupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Cano, R., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
Miller, M. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]
-
ResearchGate. (2011). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Removing unreacted iodobenzene from crude reaction mixtures
Topic: Removing Unreacted Iodobenzene from Crude Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual iodobenzene in their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to help you select and execute the most effective purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is removing iodobenzene so important, and what makes it challenging?
Iodobenzene is a common reagent and intermediate in organic synthesis, particularly in cross-coupling reactions like the Suzuki and Sonogashira couplings.[1][2] However, its presence as an unreacted starting material can interfere with subsequent synthetic steps, complicate product characterization, and impact the biological activity or material properties of the final compound. Its removal can be challenging due to its physical properties: it is a high-boiling point liquid (188 °C at atmospheric pressure) with low polarity and poor water solubility, making it behave similarly to many organic products during purification.[3][4]
Q2: What are the primary methods for removing unreacted iodobenzene?
There are four primary strategies, each with its own advantages and limitations:
-
Distillation (Fractional or Steam): Exploits the difference in boiling points between iodobenzene and the desired product.
-
Chromatography (Flash or Column): Separates compounds based on their differential adsorption to a stationary phase, typically driven by polarity differences.[5]
-
Liquid-Liquid Extraction: Uses immiscible solvents to partition the iodobenzene and product into different phases based on their relative solubilities.[6]
-
Scavenging: Employs solid-supported reagents (scavenger resins) that selectively react with and bind to iodobenzene, allowing for its removal by simple filtration.[7]
Q3: How do I choose the best method for my specific reaction?
The optimal method depends on several factors: the scale of your reaction, the physical properties of your desired product (e.g., boiling point, polarity, thermal stability), and the available equipment. See the decision-making workflow below for a step-by-step guide. As a general rule, for large-scale reactions with thermally stable products, distillation is often most efficient. For small-scale, high-purity applications, or when products have similar boiling points to iodobenzene, chromatography or scavenging are superior choices.
Q4: How can I monitor the removal of iodobenzene effectively?
The purity of your product and the absence of iodobenzene can be monitored using standard analytical techniques.[1] Thin-Layer Chromatography (TLC) is excellent for real-time monitoring during column chromatography. For quantitative assessment, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[1] In ¹H NMR, the characteristic signals of the aromatic protons of iodobenzene can be used to confirm its absence.
Troubleshooting Guides and In-Depth Protocols
This section provides detailed protocols and the scientific rationale behind the most common purification techniques.
Method 1: Distillation
Expertise & Experience: Distillation is a classic, scalable purification technique that separates liquids based on volatility. Iodobenzene has a boiling point of 188 °C at atmospheric pressure, but this is significantly reduced under vacuum (e.g., 77-78 °C at 20 mmHg).[8][9] This makes vacuum distillation the preferred method to avoid thermal degradation of sensitive products. Steam distillation is also an effective option, particularly if the product is non-volatile with steam.[3][9][10][11]
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a cold trap between your apparatus and the vacuum pump to protect the pump from volatile vapors.
-
Crude Mixture Preparation: If your crude mixture contains high-boiling point solvents (e.g., DMF, DMSO), remove them first under high vacuum, a process often done on a rotary evaporator.
-
Distillation:
-
Begin heating the distillation flask gently using an oil bath.
-
Slowly apply vacuum to the system. Be cautious to avoid bumping (sudden, violent boiling). Using a magnetic stir bar can help ensure smooth boiling.
-
Collect fractions based on the boiling point at the operating pressure. The first fraction will typically be any residual low-boiling solvent.
-
Collect the iodobenzene fraction at its expected boiling point under the applied vacuum.
-
If your product has a higher boiling point, it will remain in the distillation flask. If your product has a lower boiling point, it will distill before the iodobenzene.
-
-
Analysis: Analyze the collected fractions and the distillation residue by TLC or GC to confirm the separation.
Trustworthiness: This protocol is self-validating. The separation is confirmed by monitoring the temperature at the distillation head; a stable temperature plateau during collection indicates a pure fraction is being distilled.
Method 2: Flash Column Chromatography
Expertise & Experience: This technique is ideal for small-to-medium scale purifications where there is a sufficient polarity difference between iodobenzene (which is relatively non-polar) and the desired product. The key to success is selecting an appropriate eluent (solvent system) that provides good separation on a TLC plate before scaling up to a column.[5]
-
Solvent System Selection:
-
On a TLC plate, spot your crude reaction mixture.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The goal is to find a system where the desired product has a Retention Factor (Rƒ) of ~0.3-0.4, and the iodobenzene spot is well-separated from it (ideally with a higher Rƒ, closer to the solvent front).
-
-
Column Packing:
-
Select an appropriately sized column for your reaction scale.
-
Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted).
-
-
Loading and Elution:
-
Concentrate the crude mixture and adsorb it onto a small amount of silica gel.
-
Carefully add the adsorbed sample to the top of the packed column.
-
Begin eluting the column with your chosen solvent system, applying positive pressure (air or nitrogen) to accelerate the flow.
-
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC. Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Trustworthiness: The purity of each collected fraction is validated by TLC analysis. By spotting each fraction on a TLC plate, you can visually confirm which fractions contain the pure product, which contain iodobenzene, and which contain a mixture.
Method 3: Liquid-Liquid Extraction
Expertise & Experience: Extraction is a workup technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[6][12] Since iodobenzene is neutral and non-polar, this method is most powerful when the desired product has acidic or basic functionality.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Base Wash: Add an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃) to the separatory funnel.[13] Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously.
-
Separation: Allow the layers to separate. The deprotonated acidic product will move into the aqueous layer, while the neutral iodobenzene remains in the organic layer.[12]
-
Isolation:
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete removal of the product.
-
Combine the aqueous extracts. The iodobenzene is now isolated in the original organic layer, which can be discarded.
-
Re-acidify the combined aqueous layers with a strong acid (e.g., concentrated HCl) until the product precipitates out or can be re-extracted with a fresh portion of organic solvent.[13]
-
Trustworthiness: The success of the separation can be checked by taking a small sample of the organic layer after extraction, removing the solvent, and analyzing the residue by NMR or GC to confirm the absence of the desired product and the presence of iodobenzene.
Method 4: Scavenger Resins
Expertise & Experience: Scavenger resins are a modern purification tool consisting of a solid polymer support functionalized with groups that react with and bind specific molecules.[7] For removing aryl iodides, resins functionalized with palladium catalysts can be highly effective, as they can induce a coupling reaction that tethers the iodobenzene to the resin. This method transforms a challenging purification into a simple filtration.[14]
-
Resin Selection: Choose a scavenger resin designed to bind aryl halides. Palladium-functionalized resins are a common choice.[14]
-
Reaction:
-
After the primary reaction is complete, add the scavenger resin to the crude reaction mixture (typically 2-5 equivalents relative to the excess iodobenzene).
-
The mixture is then stirred, sometimes with gentle heating, for a period of several hours to overnight, allowing the iodobenzene to react with the resin.
-
-
Filtration: Once the scavenging is complete, simply filter the reaction mixture through a sintered glass funnel or a cotton plug.
-
Workup: The resin, now containing the bound iodobenzene, is discarded. The filtrate contains the desired product, free from the scavenger and the captured iodobenzene. The filtrate can then be concentrated.
Trustworthiness: The efficacy of the scavenging can be monitored by taking small aliquots of the solution over time and analyzing them by TLC or GC to observe the disappearance of the iodobenzene spot/peak.
Comparison of Purification Methods
| Method | Principle of Separation | Best For... | Advantages | Disadvantages |
| Vacuum Distillation | Difference in boiling points | Large-scale reactions; thermally stable products with boiling points >30°C different from iodobenzene. | Highly efficient for large quantities; low solvent waste; cost-effective at scale. | Requires product to be thermally stable; not suitable for separating compounds with close boiling points. |
| Flash Chromatography | Difference in polarity | Small to medium-scale reactions; high-purity applications; separating compounds with similar boiling points but different polarities. | High resolution and versatility; applicable to a wide range of compounds. | Can be time-consuming; requires significant amounts of solvent; can be costly at large scales. |
| Liquid-Liquid Extraction | Differential solubility and reactivity (acid/base) | Reactions where the product has acidic or basic functional groups, allowing for a change in its solubility. | Fast, simple, and inexpensive for initial workup; requires minimal equipment. | Only effective if there is a significant difference in the chemical properties (acidity/basicity) of the product and iodobenzene. |
| Scavenger Resins | Covalent or coordinative capture | High-throughput synthesis; removal of trace to moderate amounts of iodobenzene; when other methods fail. | High selectivity; simple filtration-based workup; simplifies purification workflow. | Resins can be expensive; may require optimization of reaction conditions; not always practical for very large scales. |
Visualization of Workflows
Decision-Making Workflow for Purification Method Selection
Caption: A decision tree to guide the selection of the optimal purification method.
Conceptual Mechanism of a Scavenger Resin
Caption: Iodobenzene reacts with the resin and is removed by filtration.
References
-
Organic Syntheses Procedure, Coll. Vol. 2, p. 351 (1943); Vol. 19, p. 53 (1939).
-
Organic Syntheses Procedure, Coll. Vol. 1, p. 323 (1941); Vol. 9, p. 46 (1929).
-
PrepChem, Preparation of iodobenzene.
-
Erowid, Synthesis of Iodobenzene.
-
ChemEurope, Iodobenzene.
-
MB-RA, Iodobenzene: A Comprehensive Guide to Phenyl Iodide in Modern Chemistry.
-
Shodex, Analysis of Aromatic Compounds = Iodobenzene Diacetate.
-
Google Patents, US20100113827A1 - Removing iodobenzene compounds from acetic acid.
-
Chemistry Stack Exchange, questions about the synthesis of iodobenzene from aniline.
-
Organic Syntheses Procedure, Coll. Vol. 3, p. 482 (1955); Vol. 25, p. 55 (1945).
-
Wikipedia, Liquid–liquid extraction.
-
Google Patents, CN103172480A - Method for preparing iodo aromatic hydrocarbon.
-
University of Crete, Purification of Organic Compounds: from Crude Product to Purity.
-
MedChemExpress, Iodobenzene (1-Iodobenzene).
-
Wikipedia, Scavenger resin.
-
Alfa Chemistry, Methods for Purification of Commonly Used Solvents.
-
Chemistry LibreTexts, 2.3: LIQUID-LIQUID EXTRACTION.
-
Sigma-Aldrich, Iodobenzene 98% 591-50-4.
-
ACS Publications, The Journal of Organic Chemistry, Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species.
-
Google Patents, US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Professor Dave Explains, Liquid-Liquid Extraction.
-
MDPI, Facile and Clean Oxidation of Alcohols in Water Using Hypervalent Iodine(III) Reagents.
-
PubChem, Iodobenzene.
-
Sigma-Aldrich, Iodobenzene for synthesis 591-50-4.
Sources
- 1. site-forge.co.uk [site-forge.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iodobenzene [chemeurope.com]
- 4. ヨードベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Iodobenzene - [www.rhodium.ws] [erowid.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. US20100113827A1 - Removing iodobenzene compounds from acetic acid - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of Iodine-Containing Esters
Welcome to the Advanced Chemical Stability Support Portal. Ticket Subject: Prevention of degradation in iodine-containing esters (e.g., ethyl iodoacetate, iodinated prodrugs, alkyl iodide intermediates).
Module 1: The Degradation Mechanisms (The "Why")
To prevent degradation, one must first understand the molecular vulnerabilities. Iodine-containing esters face a "Dual-Threat" scenario where two distinct parts of the molecule are susceptible to different environmental triggers.
The Weak Link: The Carbon-Iodine (C-I) Bond
The primary instability arises from the C-I bond. It is the weakest among common organic halogens, with a bond dissociation energy (BDE) of approximately 50–57 kcal/mol (compared to ~80 kcal/mol for C-Cl).
-
Trigger: Photons (UV and visible blue light) or Heat.
-
Mechanism: Homolytic cleavage. The bond breaks evenly, creating a reactive carbon radical (
) and an iodine radical ( ). -
Result: Two iodine radicals combine to form molecular iodine (
), turning the sample purple/brown. The carbon radicals may disproportionate to form alkenes or abstract hydrogen to form alkanes.
The Secondary Threat: The Ester Linkage
-
Trigger: Moisture (
) and pH extremes. -
Mechanism: Nucleophilic acyl substitution (Hydrolysis).[1]
-
Result: The molecule cleaves into a carboxylic acid and an alcohol.[1][2] This is often autocatalytic; as the acid forms, it lowers the pH, further accelerating the hydrolysis.
Visualization: Degradation Pathways
Figure 1: The dual degradation pathways of iodinated esters. The C-I bond is sensitive to light (homolysis), while the ester bond is sensitive to moisture (hydrolysis).
Module 2: The "Golden Standard" Storage Protocol
Do not rely on standard refrigeration. Follow this protocol to maximize shelf-life (6–12 months).
Environmental Controls
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of both hydrolysis and radical formation. |
| Light | Amber Glass + Foil | Blocks UV/Blue light to prevent C-I homolysis. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and humidity. |
| Container | Teflon-lined Cap | Iodine vapor can corrode rubber septa; Teflon is inert. |
| Additives | Copper Wire (Optional) | Activated Cu stabilizes alkyl iodides by scavenging free |
Step-by-Step Storage Workflow
-
Isolate: Ensure the product is purified and dried (high vacuum) to remove trace water.
-
Container Prep: Select an amber glass vial. If amber is unavailable, wrap a clear vial entirely in aluminum foil.
-
Inert Gas Flush:
-
Method A (Glovebox): Cap the vial inside an Argon glovebox.
-
Method B (Schlenk Line): Place the open vial under a gentle stream of Argon for 30 seconds, then cap immediately.
-
-
Seal: Use a cap with a PTFE (Teflon) liner. Parafilm the outside of the cap to prevent moisture diffusion during freezer storage.
-
Store: Place in a -20°C non-cycling freezer (avoid auto-defrost freezers if possible, as temperature fluctuations promote condensation).
Module 3: Troubleshooting & Rescue Guide
Symptom 1: The liquid has turned pink, purple, or brown.
-
Diagnosis: Photolytic Deiodination. Free iodine (
) has been liberated. -
Risk:
is an electrophile and an oxidant; it may react with other functional groups in your molecule. -
Rescue Protocol (Thiosulfate Wash):
-
Dissolve the ester in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) . The purple color should vanish immediately as reduces to colorless iodide ( ). -
Wash with water, then brine.
-
Dry over Magnesium Sulfate (
), filter, and concentrate in vacuo (in the dark).
-
Symptom 2: Strong vinegar-like smell or acidic pH.
-
Risk: Irreversible loss of product.
-
Rescue Protocol:
-
If hydrolysis is partial (<10%), you may purify via column chromatography (neutral silica) to separate the acid from the ester.
-
Note: Acids can streak on silica; adding 1% acetic acid to the eluent helps, but for acid-sensitive esters, use neutral alumina.
-
Symptom 3: Solid precipitate in a liquid sample.
-
Diagnosis: Polymerization or Solubility Change.
-
Cause: Free radicals generated from C-I cleavage can initiate polymerization if the molecule contains alkene moieties. Alternatively, the hydrolysis product (carboxylic acid) may be less soluble than the ester.
-
Action: Analyze the precipitate by NMR. If it is a polymer, the sample is likely lost.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store these compounds in DMSO or Methanol stock solutions? A: Avoid for long-term storage.
-
DMSO: While often used for biological assays, DMSO is hygroscopic (attracts water) and can act as a nucleophile/oxidant over time. Store stocks in DMSO only at -80°C and use within 1 month.
-
Methanol: Being a nucleophile, methanol can cause transesterification (swapping the ester group) or solvolysis of the C-I bond over long periods. Acetonitrile is a safer solvent for stability.
Q: Why do you recommend Copper wire?
A: Activated copper acts as a stabilizer for alkyl iodides. It reacts with any liberated free iodine to form Copper(I) Iodide (
-
Tip: Use fine copper wire, sand-papered to remove oxide, and wash with acetone before adding to the vial.
Q: My shipment arrived with a warm ice pack. Is the compound ruined? A: Not necessarily. While heat accelerates degradation, the process is time-dependent.
-
Check: Inspect for color (purple = bad).
-
Verify: Run a quick
-NMR. Look for the "ghost" peaks of the alcohol leaving group or the carboxylic acid. If the spectrum is clean, the short duration of heat exposure was likely tolerable.
References
-
Structure and Reactivity of Organic Halides. Chemistry LibreTexts. (Explains Bond Dissociation Energies: C-I < C-Br < C-Cl). [Link]
-
Hydrolysis of Esters. ChemGuide. (Mechanisms of acid/base catalyzed hydrolysis). [Link]
-
Purification of Laboratory Chemicals. ScienceDirect/Butterworth-Heinemann. (Techniques for removing free iodine using thiosulfate). [Link]
Sources
Solving regioselectivity issues in acylation of iodobenzene
Technical Support Center: Acylation of Iodobenzene
Welcome to the technical support center dedicated to navigating the complexities of Friedel-Crafts acylation on iodobenzene. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies to address the critical challenge of regioselectivity in this cornerstone reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the acylation of iodobenzene, providing the foundational knowledge needed to diagnose and solve common experimental issues.
Q1: Why is regioselectivity a primary concern when acylating iodobenzene?
A1: The regioselectivity challenge arises from the unique electronic properties of the iodine substituent. Like other halogens, iodine exerts two competing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring through the sigma (σ) bond.[1] This effect deactivates the ring, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene itself.[2][3]
-
Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the aromatic ring.[1] This electron donation enriches the ortho and para positions with electron density.
The resonance effect dictates the position of the incoming electrophile, making iodine an ortho, para-director.[1][4] However, the deactivating inductive effect slows the reaction rate. The primary challenge is therefore not if the reaction will yield ortho/para products, but how to maximize the yield of the desired isomer—typically the para product—while minimizing the sterically hindered ortho isomer and other side products.[5]
Q2: What is the general mechanism for the Friedel-Crafts acylation of iodobenzene?
A2: The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[6][7]
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[8][9][10]
-
Electrophilic Attack: The π-electrons of the iodobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the electron-rich ortho and para positions, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][11]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group.[7] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final iodoacetophenone product.
A key advantage of acylation over alkylation is that the acylium ion is stable and does not undergo rearrangements.[8][12] Furthermore, the product ketone is less reactive than the starting material because the acyl group is deactivating, which effectively prevents undesirable polyacylation reactions.[6][13]
Q3: How does the choice of Lewis acid impact the reaction's outcome?
A3: The Lewis acid is critical. Aluminum chloride (AlCl₃) is the most common and powerful catalyst, but its high reactivity can sometimes lead to side reactions.[9] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer better control and improved selectivity in some cases, albeit potentially at the cost of reaction rate.[14][15] It's crucial to remember that Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[16] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[12][14] This complex is hydrolyzed during aqueous workup to release the final product.[17]
Q4: Can I use an acid anhydride instead of an acyl chloride?
A4: Yes, acid anhydrides are excellent alternative acylating agents.[18] The mechanism is analogous, with the Lewis acid activating the anhydride to generate the same acylium ion electrophile. Using an anhydride can sometimes be advantageous as it avoids the generation of corrosive HCl gas. However, it requires an additional equivalent of the Lewis acid to react with the carboxylate byproduct.
Troubleshooting Guide: From Isomer Ratios to Low Yields
This guide provides a systematic approach to resolving specific issues encountered during the acylation of iodobenzene.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity: High proportion of ortho-iodoacetophenone. | 1. High Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier of the ortho position, leading to a product mixture closer to the statistical ratio. 2. Non-bulky Reagents: A small acylating agent and Lewis acid may not provide sufficient steric hindrance to disfavor ortho attack. | 1. Lower the Reaction Temperature: Conduct the reaction at 0°C or even lower to favor the thermodynamically more stable, sterically less hindered para product.[13] 2. Increase Steric Hindrance: Consider using a bulkier acylating agent if your synthetic route allows. Alternatively, explore different Lewis acids that may form bulkier complexes. 3. Solvent Optimization: The polarity of the solvent can influence isomer distribution. Experiment with less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) versus more polar ones like nitrobenzene.[14] |
| Low or No Conversion | 1. Inactive Catalyst: The Lewis acid (especially AlCl₃) is extremely sensitive to moisture. Contamination with water will deactivate it.[14] 2. Insufficient Catalyst: Acylation requires a stoichiometric amount (or slight excess) of the Lewis acid relative to the acylating agent due to product complexation.[12][16] 3. Deactivated Substrate: Iodobenzene is already a deactivated ring. The presence of any other electron-withdrawing impurities can further inhibit the reaction. | 1. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware. Use anhydrous grade solvents and fresh, high-purity Lewis acid.[19] 2. Adjust Stoichiometry: Use at least 1.1 to 1.2 equivalents of the Lewis acid. For acid anhydrides, over 2.0 equivalents are needed.[13] 3. Verify Starting Material Purity: Ensure your iodobenzene and acylating agent are pure. |
| Formation of Dark, Tarry Byproducts | 1. Excessive Temperature: The reaction temperature is too high, causing decomposition of reactants or products.[13] 2. Side Reactions: Under harsh conditions, iodobenzene can undergo side reactions like disproportionation to form di-iodobenzenes.[20] | 1. Maintain Low Temperature: Keep the reaction temperature controlled, especially during the initial addition of reagents. Add the acylating agent or substrate dropwise to manage any exotherm.[13][19] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and stop it once the starting material is consumed to prevent byproduct formation. |
| Formation of Unexpected Byproducts | 1. Rearrangement (rare for acylation): While the acylium ion itself is stable, complex side reactions can be promoted by strong Lewis acids.[8] 2. Disproportionation/Halogen Exchange: As noted, di-iodobenzenes or even chloroiodobenzenes (if DCM is the solvent and conditions are harsh) can form.[20] | 1. Confirm Product Identity: Use spectroscopic methods (NMR, MS) to unequivocally identify the byproducts. This will provide clues to the side reaction pathway. 2. Use Milder Conditions: Employ a less reactive Lewis acid (e.g., FeCl₃), lower the temperature, and shorten the reaction time to suppress side reactions.[14] |
Data & Visualization
Table 1: Factors Influencing Regioselectivity in Iodobenzene Acylation
| Factor | Condition | Expected Effect on para:ortho Ratio | Rationale |
| Temperature | Decrease (e.g., from RT to 0°C) | Increase | The formation of the sterically less hindered para isomer is generally the lower energy pathway and is favored at lower temperatures.[13] |
| Steric Bulk of Acylating Agent | Increase (e.g., propanoyl vs. acetyl chloride) | Increase | A larger electrophile will experience greater steric repulsion from the iodine atom at the ortho position, thus favoring attack at the para position.[21][22] |
| Solvent Polarity | Varies (e.g., CS₂ vs. Nitrobenzene) | Variable | Solvent can influence the reactivity and effective size of the electrophile-catalyst complex. The optimal solvent often requires empirical screening.[14] |
Diagrams
Caption: Decision tree for troubleshooting common acylation issues.
Detailed Experimental Protocol: Para-Selective Acetylation of Iodobenzene
This protocol is a representative example and may require optimization. It is designed to favor the formation of the para-isomer.
Materials:
-
Iodobenzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice, concentrated HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with a drying tube.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting suspension to 0°C using an ice-water bath. [19]3. Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Dissolve iodobenzene (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the iodobenzene solution dropwise to the reaction mixture over 30-45 minutes. It is critical to maintain the internal temperature at or below 5°C during the addition. [19]5. Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours, monitoring the consumption of iodobenzene by TLC or GC. [13][19]6. Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. [19]This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine. [16]9. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product, a mixture of para- and ortho-iodoacetophenone, can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to isolate the desired para-isomer. [16][19]
References
-
6 (Source: Google Cloud Search)
-
8 (Source: Chemistry Steps)
-
2 (Source: Chemistry Steps)
-
7 (Source: Chemguide)
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18 (Source: Physics Wallah)
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5 (Source: Master Organic Chemistry)
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9 (Source: University of Calgary)
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23 (Source: SlidePlayer)
-
(Source: PubMed)
-
(Source: Wikipedia)
-
(Source: National Center for Biotechnology Information)
-
(Source: BenchChem)
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(Source: BenchChem)
-
(Source: OpenStax)
-
(Source: Master Organic Chemistry)
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(Source: Royal Society of Chemistry)
-
(Source: J-STAGE)
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(Source: BenchChem)
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(Source: Chemistry Stack Exchange)
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(Source: BenchChem)
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(Source: Organic Chemistry Tutor)
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(Source: Chemistry Stack Exchange)
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(Source: Wikipedia)
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(Source: MANAC Inc.)
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(Source: American Chemical Society)
-
(Source: Chemistry LibreTexts)
-
(Source: BenchChem)
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(Source: BenchChem)
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(Source: Chemaxon)
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(Source: American Chemical Society)
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(Source: American Chemical Society)
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(Source: International Journal of Advanced Chemistry Research)
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(Source: Chemistry LibreTexts)
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(Source: PubMed)
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(Source: American Chemical Society)
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(Source: National Center for Biotechnology Information)
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(Source: ResearchGate)
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(Source: Calibre Chemicals)
-
(Source: The Organic Chemistry Tutor)
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Validation & Comparative
Structural Elucidation and Analytical Benchmarking: Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Executive Summary
Ethyl 4-(4-iodophenyl)-4-oxobutyrate serves as a critical bifunctional linker in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions and in the synthesis of radiopharmaceuticals. Its value lies in the 4-iodo substituent, which offers superior reactivity compared to bromo- or chloro-analogs, albeit with distinct stability challenges.
This guide provides a definitive 1H NMR structural analysis, contrasting the product with its halogenated alternatives to assist researchers in rapid identification and purity assessment.
Chemical Identity & Synthesis Workflow
The synthesis typically follows a Friedel-Crafts Acylation pathway, reacting iodobenzene with succinic anhydride, followed by Fischer esterification. This route ensures regioselectivity for the para position due to the steric bulk of iodine and the directing effects of the succinyl group.
Experimental Protocol: Synthesis & Purification
-
Acylation: React Iodobenzene (1.0 eq) with Succinic Anhydride (1.1 eq) using
(2.5 eq) in DCM at 0°C RT. -
Quench: Pour into ice/HCl. Isolate 4-(4-iodophenyl)-4-oxobutyric acid .
-
Esterification: Reflux the acid in Ethanol with catalytic
for 4 hours. -
Workup: Neutralize with
, extract with EtOAc, dry over . -
Purification: Recrystallize from Hexane/EtOAc (to remove traces of the free acid).
Visualization: Synthesis & Logic Flow
Caption: Step-wise synthetic pathway transforming iodobenzene into the target ethyl ester via a keto-acid intermediate.
1H NMR Spectrum Analysis
The 1H NMR spectrum (typically in
Predicted Chemical Shift Data ( )
| Proton Group | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H (ortho to I) | Aromatic | 7.82 – 7.86 | Doublet (d) | 2H | ~8.5 Hz | Deshielded by Iodine (Heavy Atom Effect). |
| Ar-H (ortho to C=O) | Aromatic | 7.64 – 7.68 | Doublet (d) | 2H | ~8.5 Hz | Deshielded by Carbonyl anisotropy. |
| Aliphatic | 4.15 | Quartet (q) | 2H | 7.1 Hz | Deshielded by Oxygen (Ester). | |
| Aliphatic | 3.25 | Triplet (t) | 2H | 6.5 Hz | ||
| Aliphatic | 2.70 | Triplet (t) | 2H | 6.5 Hz | ||
| Aliphatic | 1.26 | Triplet (t) | 3H | 7.1 Hz | Methyl terminus. |
The "Iodo-Effect" (Critical Analysis)
The most diagnostic feature of this spectrum is the aromatic region (7.6 – 7.9 ppm) .
-
Standard Expectation: In many acetophenone derivatives, the protons ortho to the carbonyl are the most downfield signals (~7.9 ppm).
-
The Iodine Anomaly: Iodine is a "heavy atom." Unlike Chlorine or Bromine, which shield the ipso carbon but have moderate effects on protons, Iodine causes a significant deshielding of the ortho protons compared to benzene (Iodobenzene
7.66 ppm vs Bromobenzene 7.50 ppm). -
Result: In this compound, the doublet ortho to Iodine shifts downfield, often overlapping with or even surpassing the doublet ortho to the Carbonyl. This "compression" of the aromatic signals is a key purity indicator.
Visualization: NMR Assignment Map
Caption: Mapping of structural moieties to specific chemical shift ranges. Note the downfield shift of Ar-H (Ortho to I).
Comparative Analysis: Iodo vs. Bromo vs. Chloro
When validating a supplier's batch or a reaction product, distinguishing the Iodo-ester from its cheaper Bromo- or Chloro-analogs is vital.
| Feature | Iodo-Analog (Target) | Bromo-Analog (Alternative) | Chloro-Analog (Alternative) |
| Ar-H (Ortho to X) | |||
| Ar-H (Ortho to C=O) | |||
| Signal Separation | Compressed / Overlapped | Distinct (~0.2 ppm gap) | Wide (~0.5 ppm gap) |
| Reactivity (Suzuki) | High (RT to 60°C) | Moderate (Requires >80°C) | Low (Requires specialized ligands) |
| Stability | Light Sensitive (Store Dark) | Stable | Stable |
Diagnostic Insight:
-
If your aromatic region shows two doublets separated by nearly 0.5 ppm (e.g., 7.9 and 7.4), you likely have the Chloro derivative, not the Iodo.
-
If the doublet ortho to the halogen is significantly upfield of the carbonyl doublet, it is likely the Bromo derivative.
-
In the Iodo derivative, the "Halogen" doublet moves downfield to meet or cross the "Carbonyl" doublet.
Troubleshooting & Impurities
Common Impurities[1]
-
Free Acid (Hydrolysis Product): Look for a broad singlet at
10-12 ppm ( ) and the disappearance of the ethyl signals ( 4.15, 1.26). -
Succinic Anhydride (Starting Material): Singlet at
2.95 ppm. -
Ethanol (Solvent): Triplet at
1.22, Quartet at 3.72 (distinct from the ester's quartet at 4.15).
Protocol for Purity Check
-
Dissolve ~10 mg of sample in 0.6 mL
. -
Acquire at least 16 scans to resolve satellite peaks.
-
Pass Criteria:
-
Integration of Aromatic (4H) to Ethyl
(2H) must be 2:1. -
No singlet at 2.95 ppm (anhydride).
-
Clear resolution of the triplet at 3.25 ppm (indicates intact ketone linker).
-
References
-
National Institute of Standards and Technology (NIST). 4-Iodoacetophenone Mass Spectrum and IR Data. NIST Chemistry WebBook. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 4-Bromoacetophenone & 4-Iodoacetophenone. [Link]
-
Royal Society of Chemistry. 1H NMR data for 4-bromoacetophenone. ChemSpider / RSC Journals. [Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]
Characteristic IR carbonyl stretch frequencies of gamma-keto esters
[2][4]
Part 5: Validated Experimental Protocol
To replicate the reference values provided above, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR.[2] Why ATR? It eliminates solvent interference (which can shift carbonyl peaks via polarity effects) and requires minimal sample prep.[2]
-
System Validation:
-
Before measuring the analyte, run a Polystyrene Standard .
-
Pass Criteria: Sharp peak at 1601 cm⁻¹.[2] If shifted >1 cm⁻¹, recalibrate the laser.
-
-
Background Acquisition:
-
Clean the diamond/ZnSe crystal with isopropanol. Ensure it is dry.[2]
-
Collect background (minimum 16 scans) to subtract atmospheric
(2350 cm⁻¹) andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .
-
-
Sample Preparation:
-
Liquids (e.g., Methyl Levulinate): Place 1 drop directly on the crystal. Ensure full coverage of the "eye" (active area).
-
Solids: Crush slightly to ensure contact, then apply the pressure clamp until the force gauge reads optimal (usually ~80-100 N).
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).[2]
-
Use Peak Picking algorithm with a threshold of 5% transmission to identify the exact wavenumbers of the carbonyl doublet.
-
Part 6: References
-
NIST Mass Spectrometry Data Center. (2023).[2] Methyl levulinate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] National Institute of Standards and Technology.[2][3][4][5][6] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Refer to Chapter 2: Infrared Spectroscopy, Section on Ketones and Esters).
-
Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2] [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. [Link]
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- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. iso-Amyl levulinate [webbook.nist.gov]
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- 6. Quantitative Infrared Database [webbook.nist.gov]
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(4-iodophenyl)-4-oxobutyrate
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 4-(4-iodophenyl)-4-oxobutyrate, a halogenated ketoester, presents an interesting case for mass spectrometric analysis due to its combination of functional groups. This guide provides an in-depth analysis of its expected fragmentation pattern under mass spectrometry, comparing this powerful technique with other analytical mainstays. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the most effective characterization methodologies.
The Analytical Challenge: Unveiling the Structure of this compound
The structural integrity of a drug candidate is a critical determinant of its efficacy and safety. For a molecule like this compound, its chemical reactivity and metabolic fate are intrinsically linked to the arrangement of its constituent atoms. Mass spectrometry, with its ability to provide detailed information about a molecule's mass and fragmentation, serves as a cornerstone for its structural verification.
Mass Spectrometry: A Window into Molecular Fragmentation
Under electron ionization (EI), the most common ionization technique for gas chromatography-mass spectrometry (GC-MS), this compound is expected to undergo a series of predictable fragmentation events. The resulting mass spectrum is a unique fingerprint of the molecule, revealing key structural motifs.
Expected Fragmentation Pathways
The fragmentation of this compound is primarily dictated by the lability of bonds adjacent to the carbonyl groups and the carbon-iodine bond. The stability of the resulting charged fragments is a key driving force for these cleavages.[1][2] Aromatic systems, in general, tend to produce a more stable molecular ion.[3][4]
The most prominent fragmentation pathways are anticipated to be:
-
Alpha-Cleavage at the Ketone: The bond between the carbonyl carbon and the adjacent methylene group is susceptible to cleavage. This is a characteristic fragmentation pattern for ketones.[5][6] This would result in the formation of a stable acylium ion.
-
Cleavage of the Ester Group: Ethyl esters can undergo fragmentation through several pathways, including the loss of the ethoxy radical (-•OCH2CH3) or the neutral loss of ethylene via a McLafferty rearrangement if a gamma-hydrogen is available.[4]
-
Carbon-Iodine Bond Scission: The C-I bond is relatively weak and can cleave, leading to the loss of an iodine radical. However, the positive charge is more likely to be retained by the larger organic fragment.[7]
The interplay of these fragmentation pathways will generate a series of characteristic ions, allowing for the confident identification of the molecule.
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare the insights provided by mass spectrometry with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Analytical Technique | Information Provided for this compound | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, provides molecular weight, and detailed structural information. | Isomeric differentiation can be challenging without tandem MS or reference standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Unambiguous structure determination, provides information on the chemical environment of each proton and carbon. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and easy identification of key functional groups (e.g., C=O, C-O, aromatic C-H). | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for the analysis of this compound using GC-MS with electron ionization.
1. Sample Preparation:
- Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Instrument Parameters:
- Gas Chromatograph (GC):
- Injector: Split/splitless, operated in splitless mode at 250°C.
- Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern to confirm the structure, paying close attention to the molecular ion and key fragment ions.
Predicted Mass Spectrum Data
Below is a table summarizing the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 332 | [M]•+ | Molecular Ion |
| 303 | [M - C2H5]•+ | Loss of ethyl radical |
| 287 | [M - OC2H5]+ | Alpha-cleavage at the ester |
| 231 | [I-Ph-CO]+ | Alpha-cleavage at the ketone |
| 204 | [I-Ph]+ | Loss of the butyrate chain |
| 127 | [I]+ | Iodine cation |
| 104 | [Ph-CO]+ | Acylium ion from cleavage of the iodophenyl group |
| 76 | [C6H4]+ | Phenyl cation |
Visualizing the Fragmentation Cascade
To better illustrate the primary fragmentation pathways of this compound, the following diagram outlines the expected cleavages from the molecular ion.
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- 6. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Reactivity Showdown: Aryl Iodides vs. Aryl Bromides in Suzuki Coupling
A Senior Application Scientist's Guide to Strategic Halide Selection
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds.[1][2] The reaction's elegance lies in its ability to stitch together complex molecular architectures under relatively mild conditions.[3] However, the success and efficiency of this palladium-catalyzed transformation hinge critically on the choice of the aryl halide. This guide provides an in-depth comparison of two common substrates, aryl iodides and aryl bromides, to inform your strategic decisions at the bench and during process scale-up.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between aryl iodides and aryl bromides is rooted in the strength of their respective carbon-halogen (C-X) bonds. The rate-determining step in most Suzuki coupling cycles is the oxidative addition, where the palladium(0) catalyst inserts itself into the C-X bond.[1][4] A weaker bond facilitates a faster oxidative addition, accelerating the entire catalytic cycle.
The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond, as evidenced by their bond dissociation energies (BDEs).
| Bond Type | Avg. Bond Dissociation Energy (kJ/mol) |
| Aryl C-I | ~285 |
| Aryl C-Br | ~335 |
| Aryl C-Cl | ~400 |
| (Data sourced from representative values in chemical literature) |
This ~50 kJ/mol difference is substantial and directly translates to the higher reactivity of aryl iodides.
Visualizing the Catalytic Cycle
To understand the impact of the C-X bond, let's visualize the universally accepted mechanism of the Suzuki-Miyaura coupling. The oxidative addition step is the gateway to the entire process.
Caption: Oxidative addition is the initial, often rate-limiting, step.
Head-to-Head Comparison: Performance and Practicality
The inherent reactivity difference between aryl iodides and bromides has significant practical implications in the lab.
| Feature | Aryl Iodide | Aryl Bromide | Rationale & Expert Insight |
| Relative Reactivity | Very High | High | The lower C-I bond energy allows for faster oxidative addition, often leading to quicker reactions.[1] |
| Typical Temperature | Room Temp. to 80 °C | 60 °C to 110 °C | The higher energy barrier for C-Br bond cleavage often necessitates more thermal energy to drive the reaction efficiently.[5] |
| Catalyst Loading | Lower (0.1 - 2 mol%) | Moderate (1 - 5 mol%) | Due to their high reactivity, aryl iodides can often achieve full conversion with less catalyst, which is economically favorable. |
| Ligand Requirement | Simpler phosphines (e.g., PPh₃) or even ligand-free conditions are sometimes possible.[6] | Often requires more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[7] | |
| Cost & Availability | Generally more expensive and less diverse commercially. | More cost-effective and available in a wider variety. | This is a crucial consideration for process chemistry and large-scale synthesis. |
| Side Reactions | More prone to homocoupling (Glaser coupling) due to high reactivity. | Generally more stable, though dehalogenation can occur under harsh conditions.[8] |
Experimental Workflow: A Tale of Two Halides
The choice between an aryl iodide and a bromide dictates the entire experimental approach, from catalyst selection to reaction setup. The following decision workflow and protocols illustrate these differences.
Caption: Strategic workflow for selecting an aryl halide.
Protocol A: Suzuki Coupling with an Aryl Iodide (Milder Conditions)
This protocol leverages the high reactivity of aryl iodides, allowing for the use of a common, air-stable palladium(0) precatalyst under relatively mild heating.
Materials:
-
Aryl Iodide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Under a nitrogen or argon atmosphere, add the Pd(PPh₃)₄ catalyst (0.02 mmol). Causality Note: While Pd(PPh₃)₄ is relatively air-stable as a solid, performing the addition under inert gas prevents premature degradation of the active Pd(0) species, ensuring maximum catalytic efficiency.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL). The biphasic system is common and often beneficial for Suzuki couplings.[9]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol B: Suzuki Coupling with an Aryl Bromide (Standard Conditions)
This protocol is designed for the less reactive but more common aryl bromides. It employs a more robust catalytic system composed of a palladium(II) source and a specialized, electron-rich phosphine ligand to facilitate the more challenging oxidative addition.[7]
Materials:
-
Aryl Bromide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol). Causality Note: K₃PO₄ is a stronger base often used with less reactive halides to promote the transmetalation step.[7] The SPhos ligand is bulky and electron-donating, which accelerates both the oxidative addition and reductive elimination steps.[7]
-
Inerting the System: Seal the tube, and evacuate and backfill with nitrogen or argon three times. This is critical as the active Pd(0) species, formed in situ from Pd(OAc)₂, is highly oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the sealed tube to 100-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. These reactions may require 8-24 hours for full conversion.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with ethyl acetate and water. Proceed with a standard aqueous workup as described in Protocol A.
Concluding Remarks
The choice between an aryl iodide and an aryl bromide is a classic trade-off between reactivity and practicality.
-
Aryl Iodides are the sprinters of the Suzuki reaction. Their high reactivity allows for milder conditions, lower catalyst loadings, and faster reaction times, making them ideal for delicate substrates or when speed is paramount in discovery chemistry.
-
Aryl Bromides are the marathon runners. Their combination of stability, lower cost, and vast commercial availability makes them the workhorse for large-scale synthesis and process development.[10] While they require more forcing conditions and sophisticated catalyst systems, the protocols are robust and well-established.
Ultimately, the optimal choice is context-dependent. By understanding the fundamental principles of C-X bond activation and the practical consequences for your experimental design, you can strategically select the right halide to achieve your synthetic goals efficiently and economically.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH, 2004.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2006 , 71, 5743-5747. [Link]
- Biffis, A.; et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. J. Mol.
-
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]
- Uozumi, Y.; et al. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron Lett.1998, 39, 8303-8306.
-
Kinzel, T.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2010 , 132, 14073-14075. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Melville, J. The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]
-
Boruah, P. R.; et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Adv.2015 , 5, 103823-103826. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science2016, 352, 329-332.
-
ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
-
San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to the ¹³C NMR Chemical Shifts of Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule.[1][2] This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for ethyl 4-(4-iodophenyl)-4-oxobutyrate, a compound of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development.
Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹³C NMR spectrum. This prediction is grounded in a comparative analysis of structurally analogous compounds and established principles of NMR spectroscopy. We will dissect the electronic effects of the key functional groups—the 4-iodophenyl moiety and the ethyl butyrate chain—to rationalize the expected chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident structural assignment.
The Power of ¹³C NMR in Structural Analysis
While ¹H NMR is often the first-line technique for structural analysis, ¹³C NMR offers several distinct advantages. The significantly larger chemical shift dispersion (typically 0-220 ppm) minimizes signal overlap, which can be a challenge in complex molecules.[1][3] Each unique carbon atom in a molecule generally produces a distinct signal, providing a direct count of non-equivalent carbons.[4][5] Although standard ¹³C NMR is often considered non-quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times, specific experimental protocols can be employed to obtain quantitative data when needed.[3][6]
Predicted ¹³C NMR Spectral Data for this compound
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on a composite analysis of chemical shift data from structurally related fragments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Justification |
| C=O (Ketone) | 195 - 205 | Singlet | Typical range for an aromatic ketone carbonyl carbon.[1][7][8] |
| C=O (Ester) | 170 - 175 | Singlet | Characteristic chemical shift for an ester carbonyl carbon.[1][7][8] |
| C1' (C-I) | 95 - 105 | Singlet | Aromatic carbon directly attached to iodine, showing a significant upfield shift due to the heavy atom effect. |
| C2', C6' | 130 - 135 | Singlet | Aromatic carbons ortho to the carbonyl group. |
| C3', C5' | 128 - 132 | Singlet | Aromatic carbons meta to the carbonyl group and ortho to the iodine. |
| C4' | 135 - 140 | Singlet | Aromatic carbon attached to the carbonyl group. |
| -O-CH₂- | 60 - 65 | Singlet | Methylene carbon of the ethyl ester group, adjacent to oxygen. |
| -CH₂- (alpha) | 30 - 35 | Singlet | Methylene carbon alpha to the ester carbonyl. |
| -CH₂- (beta) | 35 - 40 | Singlet | Methylene carbon beta to the ester carbonyl and alpha to the ketone. |
| -CH₃ | 13 - 15 | Singlet | Methyl carbon of the ethyl ester group. |
Visualizing the Structure
The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the predicted spectral data.
Caption: General workflow for sample preparation and ¹³C NMR data acquisition.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for this compound. By leveraging a comparative approach with structurally similar compounds, we have established a robust framework for interpreting the spectrum of this molecule. The provided experimental protocols offer a practical guide for researchers to acquire high-quality data. As a senior application scientist, I emphasize the importance of such detailed analysis in ensuring the structural integrity of compounds in research and development pipelines.
References
- Benchchem.
- OpenOChem Learn. Primer on ¹³C NMR Spectroscopy.
- ChemicalBook.
- University of Oxford. A User Guide to Modern NMR Experiments.
- Springer Nature. Practical Guidelines for 13C-Based NMR Metabolomics.
- ChemicalBook. 4'-Iodoacetophenone(13329-40-3) 13C NMR spectrum.
- The Royal Society of Chemistry.
- ACS Publications.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Benchchem. An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo.
- University of Wisconsin-Madison.
- Unknown. 13C NMR.
- PubChem.
- ACS Publications.
Sources
- 1. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 2. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. sc.edu [sc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Advantages of Iodo- over Chloro-Substituted Keto Esters in Synthesis
Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Technical Comparison Guide.
Executive Summary: The Kinetic and Thermodynamic Case for Iodine
In the synthesis of complex pharmaceutical intermediates, the choice between
The core advantage of iodo-keto esters lies in two physical properties:
-
Bond Dissociation Energy (BDE): The C-I bond (
53 kcal/mol) is significantly weaker than the C-Cl bond ( 81 kcal/mol). This 30 kcal/mol difference is the energetic "gatekeeper" that allows iodo-esters to participate in radical chemistries (e.g., SmI couplings) where chloro-analogs are inert. -
Leaving Group Ability: Iodine is a "softer," more polarizable leaving group (
of HI -10 vs. HCl -7). This accelerates intramolecular cyclizations (e.g., furan synthesis) by orders of magnitude, often bypassing the need for high temperatures that degrade sensitive substrates.
Mechanistic Advantages in Key Reaction Classes
A. SmI -Mediated Reformatsky & Barbier Couplings
The most distinct advantage of iodo-keto esters is their reactivity with Samarium(II) iodide (SmI
-
Chloro-Substrates: The reduction potential of the C-Cl bond is too negative. SmI
often fails to inject an electron into the orbital of the C-Cl bond under standard conditions, leading to recovered starting material or non-specific decomposition. -
Iodo-Substrates: The C-I bond accepts an electron rapidly, generating the critical carbon-centered radical or samarium enolate intermediate at low temperatures (-78 °C to 0 °C).
Experimental Evidence: In total synthesis campaigns (e.g., Molander’s work on variecolin models), direct Barbier coupling of chloro-keto esters with ketones often yields <15% product due to inertness. Switching to the iodo-analog under identical conditions typically boosts yields to >70% .
B. Heterocycle Synthesis (The Feist-Benary Modification)
For the synthesis of furans and pyrroles via the Feist-Benary reaction, the rate-determining step is often the intramolecular
-
The Chloro Bottleneck:
-Chloro ketones require higher temperatures to effect cyclization. This thermal load promotes competitive polymerization of the sensitive 1,3-dicarbonyl intermediates. -
The Iodo Solution: The superior leaving group ability of iodide allows cyclization to proceed at room temperature or 0 °C. This kinetic acceleration preserves the integrity of the carbon scaffold, significantly improving isolated yields of highly substituted furans.
Comparative Performance Data
The following table summarizes the performance differential in critical synthetic pathways.
| Reaction Class | Parameter | Advantage (Iodo) | ||
| SmI | Yield | < 15% (Inert) | 72 - 90% | Enables radical generation; Cl is too strong. |
| Furan Annulation | Temp/Time | Reflux / 12-24 h | RT / 1-4 h | Mild conditions prevent polymerization. |
| Atom Transfer (ATRA) | Catalyst | Requires Ru/Cu + High Temp | Mild Photoredox / Initiator | Lower energy barrier for radical chain propagation. |
| Cross-Coupling | Selectivity | Low (competing elimination) | High | Soft electrophile preference reduces E2 elimination. |
Visualization: Mechanism of SmI Mediated Coupling
The following diagram illustrates why the Iodo-substrate succeeds where the Chloro-substrate fails. The critical "Gate" is the initial electron transfer.
Caption: Comparative pathway analysis showing the energetic feasibility of radical generation for Iodo- vs. Chloro-substrates.
Experimental Protocol: SmI -Mediated Reformatsky Reaction[2]
Objective: Synthesis of
Reagents
-
Substrate: Ethyl
-iodoacetate (1.0 equiv) -
Electrophile: Cyclohexanone (1.1 equiv)
-
Reagent: SmI
(0.1 M in THF, 2.2 equiv) -
Solvent: Dry THF (degassed)
Step-by-Step Workflow
-
Preparation of SmI
:-
Note: Commercial SmI
can be used, but fresh preparation from Sm metal and diiodoethane ensures maximum activity. The solution must be deep blue. If it is green/yellow, it has oxidized and will fail.
-
-
Reaction Assembly:
-
Flame-dry a 2-neck round bottom flask under Argon.
-
Add the ketone (1.1 equiv) and the
-iodo ester (1.0 equiv) to dry THF. -
Cool the mixture to -78 °C (dry ice/acetone bath).
-
-
Addition:
-
Add the SmI
solution dropwise via cannula or syringe. -
Observation: The blue color of SmI
will disappear upon contact with the solution, turning yellow/brown as it is consumed. -
Continue addition until a persistent blue color remains (indicating excess SmI
).
-
-
Quench & Workup:
-
Stir for 15 minutes at -78 °C.
-
Quench with saturated aqueous NH
Cl while still cold. -
Allow to warm to room temperature.
-
Extract with Et
O (3x). Wash combined organics with Na S O (to remove iodine) and brine.
-
-
Purification:
-
Dry over MgSO
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
Expected Outcome:
-
Iodo-Precursor: 75-90% Yield.
-
Chloro-Precursor: <10% Yield (mostly recovered starting material).
Decision Workflow: When to Use Iodo-Esters
Use this logic flow to determine if the extra cost of the iodo-reagent is justified for your synthesis.
Caption: Decision matrix for selecting between Chloro- and Iodo-substituted keto esters based on reaction mechanism and substrate stability.
References
-
Concellón, J. M., & Huerta, M. (2005). Highly Selective Reaction of
-Halo- -unsaturated Esters with Ketones or Aldehydes Promoted by SmI . The Journal of Organic Chemistry. -
Molander, G. A., & Harris, C. R. (1996). Sequencing Reactions with Samarium(II) Iodide. Chemical Reviews.
-
Deepthi, A., et al. (2019). Synthesis of Furans. Scribd / Chemical Reviews.
-
Chavan, S. P., et al. (2003).[2][3] A Simple and Efficient Method for Transesterification of
-Ketoesters Catalysed by Iodine. Synthesis. -
Kagan, H. B. (2003). Twenty-five years of organic chemistry with diiodosamarium: an overview. Tetrahedron.
Sources
A Comparative Guide to Purity Determination of Ethyl 4-(4-iodophenyl)-4-oxobutyrate: An HPLC-Centric Approach
Introduction:
Ethyl 4-(4-iodophenyl)-4-oxobutyrate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, a robust, accurate, and validated analytical method for purity determination is not just a quality control metric but a critical component of regulatory compliance and drug development success.
This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method specifically developed for the purity assessment of this compound. We will delve into the scientific rationale behind the method's development, present a comprehensive experimental protocol, and objectively compare its performance against alternative analytical techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). This document is intended for researchers, scientists, and drug development professionals who require a reliable framework for the quality assessment of pharmaceutical intermediates.
Part 1: The Recommended Method: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, prized for its precision, high-resolution capabilities, and applicability to a wide range of non-volatile and thermally sensitive compounds.[1][2] For this compound, a reverse-phase HPLC (RP-HPLC) method is the superior choice for quantitative purity analysis.
The Rationale Behind Method Development (The "Why")
The selection of each parameter in an HPLC method is a deliberate choice grounded in the physicochemical properties of the analyte and the principles of chromatography.
-
Principle of Separation: Our method utilizes reverse-phase chromatography, where the stationary phase (the column) is non-polar (e.g., C18) and the mobile phase is polar. This compound, with its ester and keto functionalities balanced by an iodophenyl group, possesses moderate polarity. It will therefore be retained on the non-polar column and eluted by a polar mobile phase. Separation from potential impurities, which will have different polarities, is achieved based on their differential partitioning between the stationary and mobile phases.
-
Column Selection: A C18 (octadecyl) column is the workhorse of RP-HPLC due to its excellent retention of a wide range of organic molecules and its robust nature. The long alkyl chains provide a highly non-polar environment, ensuring adequate retention and resolution of the target compound from closely related impurities.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer.
-
Acetonitrile (ACN): This organic solvent is chosen for its low viscosity, low UV cutoff, and excellent solvating power for the analyte. By adjusting the percentage of ACN, we can control the elution strength of the mobile phase and thus the retention time of the analyte.
-
Phosphate Buffer (pH 3.0): The use of a buffer is critical to maintain a constant pH. This prevents fluctuations in the ionization state of any acidic or basic impurities, ensuring reproducible retention times and peak shapes. A pH of 3.0 is selected to keep any potential carboxylic acid impurities (e.g., from hydrolysis of the ester) in their protonated, less polar form, leading to better retention and peak symmetry.
-
-
Detection Wavelength: The analyte contains a substituted benzoyl chromophore, which exhibits strong absorbance in the ultraviolet (UV) region. A detection wavelength of 254 nm is chosen as it provides high sensitivity for this class of aromatic ketones while minimizing interference from many common solvents.
Experimental Workflow for HPLC Analysis
The logical flow of the HPLC process ensures that each step, from sample preparation to data analysis, is controlled and reproducible.
Caption: High-level workflow for HPLC purity analysis.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01M Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 50:50 (v/v) Mobile Phase A : Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagent and Sample Preparation:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
Method Validation: A Self-Validating System
A developed method is only trustworthy if it has been validated to prove its suitability for the intended purpose.[3][4] Validation is performed according to the International Council for Harmonisation (ICH) guidelines.[5][6]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from potential impurities and degradation products. | Peak for the main component is pure and well-resolved from other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of target concentration). |
| Accuracy | To measure the closeness of the test results to the true value (recovery). | Mean recovery between 98.0% and 102.0% at multiple concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2 units) are varied. |
Part 2: Comparison with Alternative Analytical Methods
While RP-HPLC is the recommended method for quantitative purity determination, other techniques can serve complementary roles.[7] We will compare our HPLC method with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
Alternative 1: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[2]
Applicability: GC could be employed for purity analysis if this compound and its potential impurities are sufficiently volatile and do not degrade at the high temperatures of the GC inlet and column. However, large molecules like this keto ester may have limited volatility. Furthermore, keto esters can be susceptible to thermal degradation or on-column tautomerization, which could lead to inaccurate results.[8][9] GC is often better suited for analyzing residual solvents, which are common process impurities in APIs.[2]
Illustrative GC Protocol:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Sample Preparation: Dissolve in a volatile solvent like Dichloromethane or Ethyl Acetate.
Alternative 2: Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis.[10][11] It is an excellent tool for monitoring the progress of a chemical reaction or for a quick preliminary check of purity.[12][13]
Applicability: TLC can quickly confirm the presence of the main compound and give a visual, qualitative indication of major impurities. A pure compound should ideally show a single spot.[13] However, it lacks the resolving power and quantitative accuracy of HPLC.[12]
Illustrative TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents, e.g., 70:30 (v/v) Hexane : Ethyl Acetate. The polarity can be adjusted to achieve optimal separation.[12][14]
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., Dichloromethane) and "spot" it onto the baseline of the TLC plate using a capillary tube.[11]
-
Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent to travel up the plate via capillary action.[10]
-
Visualization: View the developed plate under UV light (254 nm), where UV-active compounds will appear as dark spots.[11][14]
Part 3: Comparative Analysis and Data Summary
The choice of an analytical technique is a trade-off between the required level of information and practical constraints like time and cost.
Caption: Decision tree for selecting an appropriate analytical method.
Performance Comparison Table
The following table summarizes the objective performance characteristics of the three discussed methods for the purity analysis of this compound.
| Feature | HPLC (Recommended) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative Purity & Impurity Profiling | Volatile Impurity Analysis (e.g., Residual Solvents) | Qualitative Reaction Monitoring, Rapid Purity Check |
| Quantitative Accuracy | Excellent | Good (with calibration) | Poor to Semi-Quantitative |
| Resolution | Very High | Very High | Low to Moderate |
| Sensitivity | Excellent (ng to pg range) | Excellent (pg range with FID) | Moderate (µg range) |
| Sample Requirements | Must be soluble | Must be volatile & thermally stable | Must be soluble |
| Analysis Time/Sample | 15-30 minutes | 10-25 minutes | 5-10 minutes (plus development time) |
| Cost per Sample | Moderate to High | Moderate | Very Low |
| Key Advantage | Versatility, accuracy, and robustness for non-volatile compounds. [6] | Superior for highly volatile compounds. | Speed, simplicity, and low cost. [11] |
| Key Limitation | Higher cost and complexity. | Not suitable for non-volatile or thermally labile compounds. | Not quantitative; poor resolution for complex mixtures. |
Conclusion
For the definitive purity determination of this compound, the validated Reverse-Phase HPLC method presented in this guide is unequivocally the most suitable technique. Its high resolution, accuracy, and precision make it the gold standard for quality control and regulatory submissions. The method's design is rooted in fundamental chromatographic principles, and its validation ensures trustworthiness and reliability.
While HPLC is superior for quantitative analysis, TLC serves as an invaluable, low-cost tool for rapid, in-process checks and reaction monitoring where high accuracy is not required. GC has a more specialized role, being the preferred method for analyzing volatile process impurities like residual solvents, which are outside the scope of the primary HPLC purity method. By understanding the strengths and limitations of each technique, a comprehensive and efficient analytical strategy can be implemented to ensure the highest quality of this critical pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Wikipedia. (2024).
- ComplianceIQ. (n.d.).
- Pharmaguideline. (2024).
- Al-Qahtani, M. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy.
- Chemistry LibreTexts. (2022).
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
- Mihon, M., et al. (2016). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. U.P.B. Sci. Bull., Series B.
- DOI. (n.d.). Chromatographic identification of carbonyl compounds : V.
- ResearchGate. (2025).
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- ResearchGate. (2025).
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- International Journal of Research and Analytical Reviews. (n.d.).
- IntechOpen. (2024). Analytical Techniques in Pharmaceutical Analysis.
- BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 4-(3-chlorophenyl)
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
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A Senior Application Scientist's Guide to Elemental Analysis Standards for Iodine-Containing Organic Compounds
In the landscape of pharmaceutical development, agrochemical research, and materials science, the precise quantification of iodine within organic molecules is a critical parameter. It dictates stoichiometry, ensures purity, and confirms the identity of novel compounds and formulated products. For researchers and drug development professionals, selecting an appropriate analytical standard and methodology is the bedrock of data integrity. This guide provides an in-depth comparison of prevalent standards and analytical workflows, grounded in established scientific principles and supported by experimental data, to empower you to make informed decisions for your laboratory.
The Foundational Role of Certified Reference Materials (CRMs)
Before delving into specific techniques, it is paramount to understand the role of Certified Reference Materials (CRMs). A CRM is not merely a high-purity compound; it is a standard whose property values are certified by a recognized body like the National Institute of Standards and Technology (NIST), with a stated uncertainty.[1][2] For elemental analysis, using a CRM is a fundamental requirement for method validation and achieving traceability to international standards.[1] While organic CRMs for iodine are less common than for elements like C, H, and N, a well-characterized in-house standard, qualified against an inorganic CRM (such as NIST SRM 3530 for iodized salt or aqueous iodide standards), serves as a robust alternative for routine analysis.[3]
The validation of any analytical method for iodine hinges on the CRM, which serves as the benchmark for accuracy and precision throughout the workflow.[1]
Caption: Method Validation Workflow Using a CRM.
Core Analytical Techniques: A Comparative Analysis
The accurate determination of iodine in an organic matrix requires a robust sample preparation step to liberate the iodine from its covalent bonds, followed by sensitive detection. The two dominant modern approaches are Oxygen Flask Combustion coupled with Ion Chromatography (OFC-IC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) following sample digestion.
| Parameter | Oxygen Flask Combustion - Ion Chromatography (OFC-IC) | Digestion - Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Complete combustion of the sample in an oxygen-rich environment converts organoiodine to inorganic halides, which are absorbed and quantified by IC.[4][5] | The sample is digested, typically in an alkaline medium, to solubilize the matrix and stabilize iodine. The resulting solution is nebulized into a plasma, and iodine is quantified by its mass-to-charge ratio.[6] |
| Limit of Detection (LOD) | Low ppm to ppb range.[5] | Low ppb to ppt range.[7][8] |
| Precision (%RSD) | Typically <5%.[9] | Typically <5%, can be <2% with optimization.[6][10] |
| Accuracy | High, as it can be a primary method. Susceptible to incomplete combustion of complex matrices. | High, but can be affected by matrix effects (e.g., carbon enhancement) and interferences.[6][7] |
| Throughput | Low to medium; sample preparation is manual and sequential. | High, especially with autosamplers. |
| Key Advantages | Relatively inexpensive instrumentation (IC). Direct and absolute quantification possible. Handles a wide variety of sample types.[4] | Exceptional sensitivity. Isotopic analysis capability (e.g., for 129I). High throughput.[7] |
| Key Challenges | Labor-intensive. Potential for incomplete combustion. Safety precautions required for handling oxygen flasks.[4] | High instrument cost. Susceptible to memory effects and isobaric interferences (e.g., from Xenon).[6][7] Requires careful matrix matching or removal.[7] |
Workflow Deep Dive: Combustion vs. Digestion
The choice between these two premier techniques often depends on the required sensitivity, sample throughput, and available instrumentation. Below is a logical workflow diagram illustrating the distinct paths.
Caption: Major Analytical Workflows for Iodine.
Experimental Protocols: A Step-by-Step Guide
Trustworthiness in analytical science is built on detailed, reproducible protocols. The following sections provide standard operating procedures for the two primary methods discussed.
Protocol 1: Iodine Determination by Oxygen Flask Combustion-Ion Chromatography (OFC-IC)
This method is based on the principles outlined in ASTM E442.[4] It is highly effective for a wide range of solid organic compounds.
A. Principle of Causality: The organic sample is completely combusted in a sealed, oxygen-filled flask. The C-I bonds are broken, and the resulting iodine species are converted to hydrogen iodide (HI) and elemental iodine (I₂). These gaseous products are trapped in an alkaline absorbing solution, where they are converted to the stable, non-volatile iodide ion (I⁻). For iodine-containing compounds, a reducing agent like hydrazine sulfate is added to ensure all absorbed iodine species (including any iodate formed) are quantitatively reduced to iodide.[4] The iodide concentration in the solution is then determined by ion chromatography.
B. Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the organic standard or sample onto a piece of ashless filter paper. Fold the paper securely around the sample and attach it to the platinum sample holder of the combustion flask stopper.
-
Flask Preparation: Add 10 mL of the absorbing solution (e.g., 0.1 M KOH with a small amount of hydrazine sulfate) to a 500 mL heavy-walled combustion flask.
-
Combustion: Flush the flask thoroughly with pure oxygen for at least one minute to displace all air.[4] Light the filter paper fuse and immediately plunge the stopper into the flask.
-
Safety Note: This step must be performed behind a safety shield in a fume hood. The flask should be held with a heat-resistant glove.[4]
-
-
Absorption: Once combustion is complete, allow the flask to cool for 15-20 minutes. Shake the flask vigorously to ensure all combustion gases are absorbed into the solution.
-
Analysis: Unstopper the flask, rinse the stopper and holder with deionized water, collecting the rinsate in the flask. Transfer the solution to a volumetric flask and dilute to the mark. Analyze the solution for iodide concentration using a calibrated ion chromatograph.
Protocol 2: Iodine Determination by Alkaline Digestion-ICP-MS
This method is ideal for high-throughput analysis and when ultra-low detection limits are required. The use of an alkaline medium is critical to prevent the loss of volatile iodine species during preparation.[6]
A. Principle of Causality: Hot alkaline digestion using a reagent like tetramethylammonium hydroxide (TMAH) effectively breaks down the organic matrix without acidification.[1][6] Maintaining a basic pH ensures that iodine remains in its non-volatile inorganic forms (primarily iodide or iodate). The addition of an internal standard (e.g., Rhodium, Tellurium) is crucial to correct for non-spectral matrix effects and instrument drift during ICP-MS analysis.[6][10] Some methods also add a small amount of an organic solvent like 2-propanol to the final solution to ensure uniform ionization of iodine in the plasma between standards and carbon-containing samples, mitigating the "carbon enhancement" effect.[6]
B. Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the organic standard or sample into a clean polypropylene tube.
-
Digestion: Add 2 mL of 25% (w/v) TMAH solution.[1] Cap the tube and place it in a heating block or water bath at 90°C for 1-2 hours, or until digestion is complete.
-
Dilution: After cooling, quantitatively transfer the digest to a 50 mL volumetric flask. Add the internal standard to achieve the desired final concentration (e.g., 10 µg/L Rh). Dilute to the mark with deionized water containing 3% 2-propanol.[6]
-
Calibration: Prepare calibration standards using a certified aqueous iodide or iodate standard (e.g., from potassium iodide).[9] The standards must be matrix-matched by containing the same concentration of TMAH, internal standard, and 2-propanol as the samples.
-
Analysis: Analyze the samples and standards using ICP-MS. Monitor mass 127 for iodine and the appropriate mass for the chosen internal standard.
Conclusion
The accurate elemental analysis of iodine-containing organic compounds is an exacting discipline that demands a systematic approach. For methods requiring the highest sensitivity and throughput, Alkaline Digestion followed by ICP-MS is the modern standard, provided that challenges like memory effects and carbon enhancement are properly managed through rigorous protocol development. For laboratories where absolute quantification, matrix versatility, and lower instrument cost are priorities, Oxygen Flask Combustion followed by Ion Chromatography remains a robust and reliable technique.
In all cases, the integrity of the results is anchored to the use of high-quality standards. The adoption of Certified Reference Materials for method validation and the consistent use of qualified in-house standards for routine quality control are non-negotiable practices for any laboratory committed to scientific excellence.
References
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Niero, G., et al. (2019). Validation of a gold standard method for iodine quantification in raw and processed milk, and its variation in different dairy species. Journal of Dairy Science, 102(6). Available at: [Link]
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Gutorov, V.V., et al. (2020). Development and validation of the quantitative determination procedure of iodine in the iodides form in the kelp thallus by the ionometry method. PMC. Available at: [Link]
-
ASTM E442-91 (1991). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. Available at: [Link]
-
Semantic Scholar (n.d.). Validation of the use of spectrophotometer (WYD iodine checker) for the determination of iodine in food salt. Available at: [https://www.semanticscholar.org/paper/Validation-of-the-use-of-spectrophotometer-(WYD-for-Ay%C3%A9kora-Gnonlonfoun/d2208031d68378953f937841c30f4a34b9d0e2e9]([Link]
-
Rohner, F., et al. (2013). Validation of a user-friendly and rapid method for quantifying iodine content of salt. Bioanalyt. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (2004). Toxicological Profile for Iodine. NCBI Bookshelf. Available at: [Link]
-
Icenhour, A., et al. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. AIP Publishing. Available at: [Link]
-
Vardhaman College of Engineering (n.d.). Experiment 5; Detection of Elements in Organic Compounds. Available at: [Link]
-
Doner, L.W., et al. (2017). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. PMC. Available at: [Link]
-
University of Basrah (n.d.). Element analysis. Available at: [Link]
-
Zmozinski, A.V., et al. (2012). A procedure for the quantification of total iodine by inductively coupled plasma mass spectrometry, and its application to the determination of iodine in algae sampled in the lagoon of Venice. Analytical Methods. Available at: [Link]
-
ResearchGate (n.d.). Schematic of the combustion apparatus used for extracting iodine from organic rich solid samples. Available at: [Link]
-
da Silva, S.L.C., et al. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. BrJAC. Available at: [Link]
-
National Institute of Standards and Technology (2020). Certificate of Analysis - Standard Reference Material® 3530. Available at: [Link]
-
Kazemzadeh, S. & Dell'Orto, E. (1999). Rapid, Specific Determination of Iodine and Iodide by Combined Solid-Phase Extraction/Diffuse Reflectance Spectroscopy. Analytical Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples. Available at: [Link]
-
ThaiScience (n.d.). Simple Spectrophotometric Method for Determination of Iodine Value of Vegetable Oils. Available at: [Link]
-
ResearchGate (2016). Iodine determination in plant materials. Available at: [Link]
-
EUROLAB (n.d.). Elemental Analysis - Iodine (I). Available at: [Link]
-
ASTM D5768-95 (2018). Standard Test Method for Determination of Iodine Value of Tall Oil Fatty Acids. ASTM International. Available at: [Link]
-
Chemistry Lab (2024). DETECTION OF IODINE PRESENT IN GIVEN ORGANIC COMPOUND. Available at: [Link]
-
Taghipour, F. (1999). The Impact of Organic Compounds on Iodine Behaviour under Conditions Relating to Nuclear Reactor Accidents. University of Toronto. Available at: [Link]
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A Senior Application Scientist's Guide: Comparing Iodide and Bromide as Leaving Groups in Palladium Catalysis
For the modern chemist, palladium-catalyzed cross-coupling is not merely a reaction; it is a cornerstone of synthesis, enabling the construction of complex molecules that drive progress in medicine, materials science, and beyond. At the heart of these transformations lies the aryl halide (Ar-X), a workhorse component whose identity can dictate the success or failure of a reaction. The choice between an aryl iodide (Ar-I) and an aryl bromide (Ar-Br) is a frequent and critical decision point for researchers.
While textbooks often present a simple reactivity hierarchy, field-proven experience reveals a more nuanced reality. The optimal choice is not absolute but is instead dictated by the specific catalytic cycle at play, the nature of the coupling partners, and the practical constraints of the project. This guide provides an in-depth comparison, moving beyond simple rules to explain the underlying mechanistic principles and furnish the experimental data needed to make an informed decision.
The Decisive Step: Oxidative Addition and C-X Bond Strength
Nearly all palladium-catalyzed cross-coupling reactions begin with the same fundamental step: the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step, which involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new aryl-palladium(II) complex, is frequently the slowest, or rate-determining, step of the entire catalytic cycle.[1][2][3] Consequently, the energy required to break the C-X bond directly correlates with the overall reaction rate.
The fundamental reactivity trend (Ar-I > Ar-Br > Ar-Cl) is a direct consequence of the corresponding C-X bond dissociation energies (BDEs).[1] The C-I bond is significantly weaker than the C-Br bond, requiring less energy to cleave and thus facilitating a faster oxidative addition.
The energetic cost of this initial bond cleavage is a critical factor, as summarized by the BDEs below.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol)[4] |
| C-I | ~51 | ~213 |
| C-Br | ~68 | ~285 |
| C-Cl | ~81 | ~327 |
| C-F | ~116 | ~485 |
Head-to-Head Comparison: Iodide vs. Bromide Performance
The General Rule: Superior Reactivity of Iodides in C-C, C-S, and C-O Couplings
For the majority of palladium-catalyzed reactions, including the Suzuki, Stille, Heck, Sonogashira, and C-S/C-O couplings, the established reactivity trend holds true: Ar-I > Ar-Br >> Ar-Cl .[1][5] The weaker C-I bond leads directly to faster rates of oxidative addition. This enhanced reactivity provides tangible experimental advantages:
-
Milder Reaction Conditions: Reactions with aryl iodides often proceed at lower temperatures, sometimes even room temperature, compared to the elevated temperatures required for aryl bromides.
-
Lower Catalyst Loadings: The high reactivity of iodides can allow for significantly lower catalyst loadings (e.g., <0.1 mol%), reducing costs and simplifying purification.[6][7]
-
Shorter Reaction Times: Couplings involving aryl iodides frequently reach completion in a fraction of the time required for the corresponding bromides.
The following data from a palladium-catalyzed thioetherification reaction clearly illustrates this performance gap.
| Aryl Halide (Ar-X) | Catalyst Loading (mol %) | Time (h) | Conversion (%) |
| 4-Iodotoluene | 0.01 | 0.5 | >98 |
| 4-Bromotoluene | 0.01 | 2.0 | >98 |
| 4-Chlorotoluene | 0.05 | 5.0 | >98 |
The Critical Exception: The "Iodide Problem" in Buchwald-Hartwig Amination
While aryl iodides are typically superior substrates, their performance in C-N bond formation (Buchwald-Hartwig amination) is a well-documented and critical exception.[6] In many instances, the reactivity order is inverted, with aryl bromides providing higher yields and more reliable results: Ar-Br > Ar-Cl > Ar-I .[8]
This phenomenon, often termed the "Iodide Problem," stems from catalyst inhibition by the iodide anion generated during the reaction.[9][10] Unlike bromide, the larger, more polarizable iodide anion can coordinate strongly to the palladium(II) center after oxidative addition. This can lead to the formation of highly stable, off-cycle palladium-iodide species, such as halide-bridged dimers, which are reluctant to proceed to the subsequent steps of the catalytic cycle (amine binding and reductive elimination).[10][11] This effectively sequesters the active catalyst, slowing or halting the reaction.
Mitigation Strategies: Researchers have developed effective strategies to overcome this iodide inhibition:
-
Ligand Choice: The use of bulky, electron-rich biarylmonophosphine ligands (e.g., RuPhos, BrettPhos) can disfavor the formation of stable dimers compared to older bidentate ligand systems.[10][11]
-
Solvent Selection: Performing the reaction in a solvent where the iodide salt byproduct (e.g., NaI, KI) is poorly soluble can cause it to precipitate out of solution, preventing it from interfering with the catalyst.[10]
Practical Guidance and Decision Making
Choosing the correct aryl halide requires balancing chemical reactivity with practical considerations like cost and project goals. The following decision framework can guide your selection.
Sources
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- 6. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Efficient and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Melting Point Validation Guide: Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Executive Summary
Ethyl 4-(4-iodophenyl)-4-oxobutyrate (CAS: 898777-39-4 / Analogous intermediates) is a critical aryl keto-ester intermediate, primarily employed in the synthesis of PPAR agonists, liquid crystals, and Suzuki-Miyaura cross-coupling substrates.
Precise melting point (MP) validation for this compound is not merely a physical constant check; it is a rapid, first-line indicator of regio-isomeric purity and the absence of critical impurities such as the hydrolyzed acid form or residual Lewis acid catalysts (e.g., AlCl₃).
This guide compares three validation methodologies—Manual Capillary (USP <741>) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) —to establish a "Gold Standard" protocol for researchers.
Part 1: The Compound & The Challenge
Chemical Context
-
Structure: Ethyl ester of succinic acid acylated with iodobenzene.
-
Synthesis Route: Friedel-Crafts acylation of iodobenzene with ethyl succinyl chloride.
-
Critical Impurities:
-
4-(4-iodophenyl)-4-oxobutyric acid: Result of ester hydrolysis. Raises MP and broadens range.
-
Inorganic Salts: Residual Aluminum/Zinc species. Causes non-melting residue.
-
Regio-isomers: Ortho-substitution products (liquids or low-melting solids) that drastically depress MP.
-
Why Validation Fails
Standard literature values for this specific halogenated intermediate are often sparse or vary by ±5°C due to recrystallization solvent occlusion. Relying on a single literature value without methodological context is a primary cause of batch rejection in scale-up.
Part 2: Comparative Methodology
We evaluated three standard methods for determining the melting point of this compound.
Method A: Manual Capillary (Thiele Tube / Oil Bath)
-
Principle: Visual observation of phase transition in a heated oil bath.
-
Status: Traditional, Low Cost.
-
Verdict: Not Recommended for final validation due to high operator subjectivity.
Method B: Automated Optoelectronic (Digital MP Apparatus)
-
Principle: Transmission of light through a capillary is monitored; a sharp increase in transmission triggers the "Clear Point."
-
Status: Industry Standard (QC).
-
Verdict: Recommended for Routine QC . High reproducibility, GLP-compliant audit trails.[1]
Method C: Differential Scanning Calorimetry (DSC)
-
Principle: Measures heat flow difference between sample and reference. The melting endotherm onset is the thermodynamic melting point (
). -
Status: Gold Standard (R&D).
-
Verdict: Required for Reference Standard Characterization . It is the only method that calculates absolute purity (mol%) alongside MP.
Comparative Performance Matrix
| Feature | Method A: Manual Capillary | Method B: Automated Optoelectronic | Method C: DSC |
| Precision | ± 1.0 - 2.0 °C | ± 0.3 - 0.5 °C | ± 0.1 °C |
| Operator Bias | High (Visual lag) | Low (Algorithmic) | None |
| Purity Insight | Qualitative (Range width) | Semi-Quantitative | Quantitative (Van't Hoff) |
| Sample Size | ~5 mg | ~3 mg | 2–5 mg |
| Throughput | Low (1 sample/run) | High (3–6 samples/run) | Low (1 sample/run) |
| Cost | $ |
Part 3: Experimental Validation Protocol
Sample Preparation (Critical Step)
The keto-ester functionality makes this compound susceptible to moisture absorption if residual salts are present.
-
Dry: Desiccate sample over
under vacuum for 24 hours. -
Grind: Pulverize to a fine powder using an agate mortar. Coarse crystals cause irregular heat transfer.
-
Pack: Fill capillary to 3mm height. Tap on a hard surface to ensure packing density (avoid air pockets).
System Suitability Test (SST)
Before testing the unknown, validate the system using a USP Reference Standard with a similar MP range (e.g., Vanillin , MP 81–83 °C or Benzophenone , MP 47–49 °C, depending on the specific derivative's range).
-
Acceptance Criteria: Measured MP of standard must be within ±0.5°C of the certificate value.
Determination Workflow (Automated Method)
-
Start Temperature: 10°C below expected MP.
-
Ramp Rate:
-
Fast Ramp: 5°C/min (To estimate approximate MP).
-
Validation Ramp:1.0 °C/min (Critical for accuracy).
-
-
Endpoint Detection: Set "Clear Point" threshold (transmission > 90%).
DSC Protocol (For Purity Confirmation)
-
Pan: Aluminum, crimped (non-hermetic).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Cycle: Heat from 25°C to 150°C at 5°C/min.
-
Calculation: Integrate the melting endotherm peak. Use the onset temperature (
), not the peak temperature ( ), as the melting point.
Part 4: Visualization & Logic
Validation Workflow Logic
The following diagram illustrates the decision tree for validating the melting point and handling out-of-specification (OOS) results.
Caption: Logic flow for validating melting point integrity. Note the loop-back for recrystallization if range broadening occurs.
Thermal Analysis Mechanism
Comparison of how Capillary vs. DSC signals are generated.
Caption: Optical transmission (Capillary) vs. Differential Heat Flow (DSC) detection mechanisms.
Part 5: Data Analysis & Interpretation
When validating your specific batch of this compound, use the following interpretive guide.
The "Depression" Effect
If your measured MP is lower than the literature/standard value:
-
Cause: Eutectic formation with impurities.
-
Calculation: According to the freezing point depression law, a 1% molar impurity can depress MP by approximately 0.5°C to 2°C depending on the cryoscopic constant.
-
Action: Recrystallize from Ethanol/Hexane (1:4).
The "Broadening" Effect
If your melting range (Start to Clear Point) exceeds 2.0°C:
-
Cause: Non-homogeneous solvent entrapment or wet sample.
-
Action: Increase drying time. Do not increase ramp rate (this artificially narrows the range but ruins accuracy).
Representative Validation Data (Example)
Note: Values below are illustrative of a successful validation run.
| Parameter | Run 1 | Run 2 | Run 3 | Average | Status |
| Onset Temp (°C) | 68.2 | 68.1 | 68.3 | 68.2 | Consistent |
| Clear Point (°C) | 69.1 | 69.0 | 69.2 | 69.1 | Consistent |
| Range (°C) | 0.9 | 0.9 | 0.9 | 0.9 | Pass (<1.5°C) |
| Ramp Rate | 1.0°C/min | 1.0°C/min | 1.0°C/min | - | Compliant |
References
-
OECD Guideline 102 . Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
- Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
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Safety Operating Guide
Proper Disposal of Ethyl 4-(4-iodophenyl)-4-oxobutyrate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step framework for the safe disposal of Ethyl 4-(4-iodophenyl)-4-oxobutyrate (CAS No. 898777-39-4), a halogenated organic compound. By understanding the chemical nature of this substance and adhering to best practices, you can ensure the safety of your team and the integrity of your research environment.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
Anticipated Hazards:
-
Skin and Eye Irritation: Similar to other aromatic iodine compounds, direct contact is likely to cause irritation to the skin and eyes.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent in the environment and potentially harmful to aquatic life. Therefore, disposal down the drain is strictly prohibited.
The presence of iodine in the molecule is the primary reason for its classification as a halogenated organic waste. These compounds require specific disposal routes because their incineration can produce acidic gases (such as hydrogen iodide) and other hazardous byproducts if not performed in a specialized facility equipped with appropriate scrubbers.[1] Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates the waste treatment process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents the inhalation of potentially irritating dust or vapors. Always consult your institution's safety officer for specific guidance. |
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of this compound.
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process.
-
Designated Waste Container: All waste containing this compound must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[2]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste. This is crucial for both safety and cost-effective disposal.
-
Chemical Incompatibility: Avoid mixing this compound with strong oxidizing agents, strong bases, or other reactive chemicals in the same waste container. While specific reactivity data for this compound is limited, this is a prudent precaution based on general chemical principles for ketones and halogenated compounds.
Step 2: Container Management
-
Appropriate Containers: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound."
-
Keep Closed: The container should be kept closed at all times except when adding waste to prevent the release of vapors.
Step 3: Handling and Transfer
-
Fume Hood: Whenever possible, handle and transfer the waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Minimize Quantities: Accumulate only the minimum necessary amount of waste in the laboratory before transferring it to a central waste collection area.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for a scheduled pickup.
-
Approved Waste Facility: The waste will be transported to an approved hazardous waste disposal facility for proper treatment, which usually involves high-temperature incineration under controlled conditions.[1]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is essential for a safe laboratory environment.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.
-
Containment: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps and decision points for the safe disposal of this compound.
References
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]
-
University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]
-
AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]
Sources
Personal protective equipment for handling Ethyl 4-(4-iodophenyl)-4-oxobutyrate
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: Operational Context
Compound Identity: Ethyl 4-(4-iodophenyl)-4-oxobutyrate CAS: 898777-39-4 (Analogous handling to CAS 30913-87-2) Physical State: Typically a pale solid or viscous oil (purity dependent).[1] Primary Application: Suzuki-Miyaura cross-coupling intermediate; linker synthesis in proteolysis-targeting chimeras (PROTACs).[1]
The Senior Scientist’s Perspective:
While often categorized generically as an "Irritant" (H315/H319), this compound presents specific logistical challenges due to the aryl-iodide moiety . Unlike their chloro- or bromo- counterparts, iodo-compounds are susceptible to photolytic cleavage (releasing free iodine,
Technical Hazard Analysis (Structure-Activity Relationship)
Before selecting PPE, we must understand the why behind the hazard.
| Structural Feature | Associated Hazard | Operational Implication |
| Electrophilic reactivity; hydrolysis susceptibility.[1] | Potential skin sensitizer; degrades in moisture. | |
| Aryl Iodide (C-I bond) | Weakest carbon-halogen bond; photolabile.[1][2] | Risk of |
| Lipophilicity | High logP (predicted >3.0).[2] | Enhanced ability to penetrate standard latex gloves and skin barriers. |
Core Directive: Treat as a Potent Irritant with Potential Sensitizing Properties .
Personal Protective Equipment (PPE) Matrix
Do not rely on minimum compliance. The following matrix is designed for maximum operator protection during synthesis and purification workflows.
A. Hand Protection (Critical)
Standard latex gloves are insufficient due to the lipophilic nature of the aryl iodide.
-
Primary Layer: Nitrile (0.11 mm minimum thickness).[2]
-
Secondary Layer (Double-Gloving): Required for all handling >100 mg.[1]
-
Technique: "Visual Contrast" method.[2] Wear a dark-colored inner glove (e.g., blue/purple) and a light-colored outer glove (white).[1] Any tear or permeation becomes immediately visible.[2]
B. Respiratory Protection
-
Solid State (Weighing/Transfer): N95 (US) or P2 (EU) particulate respirator if handling outside a fume hood (not recommended).
-
Solution State: Fume hood sash at proper working height. If heating >50°C, ensure face velocity >100 fpm (0.5 m/s).[2]
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient if the compound is in oil form or solution, as splashes can bypass side shields.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into the skin if a flammable solvent fire occurs during coupling reactions.[2]
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
Risk: Static charge dispersal of fine solids.[1]
-
Engineering Control: Use an ionizing fan or anti-static gun on the weighing boat. Aryl iodides often carry significant static charge.
-
Tooling: Use disposable plastic spatulas. Avoid metal spatulas if the compound is being used for ultra-sensitive catalysis (trace metal contamination).
-
Environment: Weigh inside a chemical fume hood or a powder containment enclosure.
Phase 2: Reaction Setup (Solubilization)
Risk: Exothermic hydrolysis or iodine liberation.[1]
-
Solvent Choice: Dissolve in anhydrous solvents (THF, DMF, or Dichloromethane).[2]
-
Visual Check: If the solution turns pink/violet immediately, free iodine (
) is present (decomposition).[2]-
Corrective Action: Add a trace of copper powder or wash with dilute sodium thiosulfate before adding sensitive catalysts (Pd).
-
Phase 3: Cleanup & Decontamination[1]
-
Surface Decon: Wipe surfaces with 70% Ethanol, followed by a wipe with 10% Sodium Thiosulfate solution .[2]
-
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches skin.
Emergency Response Workflow
Scenario: Benchtop Spill (>500 mg) [1]
-
Isolate: Alert nearby personnel.
-
Neutralize: Cover the spill with a reducing agent (Sodium Thiosulfate or Sodium Bisulfite).
-
Observation: Wait for the color to change from yellow/brown to white/colorless.
-
-
Absorb: Use vermiculite or sand. Do not use paper towels alone (iodine is an oxidizer and can char paper).
-
Disposal: Scoop into a dedicated "Halogenated Organic Waste" container.
Visual Workflow: Safety Decision Logic
The following diagram illustrates the decision-making process for handling this specific compound class.
Figure 1: Decision logic for PPE selection and quality control check prior to usage.
Disposal & Environmental Stewardship
The "Iodine Loophole": Standard organic waste streams often go to incineration.[2] However, high volumes of iodinated waste can damage incinerator scrubbers or release toxic HI gas if not properly regulated.[2]
-
Segregation: If generating >50g of waste, segregate into a container labeled "Halogenated Organics - Iodine High Content." [2]
-
Prohibited Mixtures: NEVER mix iodinated waste with:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][1]
-
University of Pennsylvania, EHRS. (2023). SOP: Organohalogens. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
